1S-LSD
Description
Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOSLLFUXYJDT-RDTXWAMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20577 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023231 | |
| Record name | Lysergide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prismatic crystals (from benzene). Tasteless and odorless. A hallucinogen. | |
| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20577 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Water soluble | |
| Details | Haddad, L.M., Clinical Management of Poisoning and Drug Overdose. 2nd ed. Philadelphia, PA: W.B. Saunders Co., 1990., p. 759 | |
| Record name | LSD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pointed prisms from benzene, Colorless | |
CAS No. |
50-37-3 | |
| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20577 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Lysergic acid diethylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysergide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysergic acid diethylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lysergide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lysergide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSERGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5SWF92O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LSD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176 to 185 °F (NTP, 1992), 82 °C, Crystals (with 1-2 molecules of water) in plates from water. MP: 240 °C (decomposes). Amphoteric; moderately soluble in pyridine; slightly soluble in water and neutral organic sovents; soluble in alkaline and acid solutions /Lysergic acid/ | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |
| Record name | D-LYSERGIC ACID DIETHYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20577 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |
| Record name | Lysergic acid diethylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 848 | |
| Record name | LSD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3920 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Stereochemistry of 1S-LSD
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1-(3-(trimethylsilyl)propionyl)-LSD (1S-LSD), a lysergamide (B1675752) and prodrug of lysergic acid diethylamide (LSD). It details the compound's molecular structure, stereochemical configuration, and physicochemical properties. This guide includes generalized experimental protocols for its analytical characterization based on methods used for closely related analogues. Furthermore, it explores the pharmacological profile, centered on its prodrug nature and the subsequent signaling pathways activated by its active metabolite, LSD. All quantitative data is presented in tabular format for clarity, and key logical and biological processes are visualized using standards-compliant diagrams.
Introduction
This compound is a semi-synthetic substance belonging to the lysergamide class of compounds, characterized by a tetracyclic ergoline (B1233604) scaffold.[1] It is formally known as 1-(3-(trimethylsilyl)propionyl)-LSD and is a structural analogue and functional prodrug of the classical psychedelic, LSD.[1] The defining feature of this compound is the addition of a 3-(trimethylsilyl)propionyl group to the nitrogen at the 1-position of the indole (B1671886) moiety of the LSD molecule. This modification renders the molecule pharmacologically inactive at its primary target, the serotonin (B10506) 5-HT₂A receptor, until it is metabolized in vivo.[2] Like other N¹-acylated lysergamides, this compound has emerged as a research chemical, in part due to a legal status that can differ from that of LSD.[1] Its study is critical for understanding the structure-activity relationships of lysergamides and the metabolic pathways that enable their psychoactive effects.
Molecular Structure and Physicochemical Properties
Chemical Identity
The molecular structure of this compound is based on the rigid ergoline ring system of lysergic acid, functionalized with a diethylamide group at position C8 and the novel 1-(3-(trimethylsilyl)propionyl) substituent at N1.
-
IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1][2][3]
-
SMILES: C--INVALID-LINK--C(=O)N(CC)CC)C">Si(C)C[1]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 451.686 g·mol⁻¹ | [1] |
| Molecular Weight | 451.69 | [2] |
| Exact Mass | 451.2655 | [2] |
| Elemental Analysis | C: 69.14%, H: 8.26%, N: 9.30%, O: 7.08%, Si: 6.22% | [2] |
Stereochemistry
The biological activity of lysergamides is critically dependent on their stereochemistry. The core LSD molecule contains two stereocenters at carbons C5 and C8, which gives rise to four possible stereoisomers.[5]
-
d-LSD ((5R,8R)-LSD): The psychoactive isomer.
-
d-iso-LSD ((5R,8S)-LSD): A diastereomer formed by epimerization at C8, which is largely inactive.
-
l-LSD ((5S,8S)-LSD): The enantiomer of d-LSD, which is inactive.[5]
-
l-iso-LSD ((5S,8R)-LSD): The enantiomer of d-iso-LSD, which is inactive.[5]
This compound is synthesized from d-LSD, and its systematic IUPAC name, (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide, confirms that it retains the psychoactive (5R,8R) stereoconfiguration of the parent molecule.[1][2][3] Analytical studies of some this compound products have identified the presence of trace amounts of iso-1S-LSD, indicating that epimerization at the C8 position can occur, likely during synthesis or storage.[6]
Synthesis and Characterization
General Synthetic Strategy
The synthesis of this compound is not publicly detailed but follows a logical pathway from lysergic acid. The process involves the initial synthesis of d-LSD from its precursor, lysergic acid, followed by a selective acylation at the N1 position of the indole ring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. l-LSD - Wikipedia [en.wikipedia.org]
- 6. Identification of two lysergic acid diethylamide analogs, 1-(3-(trimethylsilyl) propionyl) lysergic acid diethylamide (this compound) and 1-(2-thienoyl)-6-allyl-nor-d-lysergic acid diethylamide (1T-AL-LAD), in paper sheet products distributed on the internet - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of LSD Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. LSD possesses two stereogenic centers at the C-5 and C-8 positions, giving rise to four possible stereoisomers. This guide focuses on the pharmacological profiles of the enantiomeric pair: (+)-LSD (d-LSD), which is the (5R,8R) isomer, and (-)-LSD (l-LSD). It is the dextrorotatory enantiomer, d-LSD, that is responsible for the characteristic psychoactive effects of the substance.[1][2] The levorotatory enantiomer, l-LSD, is generally considered to be pharmacologically inactive.[3] This document provides a detailed comparison of their receptor binding affinities and functional activities, outlines the experimental protocols used for their characterization, and visualizes the key signaling pathways involved.
Receptor Binding Affinity
The primary mechanism of action of d-LSD involves its interaction with various neurotransmitter receptors, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
While comprehensive quantitative binding data for l-LSD is scarce due to its pharmacological inactivity, studies have shown it to be significantly less potent than d-LSD. For instance, l-LSD is reported to be 1000 times weaker than d-LSD in displacing radiolabeled d-LSD from brain membrane binding sites.[3] The following table summarizes the binding affinities of d-LSD for a range of human receptors.
| Receptor Subtype | d-LSD Ki (nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT1A | 1.1 | [4] |
| 5-HT1B | 4.9 | [4] |
| 5-HT1D | 1.3 | [4] |
| 5-HT2A | 2.9 | [4] |
| 5-HT2B | 4.9 | [4] |
| 5-HT2C | 1.0 | [4] |
| 5-HT5A | 0.5 | [4] |
| 5-HT6 | 6.3 | [4] |
| 5-HT7 | 2.3 | [4] |
| Dopamine Receptors | ||
| D1 | 25 | [5] |
| D2 | 1.6 | [4] |
| D3 | 2.9 | [4] |
| D4 | 2.1 | [4] |
| Adrenergic Receptors | ||
| α1A | 8.8 | [4] |
| α2A | 17 | [4] |
Table 1: Receptor Binding Affinities of d-LSD. This table presents the inhibition constants (Ki) of d-LSD at various human serotonin, dopamine, and adrenergic receptors.
Functional Activity
Functional assays are employed to determine the effect of a ligand on receptor activity after binding. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Emax), which is the maximal response a drug can produce. d-LSD acts as a partial agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor.
| Receptor | Assay Type | d-LSD EC50 (nM) | d-LSD Emax (% of 5-HT) | Reference(s) |
| 5-HT2A | PI Hydrolysis | 7.2 | 32% | [6] |
| 5-HT2C | PI Hydrolysis | 27 | 25% | [6] |
Table 2: Functional Activity of d-LSD at Serotonin Receptors. This table summarizes the functional potency (EC50) and efficacy (Emax) of d-LSD at human 5-HT2A and 5-HT2C receptors.
Signaling Pathways
The interaction of d-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, d-LSD has been shown to be a biased agonist, preferentially activating the β-arrestin pathway over the canonical G-protein signaling pathway at the 5-HT2A receptor.
Figure 1: d-LSD-mediated Gq/11 Signaling Pathway.
Figure 2: d-LSD-mediated β-Arrestin Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., d-LSD or l-LSD) for a specific receptor (e.g., 5-HT2A) by measuring its ability to displace a radiolabeled ligand.
Figure 3: Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A receptor).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.
-
Add the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol measures the ability of a compound to activate a Gq-coupled receptor (like 5-HT2A) by detecting the resulting increase in intracellular calcium concentration using a fluorescent calcium indicator.
Figure 4: Workflow for a Calcium Flux Assay.
Detailed Steps:
-
Cell Preparation:
-
Plate cells expressing the 5-HT2A receptor in a clear-bottom, black-walled 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of each well.
-
The instrument then injects the test compound at various concentrations into the wells.
-
Immediately after injection, measure the fluorescence intensity kinetically for a set period to capture the transient calcium flux.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a reference agonist like serotonin.
-
Conclusion
The pharmacological profile of LSD is characterized by the high potency and psychoactivity of the d-enantiomer, while the l-enantiomer (B50610) is largely inactive. The profound effects of d-LSD are mediated by its high-affinity interactions with a range of serotonin and dopamine receptors, with its psychedelic properties primarily attributed to its partial agonism at the 5-HT2A receptor. This interaction triggers complex intracellular signaling cascades, including both G-protein and β-arrestin pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of LSD and its analogs, which is crucial for advancing our understanding of its therapeutic potential.
References
- 1. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mechanism of Action of Lysergic Acid Diethylamide (LSD) at Serotonin Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for a specialized audience in the fields of pharmacology, neuroscience, and drug development. The information provided is for research and informational purposes only. Lysergic acid diethylamide (LSD) and its analogues are controlled substances in many jurisdictions and should be handled in strict accordance with all applicable laws and regulations.
**Executive Summary
Lysergic acid diethylamide (LSD) is a potent psychedelic substance that primarily exerts its effects through interactions with the serotonin (B10506) receptor system. Its complex pharmacology is characterized by high-affinity binding to a wide range of serotonin (5-HT) receptor subtypes, with its profound psychedelic effects being principally mediated by its activity as a partial agonist at the 5-HT₂A receptor. This guide provides a detailed examination of the molecular mechanisms underlying LSD's action, focusing on its interactions with serotonin receptors. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved. A crucial aspect of LSD's pharmacology is its stereoselectivity, with only the (+)-d-LSD isomer possessing psychoactive properties. While the specific compound "1S-LSD" refers to a recently synthesized prodrug for which detailed pharmacological data is not yet available, this guide will focus on the extensive body of research conducted on the active moiety, (+)-d-LSD, which is the pharmacologically relevant compound.
Introduction: LSD and Serotonin Receptor Pharmacology
LSD is a semi-synthetic ergoline (B1233604) derivative with a complex pharmacological profile. It interacts with a broad spectrum of G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[1] However, its most notable and well-characterized interactions are with the serotonin receptor family. The psychedelic effects of LSD are primarily attributed to its potent partial agonism at the 5-HT₂A receptor.[2][3]
1.1. A Note on "this compound" and Stereoselectivity
The term "this compound" has recently emerged to describe 1-(3-(trimethylsilyl)propionyl)-LSD, a novel acyl-substituted derivative of LSD.[4] Such 1-acyl derivatives are typically designed as prodrugs, which are pharmacologically inactive until metabolized in the body to the active compound, in this case, (+)-d-LSD.[5][6] As of late 2025, specific pharmacological data for this compound itself is scarce.
It is critical to understand that the psychoactive properties of LSD are highly dependent on its stereochemistry. The LSD molecule has two stereocenters, leading to four possible stereoisomers. Only the (+)-d-LSD or (5R,8R)-LSD isomer is psychoactive.[3][7] Other isomers, such as l-LSD, are devoid of psychedelic activity. This stereoselectivity is a result of the specific conformational requirements of the binding pocket in the serotonin receptors.[8][9] Therefore, the remainder of this guide will focus on the mechanism of action of the psychoactive isomer, (+)-d-LSD, which is the ultimate active metabolite of prodrugs like this compound.
1.2. Overview of LSD's Interaction with Serotonin Receptors
LSD binds with high affinity to most serotonin receptor subtypes, with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[1] Its interaction with the 5-HT₂A receptor is considered central to its hallucinogenic effects.[10][11][12] Upon binding, LSD acts as a partial agonist, initiating a cascade of intracellular signaling events. Structural studies have revealed that LSD's prolonged psychoactive effects can be attributed to its unique binding kinetics at the 5-HT₂A and 5-HT₂B receptors. An extracellular loop of the receptor forms a "lid" over the bound LSD molecule, significantly slowing its dissociation rate and trapping it in the receptor.[13][14][15]
Quantitative Pharmacology of LSD at Serotonin Receptors
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of LSD at various human serotonin receptor subtypes. These values are compiled from multiple studies and may vary depending on the specific experimental conditions and cell systems used.
Table 1: Binding Affinities (Ki, nM) of LSD at Human Serotonin Receptors
| Receptor Subtype | Mean Ki (nM) | Range of Reported Ki (nM) |
| 5-HT₁A | 1.1 | 0.5 - 2.3 |
| 5-HT₁B | 4.9 | 2.1 - 11 |
| 5-HT₁D | 2.8 | 1.3 - 5.6 |
| 5-HT₂A | 1.7 | 0.8 - 3.4 |
| 5-HT₂B | 0.48 | 0.2 - 1.1 |
| 5-HT₂C | 0.9 | 0.4 - 2.1 |
| 5-HT₅A | 6.8 | 3.0 - 15 |
| 5-HT₆ | 6.3 | 2.5 - 14 |
| 5-HT₇ | 1.9 | 0.9 - 4.5 |
Data compiled from various pharmacological databases and literature sources. The values represent the affinity of (+)-d-LSD.
Table 2: Functional Activity (EC₅₀, nM) of LSD at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Mean EC₅₀ (nM) |
| 5-HT₁A | G-protein activation (GTPγS) | 2.5 |
| 5-HT₂A | Gq/11 activation (Calcium Flux) | 3.9 |
| 5-HT₂A | β-Arrestin Recruitment | 5.2 |
| 5-HT₂B | Gq/11 activation (Calcium Flux) | 1.3 |
| 5-HT₂C | Gq/11 activation (Calcium Flux) | 2.8 |
| 5-HT₇ | Gs activation (cAMP) | 4.1 |
Data compiled from various pharmacological databases and literature sources. The values represent the potency of (+)-d-LSD.
Signaling Pathways of LSD at the 5-HT₂A Receptor
The primary mechanism for LSD's psychedelic effects involves the activation of the 5-HT₂A receptor, which is a Gq/11-coupled GPCR. This activation leads to multiple downstream signaling cascades.
3.1. Gq/11-Mediated Signaling
Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the modulation of various cellular processes and neuronal excitability.
Caption: LSD-activated 5-HT₂A receptor Gq/11 signaling cascade.
3.2. β-Arrestin-Mediated Signaling
In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular tail, β-arrestin proteins are recruited. While initially thought to primarily mediate receptor desensitization and internalization, β-arrestin recruitment is now known to initiate distinct, G-protein-independent signaling cascades. LSD has been shown to be a biased agonist at the 5-HT₂A receptor, preferentially activating the β-arrestin pathway in some contexts.[16] The stereoselective binding of LSD's diethylamide moiety is critical for its ability to recruit β-arrestin.[8][17]
Caption: β-Arrestin recruitment and signaling at the 5-HT₂A receptor.
Detailed Experimental Protocols
The characterization of LSD's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for three key experiments.
4.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., LSD) for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of LSD for serotonin receptors.
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A).
-
Unlabeled LSD.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
Non-specific binding control (e.g., a high concentration of a competing ligand like mianserin).
-
96-well plates, filter mats (e.g., GF/C), cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled LSD.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled LSD.
-
For total binding wells, add buffer instead of unlabeled LSD.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled LSD to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of LSD that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand binding assay.
4.2. Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq/11-coupled receptors, such as 5-HT₂A, by detecting the resulting increase in intracellular calcium.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of LSD at the 5-HT₂A receptor.
-
Materials:
-
Whole cells expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
LSD at various concentrations.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a dye-loading solution for a specified time (e.g., 60 minutes at 37°C). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the active dye inside the cells.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the LSD solutions at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 100-200 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (or ratio of intensities for ratiometric dyes) reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of LSD.
-
Plot the response against the log concentration of LSD to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (maximum effect, efficacy).
-
4.3. Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
BRET assays are used to monitor protein-protein interactions in real-time in living cells. This specific application measures the conformational change in the heterotrimeric G-protein upon receptor activation.
-
Objective: To directly measure the activation of specific G-protein subtypes by LSD-stimulated serotonin receptors.
-
Materials:
-
Live cells (e.g., HEK293T) co-transfected with plasmids for:
-
The serotonin receptor of interest.
-
A Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
A Gγ subunit fused to a BRET acceptor (e.g., Venus, a YFP variant).[9]
-
An untagged Gβ subunit.
-
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
LSD at various concentrations.
-
Microplate reader capable of detecting dual-emission luminescence.
-
-
Procedure:
-
Transfect cells with the required constructs and plate them in a white-walled 96-well plate.
-
After 24-48 hours, wash the cells and replace the medium with a suitable assay buffer.
-
Add the luciferase substrate and incubate for 5-10 minutes.
-
Take a baseline BRET reading. The BRET ratio is calculated as the emission intensity of the acceptor divided by the emission intensity of the donor.
-
Add LSD at various concentrations to the wells.
-
Immediately begin measuring the BRET ratio over time. Receptor activation causes a conformational change in the G-protein heterotrimer, altering the distance and/or orientation between the donor and acceptor, thus changing the BRET signal.[17]
-
-
Data Analysis:
-
Calculate the net change in the BRET ratio for each LSD concentration.
-
Plot the net BRET change against the log concentration of LSD to generate a dose-response curve.
-
Determine the EC₅₀ and Emax from the curve to quantify the potency and efficacy of LSD for activating a specific G-protein pathway.
-
Conclusion
The mechanism of action of LSD at serotonin receptors is multifaceted, involving interactions with numerous receptor subtypes and the engagement of multiple intracellular signaling pathways. Its primary psychedelic effects are mediated through partial agonism at the 5-HT₂A receptor, leading to the activation of both Gq/11 and β-arrestin signaling cascades. The unique, slow-dissociation binding kinetics of LSD, governed by a structural "lid" on the receptor, likely contributes to the long duration of its effects. A comprehensive understanding of this complex pharmacology, derived from quantitative in vitro assays, is essential for the rational design of novel therapeutics and for elucidating the neurobiological basis of consciousness and psychiatric disorders. The high degree of stereoselectivity, where only (+)-d-LSD is active, underscores the precise structural requirements for ligand interaction at these critical CNS targets. Future research on novel prodrugs like this compound will rely on these foundational principles and experimental methodologies to characterize their conversion to the active d-LSD and their resulting pharmacological profile.
References
- 1. maps.org [maps.org]
- 2. LSD - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What chemical properties make LSD so psychoactive? - askIITians [askiitians.com]
- 8. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 12. Frontiers | LSD Increases Primary Process Thinking via Serotonin 2A Receptor Activation [frontiersin.org]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 15. grantome.com [grantome.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Initial In-Vitro Studies of 1S-LSD: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the initial in-vitro studies of 1S-LSD (1-[3-(trimethylsilyl)propanoyl]-lysergic acid diethylamide), a novel silicon-containing analog of lysergic acid diethylamide (LSD). Due to the limited availability of direct in-vitro receptor binding and functional data for this compound, this paper summarizes the known metabolic fate of this compound and presents comparative data from closely related N1-acylated LSD analogs, such as 1P-LSD and 1B-LSD, to infer its likely pharmacological profile. This guide includes detailed experimental methodologies, tabulated quantitative data, and visualizations of metabolic and experimental pathways to support further research and development.
Introduction
This compound is a novel psychoactive substance and an analog of LSD, characterized by a 1-[3-(trimethylsilyl)propanoyl] moiety at the N1 position of the indole (B1671886) ring. Like other N1-substituted lysergamides, it is hypothesized to act as a prodrug for LSD. The initial in-vitro characterization is crucial for understanding its pharmacological and toxicological profile. This whitepaper collates the currently available data on its in-vitro metabolism and provides a comparative analysis with other N1-acylated LSD derivatives to predict its receptor interaction profile.
In-Vitro Metabolism of this compound
An initial study investigated the metabolic fate of this compound using human liver microsomes. The findings indicate that this compound is metabolized at a moderately rapid rate, with the early formation of LSD, supporting the prodrug hypothesis.[1]
Experimental Protocol: In-Vitro Metabolism
The metabolic profile of this compound was determined using the following methodology[1]:
-
Test System: Human liver microsomes.
-
Incubation: The synthesized this compound was incubated with the human liver microsomes.
-
Analysis: The resulting metabolites were analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).
Metabolic Pathway of this compound
The study identified a total of 62 metabolites, with the primary metabolic pathways being hydroxylation of the 3-silylpropanoyl moiety, N-deethylation, and silanolization.[1] Five particularly abundant metabolites that retained the 3-silylpropanoyl moiety were identified as potential markers for this compound consumption.[1]
Predicted In-Vitro Pharmacology of this compound
Direct in-vitro receptor binding and functional assay data for this compound are not yet available. However, based on extensive research into other N1-acylated LSD analogs, a predictable pharmacological profile can be inferred. N1-acylation has been consistently shown to reduce the affinity of lysergamides for the 5-HT₂A receptor, the primary target for the psychedelic effects of LSD.[2][3]
Comparative Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of LSD and several N1-acylated analogs at key serotonin (B10506) receptors. It is anticipated that this compound will exhibit a similarly reduced affinity, particularly at the 5-HT₂A receptor, compared to LSD.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | Reference |
| LSD | 14.7 | 3.7 | 45.3 | [4] |
| 1P-LSD | 196 | - | - | [2] |
| 1B-LSD | 87.7 | 3.5 | - | [2] |
| ALD-52 | 174 | - | - | [2] |
| 1F-LSD | 225 | 9.8 | 125 | [4] |
Comparative Functional Activity
Functional assays, such as calcium mobilization assays, have demonstrated that while LSD acts as an agonist at 5-HT₂ subtypes, its N1-acylated derivatives like ALD-52, 1P-LSD, and 1B-LSD show weak efficacy or act as antagonists in-vitro.[3] This further supports the hypothesis that these compounds are prodrugs and require metabolic conversion to LSD to exert their full pharmacological effects.
Methodologies for In-Vitro Pharmacological Assays
The following sections describe standard experimental protocols for receptor binding and functional assays, as applied to LSD and its analogs. These methodologies would be appropriate for the future in-vitro characterization of this compound.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound at a specific receptor.
A typical radioligand binding assay involves the following steps:
-
Primary Screening: The test compound (e.g., this compound) is initially tested at a high concentration (e.g., 10 µM) in competition with a known radioactive ligand for a panel of receptors.[4]
-
Secondary Assay: For receptors where significant inhibition (e.g., >50%) is observed, a secondary assay is performed using multiple concentrations of the test compound to generate a competition binding isotherm.[4]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined from the binding curve through non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]
Experimental Protocol: Calcium Mobilization Assay
This functional assay measures the agonistic or antagonistic activity of a compound at Gq-coupled receptors, such as the 5-HT₂A receptor.
-
Cell Culture: A cell line expressing the receptor of interest (e.g., HEK293 cells with recombinant human 5-HT₂A receptors) is cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader.
-
Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a reference agonist (e.g., serotonin).
Conclusion
The initial in-vitro data for this compound confirms its identity as a prodrug for LSD, undergoing rapid metabolism in human liver microsomes. While direct receptor binding and functional data are pending, comparative analysis with other N1-acylated LSD analogs strongly suggests that this compound will have a significantly lower affinity for the 5-HT₂A receptor than LSD itself, with weak or no direct agonist activity. Further in-vitro pharmacological studies are required to fully elucidate the receptor interaction profile of this compound and its metabolites. The experimental protocols outlined in this document provide a framework for such future investigations.
References
- 1. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and Pharmacological Characterization of 1‐(Furan‐2‐Carbonyl)‐LSD (1F‐LSD) and Comparison With 1‐(Thiophene‐2‐Carbonyl)‐LSD (1T‐LSD) - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of LSD for 5-HT Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lysergic acid diethylamide (LSD) is a potent psychoactive compound that interacts with a wide array of G protein-coupled receptors (GPCRs), with its most prominent effects mediated through the serotonin (B10506) (5-HT) receptor family.[1][2] This technical guide provides an in-depth overview of the in-vitro binding affinity of d-LSD, the most pharmacologically active stereoisomer, for various human 5-HT receptor subtypes. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of key signaling pathways and experimental workflows. Understanding the specific receptor interaction profile of LSD is crucial for research into its therapeutic potential and mechanism of action.[3]
Quantitative Binding Affinity Data
The in-vitro affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for d-LSD at various human 5-HT receptor subtypes, compiled from data obtained through radioligand binding assays.
| 5-HT Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | Recombinant CHO cells | 1.1 |
| 5-HT1B | [3H]-G-N-N | Recombinant CHO cells | 4.9 |
| 5-HT1D | [3H]-G-N-N | Recombinant CHO cells | 3.0 |
| 5-HT2A | [3H]-Ketanserin | Human Cortex | 2.4 |
| 5-HT2B | [3H]-LSD | Recombinant HEK cells | 1.19[4] |
| 5-HT2C | [3H]-Mesulergine | Recombinant CHO cells | 0.6 |
| 5-HT5A | [3H]-LSD | Recombinant HEK cells | 1.91[4] |
| 5-HT6 | [3H]-LSD | Recombinant HEK cells | 4.27[4] |
| 5-HT7 | [3H]-LSD | Recombinant HEK cells | 7.48[4] |
Note on Stereoisomers: LSD has four stereoisomers. The data presented here is for d-LSD ((+)-LSD or (5R,8R)-LSD), which is responsible for the compound's hallucinogenic effects. The other stereoisomers, such as l-LSD, d-iso-LSD, and l-iso-LSD, exhibit significantly lower affinity for 5-HT receptors and are considered pharmacologically weak or inactive.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[5] The primary method used is the competitive binding assay, which determines the affinity of an unlabeled test compound (LSD) by measuring its ability to displace a labeled radioligand from the receptor.[5]
General Protocol for a Competitive Binding Assay
-
Receptor Preparation:
-
Membranes from cells recombinantly expressing a specific human 5-HT receptor subtype (e.g., HEK-293 or CHO cells) or from homogenized brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) are prepared.[6][7]
-
Protein concentration is determined using a standard method like the Bradford assay to ensure consistency across experiments.
-
-
Assay Buffer Preparation:
-
A standard binding buffer is prepared, typically consisting of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, with a pH of 7.4.[4]
-
-
Incubation:
-
The receptor membrane preparation is incubated in the assay buffer with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (LSD).[4]
-
Incubation is typically carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 20-30 minutes).[6][7]
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester or vacuum manifold.[6][8] This step traps the receptor-bound radioligand on the filter while allowing the unbound radioligand to pass through.
-
The filters are washed quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[4]
-
-
Quantification:
-
The filters containing the bound radioactivity are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a non-labeled competing ligand that saturates the receptors.
-
Specific Binding: Calculated by subtracting NSB from total binding.
-
The data is plotted as specific binding versus the log concentration of the competing ligand. The IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
Signaling Pathway for 5-HT2A Receptor
The 5-HT2A receptor, a primary target for LSD's psychoactive effects, is a Gq/11-coupled GPCR.[9] Its activation initiates a cascade leading to an increase in intracellular calcium.
Signaling Pathway for 5-HT1A Receptor
The 5-HT1A receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).
References
- 1. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
1S-LSD: A Technical Whitepaper on a Novel Psychedelic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
1S-LSD, chemically known as 1-(3-(trimethylsilyl)propionyl)-LSD, is a novel psychotropic research chemical belonging to the lysergamide (B1675752) class.[1] As a trimethylsilyl (B98337) derivative of the well-documented 1P-LSD, it is categorized as a prodrug and functional analogue of lysergic acid diethylamide (LSD).[1] The emergence of this compound is primarily driven by efforts to navigate the legal frameworks surrounding psychoactive substances.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, presumed pharmacological profile, and the requisite experimental protocols for its thorough investigation. While empirical data on this compound is still emerging, this document compiles available information and extrapolates from closely related analogues to offer a foundational resource for the scientific community. A recent in vitro study has shed light on its metabolic fate, identifying several key metabolites.
Chemical Profile
-
IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1]
-
Other Names: 1-(3-(Trimethylsilyl)propionyl)-LSD, 1-[3-(Trimethylsilyl)propanoyl]-LSD, X-LSD[1]
-
Molecular Formula: C₂₆H₃₇N₃O₂Si[1]
-
Molar Mass: 451.686 g·mol⁻¹[1]
Chemical Structure:
This compound is a derivative of LSD characterized by the addition of a 3-(trimethylsilyl)propionyl group at the indole (B1671886) nitrogen (N1 position) of the ergoline (B1233604) scaffold. This modification is the key structural difference from its parent compound, LSD, and its close analogue, 1P-LSD.
Presumed Pharmacological Profile
Due to its recent introduction, specific pharmacological studies on this compound are limited. However, based on its structural similarity to LSD and other 1-acyl substituted lysergamides, its mechanism of action is presumed to be largely analogous.
Mechanism of Action
This compound is anticipated to act as a prodrug, undergoing hydrolysis in vivo to yield LSD. LSD is a potent partial agonist at serotonin (B10506) 5-HT₂A receptors, which is the primary mechanism underlying its psychedelic effects.[1] The activation of 5-HT₂A receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[2]
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for various receptors is not yet available. However, studies on analogous 1-acyl derivatives of LSD have shown that substitution at the N1 position generally reduces affinity for the 5-HT₂A receptor by one to two orders of magnitude compared to LSD. Despite this, these compounds exhibit potent in vivo effects, supporting the prodrug hypothesis.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of LSD and Related Compounds
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |
| LSD | 1.1 | 2.9 | 23 |
| Serotonin | - | 465 | - |
Data for LSD is presented as a reference. Specific Ki values for this compound are yet to be determined.
In Vitro Functional Activity
Similarly, specific EC₅₀ and Eₘₐₓ values for this compound at the 5-HT₂A receptor have not been published. For LSD, it acts as a potent partial agonist.
Table 2: Comparative In Vitro Functional Activity of LSD at 5-HT₂A Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| LSD | Calcium Mobilization | 7.2 | - |
| LSD | β-arrestin Recruitment | 0.75 | 79 |
Data for LSD is provided for context. The functional activity of this compound requires experimental determination.
In Vitro Metabolism
A recent study investigated the in vitro metabolism of this compound using human liver microsomes. The findings indicate that the parent compound is metabolized at a moderately rapid rate, with the early formation of LSD, supporting its classification as a prodrug. A total of sixty-two metabolites were identified, with the major biotransformations involving hydroxylation of the 3-silylpropanoyl moiety. Five relatively abundant metabolites that retained the 3-silylpropanoyl group were identified:
-
N-deethylated this compound (Si04)
-
N-deethylated and silanolized this compound (Si06)
-
N-deethylated and monohydroxylated this compound (Si09 and Si11)
-
Silanolized this compound (Si21)
These metabolites are proposed as potential biomarkers for confirming this compound consumption.
Experimental Protocols
The following section details the methodologies required for the comprehensive investigation of this compound, based on established protocols for analogous compounds.
Synthesis of this compound
The synthesis of this compound involves the acylation of LSD with 3-(trimethylsilyl)propionyl chloride.
Materials:
-
d-Lysergic acid diethylamide (LSD)
-
3-(trimethylsilyl)propionyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., argon, nitrogen)
-
Triethylamine (B128534) or other non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve LSD in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 3-(trimethylsilyl)propionyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the trimethylsilylpropionyl group.
-
2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously.
4.2.2. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fragmentation pattern and confirm the molecular weight.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For accurate mass determination and elemental composition analysis.
In Vitro Pharmacology
4.3.1. 5-HT₂A Receptor Binding Assay
This assay determines the affinity (Ki) of this compound for the 5-HT₂A receptor.
Materials:
-
Cell membranes expressing human 5-HT₂A receptors.
-
Radioligand (e.g., [³H]ketanserin).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
After incubation, rapidly filter the mixture through the filter plates to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
4.3.2. Calcium Flux Assay
This functional assay measures the ability of this compound to activate Gq-coupled receptors like 5-HT₂A, leading to an increase in intracellular calcium.
Materials:
-
Cells expressing human 5-HT₂A receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence microplate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the fluorescence intensity over time using the microplate reader.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.
4.3.3. β-Arrestin Recruitment Assay
This assay assesses the potential for 5-HT₂A receptor desensitization and biased agonism by measuring the recruitment of β-arrestin to the activated receptor.
Materials:
-
Cells co-expressing human 5-HT₂A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).
-
Substrate for the reporter enzyme.
-
Test compound (this compound) at various concentrations.
-
Luminometer or fluorescence microplate reader.
Procedure:
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the resulting luminescence or fluorescence signal.
-
Calculate the EC₅₀ and Eₘₐₓ values from the dose-response curve.
In Vivo Psychedelic Activity
Head-Twitch Response (HTR) in Mice
The HTR is a reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.
Materials:
-
Male C57BL/6J mice.
-
Test compound (this compound) at various doses.
-
Vehicle control (e.g., saline).
-
Observation chambers equipped with a magnetometer or video recording system.
-
Selective 5-HT₂A receptor antagonist (e.g., M100907) for validation.
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
Record head-twitch events for a defined period (e.g., 30-60 minutes).
-
To confirm 5-HT₂A receptor mediation, pre-treat a group of mice with the antagonist before this compound administration.
-
Analyze the dose-response relationship to determine the ED₅₀ for inducing HTR.
Signaling Pathways
Activation of the 5-HT₂A receptor by psychedelics like LSD initiates complex downstream signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, 5-HT₂A receptor activation can also lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling and also plays a role in receptor desensitization and internalization. Some studies suggest that the psychedelic effects are primarily driven by the Gq-PLC pathway, while the role of β-arrestin signaling is still under investigation, with some evidence pointing towards its involvement in the therapeutic, non-hallucinogenic effects of certain 5-HT₂A agonists.
Conclusion
This compound is a novel lysergamide that warrants further scientific investigation. As a presumed prodrug of LSD, it is expected to exhibit a similar pharmacological profile, primarily mediated by the 5-HT₂A receptor. This technical guide provides a foundational framework for researchers by outlining its chemical properties, presumed pharmacology, and detailed experimental protocols for its comprehensive analysis. The generation of empirical data on its receptor binding, functional activity, and in vivo effects is essential to fully characterize this compound and understand its potential as a psychedelic agent.
References
Navigating the Frontier: A Technical Guide to the Legal and Ethical Landscape of 1S-LSD Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical legal and ethical considerations surrounding research into 1-propionyl-lysergic acid diethylamide (1S-LSD), a novel analogue of lysergic acid diethylamide (LSD). As the landscape of psychedelic research rapidly evolves, a thorough understanding of the regulatory framework, ethical obligations, and established scientific protocols is paramount for any professional entering this promising and complex field. This document outlines the current legal status of this compound and similar compounds, details key ethical principles for conducting research with psychedelic substances, and presents established experimental methodologies for the characterization of such compounds.
Legal and Regulatory Framework
The legal status of this compound is multifaceted and varies significantly across jurisdictions. As a novel psychoactive substance (NPS), it often exists in a legal gray area until specifically scheduled.
1.2. International Landscape: The legal status of LSD analogues is inconsistent globally. For instance, this compound was developed in Germany as a legal alternative to other LSD analogues that were banned under the New Psychoactive Substances Act (NpSG).[1] However, this status is often temporary, as legislative bodies frequently update their lists of controlled substances. In the United Kingdom, the Psychoactive Substances Act of 2016 broadly prohibits any substance that produces a psychoactive effect, which would likely include this compound. Researchers must meticulously verify the legal status of this compound in their specific country and jurisdiction prior to initiating any research.
1.3. Licensing and Registration: In most jurisdictions where research on controlled substances is permitted, researchers and institutions must obtain specific licenses and registrations. This typically involves a rigorous application process with federal and local authorities, including detailed research protocols, security plans for storage and handling of the substance, and qualifications of the research personnel.
Ethical Imperatives in Psychedelic Research
Research with psychedelic compounds presents unique ethical challenges that demand careful consideration and robust protocols to ensure the safety and well-being of participants. The core ethical principles of biomedical research—autonomy, beneficence, non-maleficence, and justice—provide a foundational framework.[[“]][4]
2.1. Informed Consent: Obtaining truly informed consent is a cornerstone of ethical research. For psychedelic studies, this process is complicated by the ineffable nature of the subjective experience.[5][6]
-
Comprehensive Disclosure: Potential participants must be fully informed about the potential for profound psychological experiences, including challenging or distressing ones ("bad trips"). The potential for lasting changes in perception, mood, and personality should also be discussed.
-
Capacity to Consent: Researchers must ensure that participants have the capacity to make an informed decision and are free from coercion.[7] The vulnerability of potential participants, who may be seeking treatment for intractable conditions, must be acknowledged and addressed.[8]
2.2. Participant Safety and Support:
-
Screening: Rigorous screening for pre-existing psychological conditions, such as psychosis or a family history of psychotic disorders, is crucial to minimize risks.
-
Preparation and Integration: The research protocol should include sessions for preparing the participant for the experience and for integrating the experience afterward.
-
Therapeutic Environment: The setting for substance administration should be safe, comfortable, and monitored by trained professionals. The potential for heightened suggestibility and vulnerability under the influence of a psychedelic necessitates clear boundaries and a professional code of conduct, particularly regarding the use of therapeutic touch.[9]
2.3. Post-Trial Care: Researchers have an ethical obligation to ensure that participants have access to appropriate psychological support after their involvement in the study concludes.[5] This is particularly important if the research uncovers latent psychological issues or if the participant has difficulty integrating their experience.
Quantitative Pharmacological Data
Due to its recent emergence, specific quantitative data for this compound is not yet available in the peer-reviewed literature. However, data from its close structural analogues, particularly LSD and 1P-LSD, provide a valuable comparative framework for anticipating its pharmacological profile. 1-acyl substituted LSD derivatives like 1P-LSD are generally considered to be prodrugs of LSD, meaning they are metabolized to LSD in the body.[10][11][12]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | LSD |
| 5-HT1A | 1.1 |
| 5-HT2A | 2.9 |
| 5-HT2B | 4.9 |
| 5-HT2C | 23 |
| 5-HT6 | 2.3 |
| Dopamine D2 | 15.5 |
Data for LSD from the Ki Database.[13] Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Potency (ED50, nmol/kg) in Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (nmol/kg) | Potency Relative to LSD |
| LSD | 132.8 | 100% |
| 1P-LSD | 349.6 | ~38% |
Data from Brandt et al. (2016).[14] The HTR is a behavioral proxy for 5-HT2A receptor activation.
Table 3: Comparative Human Pharmacokinetics of LSD and 1P-LSD (Oral Administration)
| Parameter | LSD (100 µg) | 1P-LSD (100 µg) |
| Cmax (ng/mL) | 1.7 | LSD detected, 1P-LSD not |
| tmax (hours) | 1.7 | - |
| Half-life (t1/2, hours) | 3.6 | 5.7 (for resulting LSD) |
Data for LSD from Holze et al. (2019)[15] and for 1P-LSD from Grumann et al. (2020).[[“]]
Experimental Protocols
The following are detailed methodologies for key experiments essential for the preclinical characterization of this compound. These protocols are based on established procedures for LSD and its analogues.
4.1. In Vitro Characterization
4.1.1. Radioligand Receptor Binding Assay
This assay determines the affinity of this compound for various receptors, particularly the serotonin (B10506) 5-HT2A receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at the human 5-HT2A receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding agent: Mianserin or another high-concentration non-labeled antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MAFB).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]ketanserin, and either buffer, this compound at varying concentrations, or the non-specific binding agent.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]
-
4.1.2. Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay measures the functional activity of this compound at the 5-HT2A receptor by quantifying the accumulation of a downstream second messenger.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.
-
Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1).
-
A commercially available IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Stimulation buffer provided with the kit.
-
-
Procedure:
-
Culture the cells in 96-well plates.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin or LSD).
-
Remove the culture medium and add the stimulation buffer containing the test compounds to the cells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Incubate at room temperature to allow for the immunoassay to develop.
-
Read the plate on a compatible HTRF reader.
-
Calculate the ratio of the fluorescence signals and plot the data as a function of compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) by non-linear regression.[6][18]
-
4.2. In Vivo Characterization
4.2.1. Head-Twitch Response (HTR) in Mice
The HTR is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.
-
Objective: To determine the in vivo potency of this compound to induce the HTR.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Habituate the mice to the testing environment.
-
Administer this compound via a chosen route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
Place each mouse in an individual observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Scoring can be done by a trained observer or using an automated system with a head-mounted magnet and a magnetometer.
-
Plot the number of head twitches as a function of dose to determine the ED50 (the dose that produces 50% of the maximal effect).[19][20][21][22]
-
Visualizations
5.1. Signaling Pathways
Caption: Canonical 5-HT2A receptor signaling pathway activated by LSD.
5.2. Experimental Workflows
Caption: Preclinical experimental workflow for this compound characterization.
5.3. Logical Relationships
Caption: Logical progression of this compound research and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. researchgate.net [researchgate.net]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Ethical Considerations in Research Using the Drug of Addiction as Treatment: What Can Researchers Learn from Heroin Prescription Studies? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 8. Ethical and Legal Principles Related to the Clinical Use of Psychoactive Drugs - Novel Molecular Targets for Mood Disorders and Psychosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LSD - Wikipedia [en.wikipedia.org]
- 10. 1P-LSD - Wikipedia [en.wikipedia.org]
- 11. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects. - OPEN Foundation [open-foundation.org]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blossomanalysis.com [blossomanalysis.com]
Metabolic Fate of 1S-LSD in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies detailing the metabolic fate of 1-[3-(trimethylsilyl)propanoyl]-LSD (1S-LSD) in animal models are not extensively available in the current scientific literature. This guide provides a comprehensive overview based on the in vitro metabolism of this compound and in vivo data from studies on lysergic acid diethylamide (LSD) and its other N-acylated analogs, such as ALD-52 and 1P-LSD. These compounds serve as the closest available surrogates to predict the metabolic pathways of this compound in animal models.
Executive Summary
This technical guide delineates the anticipated metabolic fate of this compound in animal models, drawing upon existing research on LSD and its analogs. The primary metabolic pathway for N-acylated LSD derivatives in vivo is deacylation to form LSD, which then undergoes further biotransformation. This suggests that this compound likely acts as a prodrug for LSD. Subsequent metabolism of LSD in animal models, including rats and mice, involves N-dealkylation, hydroxylation, and glucuronide conjugation. This document provides a detailed examination of these pathways, quantitative data from relevant animal studies, experimental protocols, and visual representations of the metabolic processes and experimental workflows.
Predicted Metabolic Pathways of this compound in Animal Models
Based on in vitro studies using human liver microsomes, this compound is expected to undergo two primary metabolic phases in animal models. Phase I reactions will likely involve deacylation and modifications of the acyl group, followed by Phase II conjugation reactions for excretion.
Caption: Experimental workflow for in vivo metabolism studies in rats.
Detection of LSD and nor-LSD in Rat Hair
-
Animal Model: Rats with pigmented hair. [1][2]* Drug Administration: LSD was administered intraperitoneally (i.p.) once per day for 10 consecutive days at doses of 0.05, 0.1, 0.5, 1, and 2 mg/kg. [1][2]* Sample Collection: Newly grown hair was collected 4 weeks after the first administration. [1][2]* Sample Preparation: Hair samples were washed, dried, and then extracted with a methanol-HCl mixture. The extract was then purified and derivatized for analysis. [2]* Analytical Method: LSD and nor-LSD were detected and quantified using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorometric detection. [1][2] dot
Caption: Workflow for detection of LSD and metabolites in rat hair.
In Vitro Metabolism of this compound
While in vivo animal data is limited, in vitro studies using human liver microsomes provide significant insight into the metabolic fate of this compound. These studies have identified a moderately rapid metabolism of the parent compound, with the early formation of LSD. [3]A total of 62 metabolites were observed, with the major ones being hydroxylated on the 3-silylpropanoyl moiety. [3]Key metabolites that retained the 3-silylpropanoyl group include N-deethylated this compound, N-deethylated and silanolized this compound, N-deethylated and monohydroxylated this compound, and silanolized this compound. [3]These findings suggest a complex metabolic pathway and highlight potential target analytes for monitoring this compound consumption.
Discussion and Future Directions
The available evidence strongly suggests that this compound, like other N-acylated LSD analogs, primarily functions as a prodrug for LSD in vivo. The metabolic pathways of LSD are well-characterized across various animal species and involve hydroxylation, N-dealkylation, and conjugation. It is highly probable that after deacylation to LSD, this compound follows these same metabolic routes.
However, the presence of the silicon-containing acyl group introduces novel metabolic possibilities, as demonstrated by the in vitro findings. Hydroxylation and other modifications of this side chain before or after deacylation could lead to a unique metabolite profile for this compound.
To provide a definitive understanding of the metabolic fate of this compound in animal models, further research is imperative. Specifically, in vivo studies in rodents (rats and mice) are needed to:
-
Quantify the plasma and tissue concentrations of this compound, LSD, and other potential metabolites over time.
-
Determine the pharmacokinetic parameters of this compound, including its rate of conversion to LSD.
-
Characterize the full profile of metabolites in urine and feces to construct a complete metabolic pathway.
Such studies will be crucial for drug development professionals in understanding the efficacy, safety, and toxicology of this compound and for researchers and scientists in forensic and clinical settings.
References
A Technical Guide to the Spectroscopic and Crystallographic Analysis of 1S-LSD and Related Lysergamides
Executive Summary: This technical whitepaper provides a comprehensive overview of the analytical methodologies required for the characterization of 1-(3-(trimethylsilyl)propionyl)-LSD (1S-LSD), a novel lysergamide (B1675752) and functional analogue of lysergic acid diethylamide (LSD). Due to its recent emergence, specific peer-reviewed analytical data for this compound is scarce.[1] Therefore, this guide establishes a framework for its analysis based on well-documented techniques applied to LSD and its closely related N1-acyl derivatives, such as 1P-LSD and 1cP-LSD. The document details experimental protocols for spectroscopic and crystallographic analysis, presents expected quantitative data in tabular format, and visualizes key experimental and biological pathways using Graphviz diagrams. The primary psychoactive effects of these compounds are mediated through agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[2][3][4]
Introduction to this compound
This compound is a psychotropic research chemical from the lysergamide class, structurally identified as 1-(3-(trimethylsilyl)propionyl)-LSD.[1] It is a derivative of 1P-LSD and is considered a prodrug and functional analogue of LSD.[1] The addition of the 1-position acyl group, in this case, a trimethylsilylpropionyl moiety, is a common strategy in the design of new psychoactive substances to modify pharmacological properties or navigate legislative frameworks.[1] Like other N1-acyl substituted lysergamides, this compound is presumed to be hydrolyzed in vivo to LSD, which is responsible for the subsequent psychoactive effects. This mechanism has been demonstrated for similar analogues like 1P-LSD and ALD-52, where the formation of LSD was confirmed after incubation with human serum or administration to rats.[5][6][7]
Spectroscopic Analysis
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of lysergamides. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for identifying LSD and its analogues.[8][9][10]
Expected Fragmentation: The mass spectra of N1-acyl LSD derivatives are characterized by the molecular ion (M•+) and specific fragmentation patterns. A key fragmentation involves the retro-Diels-Alder reaction. For LSD analogues, several characteristic ions are typically observed, including at m/z 221, 207, 181, and 72.[8][10][11] The presence of the N-diethylamide moiety gives rise to fragments at m/z 100, 72, and 58.[8][11] For this compound, with a molar mass of 451.686 g·mol⁻¹, the fragmentation pattern would be expected to show ions corresponding to the loss of the trimethylsilylpropionyl group, yielding the LSD cation, alongside fragments characteristic of the core ergoline (B1233604) structure.
Table 1: Key Mass Spectrometry Fragments for LSD and Selected Analogues
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
|---|---|---|---|
| LSD | 323 | 221, 207, 181, 167, 154, 128, 72 | [8][11] |
| 1P-LSD | 379 | 337, 281, 221, 207, 72 | [4] |
| ALD-52 (1-Acetyl-LSD) | 365 | 322, 265, 249, 221, 207, 181 | [4] |
| 1cP-LSD | 391 | 221, 207, 181, 167, 72 |[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure. ¹H-NMR and ¹³C-NMR are used to identify the positions and connectivity of atoms. For N1-acyl derivatives, characteristic shifts are observed for the protons and carbons of the acyl group.[10][12] The epimerization of LSD to the less active iso-LSD can be monitored by ¹H-NMR, observing the distinct signals for the C-9 proton, which appear as singlets around 6.35 ppm for LSD and 6.27 ppm for iso-LSD.[13]
Table 2: Selected ¹³C-NMR Chemical Shifts (ppm) for LSD Analogues
| Carbon Atom | LSD Base | 1P-LSD | 1B-LSD |
|---|---|---|---|
| C=O (Amide) | 170.3 | 170.3 | ~169.3 |
| C=O (N1-Acyl) | - | 170.3 | ~169.3 |
| C2 | 121.7 | 121.7 | 121.7 |
| C3 | 112.4 | 119.7 | 119.7 |
| C11 | 135.2 | 135.2 | 135.2 |
Data derived from theoretical and experimental studies.[10]
Crystallographic Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule. While a crystal structure for this compound has not been published, structures for LSD, both unbound and in complex with human serotonin receptors (5-HT₂B and 5-HT₂A), have been solved.[14][15][16]
These studies reveal that the ergoline scaffold of LSD binds deep within the orthosteric binding pocket of the receptor.[15] A crucial interaction is a salt bridge between the basic nitrogen of the ergoline system and a conserved aspartate residue (D135³.³²) in the receptor.[15] The N1-acyl group of analogues like this compound would occupy space near the entrance of the binding pocket, and its size and properties can influence binding affinity and kinetics. Molecular dynamics simulations suggest that a "lid" formed by extracellular loop 2 (EL2) at the entrance to the binding pocket may contribute to the slow dissociation kinetics of LSD.[15]
Table 3: Crystallographic Data for LSD-5-HT₂B Receptor Complex
| Parameter | Value |
|---|---|
| PDB ID | 5V5A |
| Resolution | 2.9 Å |
| Space Group | C 1 2 1 |
| Unit Cell Dimensions (Å) | a=149.0, b=86.3, c=113.6 |
| Unit Cell Angles (°) | α=90, β=125.7, γ=90 |
Source: Wacker et al., 2017.[15]
Experimental Protocols
Sample Preparation from Blotter Paper
-
Cut a portion of the blotter paper (e.g., 1 mg) into small squares.[12]
-
Extract the analyte by sonicating the paper in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for 15 minutes.[12]
-
For NMR, repeat the extraction three times, combine the extracts, evaporate the solvent under a nitrogen stream, and redissolve the residue in a deuterated solvent like CD₃OD.[12]
-
For GC-MS or LC-MS, the initial extract can be directly analyzed or diluted as necessary.[12]
GC-MS Analysis Protocol
-
System: Agilent 7890A GC with 5975C MS detector or equivalent.[17]
-
Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Injection: 1 µL of the sample solution, splitless or with a split ratio (e.g., 1:25).[17]
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range m/z 40-550.[10] Ion source temperature at 230°C.[17]
LC-MS/MS Analysis Protocol
-
System: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4][9]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification, targeting at least two transitions per analyte.[9] For example, for LSD, transitions could be m/z 324.2 > 223.2 and m/z 324.2 > 208.2.[18]
NMR Spectroscopy Protocol
-
Spectrometer: 500 MHz or higher field NMR spectrometer.[12]
-
Solvent: Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃).[12][13]
-
Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (COSY, HMBC, HSQC) for full structural assignment.[12]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of novel lysergamides.
Signaling Pathway
Caption: Simplified signaling pathways of LSD at the 5-HT₂A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A Receptor Signaling Underlies LSD-induced Alteration of the Neural Response to Dynamic Changes in Music - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry determination of LSD, ISO-LSD, and the main metabolite 2-oxo-3-hydroxy-LSD in forensic samples and application in a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MIPLA, 1V-LSD and LSZ in sheet products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular structure of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychedelicreview.com [psychedelicreview.com]
- 17. researchgate.net [researchgate.net]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Methodological & Application
Preparing 1S-LSD Solutions for In-Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1S-LSD (1-(3-(trimethylsilyl)propionyl)-LSD) is a psychotropic substance and a prodrug of lysergic acid diethylamide (LSD).[1] As a research chemical, understanding its behavior in solution is paramount for conducting accurate and reproducible in-vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for animal research, drawing upon available data for LSD and its analogues.
This compound is presumed to share pharmacological properties with LSD, acting as a partial agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is responsible for its hallucinogenic effects.[1] The addition of the trimethylsilyl (B98337) group is thought to slightly alter its binding affinity and metabolic profile.[1] In-vivo studies with structurally related N1-acyl-substituted lysergamides (e.g., 1P-LSD, ALD-52) demonstrate that they are rapidly and efficiently metabolized to LSD, which is responsible for the observed psychedelic-like effects.[2][3]
Physicochemical Properties and Stability
Key Stability Considerations for LSD (and likely this compound):
-
Temperature: LSD solutions are sensitive to heat. Studies have shown no significant loss in LSD concentration at 25°C for up to 4 weeks. However, at 37°C, a 30% loss was observed after 4 weeks, and up to a 40% loss at 45°C.[1][5][6][7]
-
Light: Exposure to light, particularly UV light, can cause degradation of LSD.[1][5][6][7] Solutions should be stored in amber glass or other non-transparent containers.[1][5][6][7]
-
pH: LSD is more stable in acidic conditions. In alkaline pH, it can epimerize to iso-LSD, a less active isomer.[1][5][6][7]
-
Metal Ions: Trace amounts of metal ions can catalyze the decomposition of LSD. The addition of EDTA can prevent this.[1][5][6][7]
Summary of Stability Data for LSD
| Condition | Observation | Citation |
| Temperature | No significant loss at 25°C for up to 4 weeks. | [1][5][6][7] |
| 30% loss at 37°C after 4 weeks. | [1][5][6][7] | |
| Up to 40% loss at 45°C after 4 weeks. | [1][5][6][7] | |
| Light | Stable in amber glass or non-transparent containers. | [1][5][6][7] |
| Degrades in transparent containers exposed to light. | [1][5][6][7] | |
| pH | Less than 5% conversion to iso-LSD in acidic conditions. | [1][5][6][7] |
| 10-15% conversion to iso-LSD in alkaline conditions with prolonged heat. | [1][5][6][7] | |
| Metal Ions | Can catalyze decomposition. | [1][5][6][7] |
| Addition of EDTA can prevent metal-catalyzed decomposition. | [1][5][6][7] |
Vehicle Selection for In-Vivo Administration
The choice of vehicle is critical for ensuring the complete dissolution and bioavailability of this compound, while minimizing any potential toxicity from the vehicle itself. Given the likely lipophilic nature of this compound, a co-solvent system may be necessary.
Common Vehicles for In-Vivo Administration of Lysergamides and Lipophilic Compounds
| Vehicle | Suitability | Considerations | Citation |
| Sterile Isotonic Saline (0.9% NaCl) | Suitable for water-soluble salts of lysergamides. May be used as a diluent for a stock solution. | This compound is likely poorly soluble in saline alone. | [2][8] |
| Sterile Water | Similar to saline, suitable for water-soluble compounds. | [8] | |
| Dimethyl Sulfoxide (B87167) (DMSO) | A powerful solvent for lipophilic compounds. | Can have its own physiological effects and may be toxic at higher concentrations. A vehicle-only control group is essential. | [8] |
| Ethanol | Can be used as a co-solvent. | Must be used at low concentrations to avoid behavioral effects and toxicity. | [8][9] |
| Saline with Co-solvents (e.g., DMSO, Ethanol) | A common approach for administering lipophilic compounds. The active compound is first dissolved in a minimal amount of the organic solvent, then diluted with saline. | The final concentration of the organic solvent should be kept to a minimum. | [8] |
Experimental Protocols
Note: These protocols are recommendations based on available data for similar compounds. It is crucial to perform small-scale solubility and stability tests with your specific batch of this compound before preparing solutions for large-scale experiments.
Protocol 1: Preparation of this compound Solution for Oral Administration
This protocol is suitable for studies where oral gavage is the intended route of administration.
Materials:
-
This compound (as a salt, e.g., tartrate)
-
Sterile deionized water or sterile isotonic saline (0.9% NaCl)
-
Vortex mixer
-
Sterile, amber-colored storage vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. All handling should be done in a fume hood with appropriate personal protective equipment.
-
Dissolution: Add a small volume of sterile deionized water or saline to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be mindful of potential degradation at higher temperatures.[1][5][6][7]
-
Dilution: Once dissolved, dilute the solution to the final desired concentration with sterile deionized water or saline.
-
Storage: Store the final solution in a sterile, amber-colored vial at 4°C for short-term storage (up to a few days) or at -20°C for longer-term storage.[10] Protect from light at all times.
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) or Subcutaneous (SC) Injection
For IP or SC administration, ensuring the sterility and isotonicity of the final solution is critical to prevent irritation and infection. If this compound is not readily soluble in saline, a co-solvent approach is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile isotonic saline (0.9% NaCl)
-
Vortex mixer
-
Sterile, amber-colored storage vials
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of sterile DMSO. For example, prepare a 1 mg/mL stock solution.
-
Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile isotonic saline to the final desired concentration. Important: The final concentration of DMSO should be kept as low as possible (ideally ≤5% v/v) to minimize potential vehicle effects.
-
Add the saline to the DMSO stock solution slowly while vortexing to prevent precipitation.
-
-
Sterilization: Filter the final working solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Use the freshly prepared and filtered solution for injection.
-
Control Group: A vehicle control group receiving the same concentration of DMSO in saline should always be included in the experimental design.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Proposed In-Vivo Activation and Signaling Pathway of this compound
Caption: Proposed metabolic activation of this compound.
Dosage Considerations for In-Vivo Experiments
Dosage will vary depending on the animal model, the research question, and the route of administration. The following table summarizes some reported dosages for LSD and its analogs in various species. These should be used as a starting point for dose-finding studies with this compound.
| Compound | Species | Route | Dose Range | Observed Effect | Citation |
| LSD | Human | Oral | 20-200 µg | Psychedelic effects | [11] |
| 1P-LSD | Human | Oral | 100 µg | Psychedelic effects | [[“]] |
| ALD-52, 1P-LSD | Rat | Subcutaneous | 0.1 - 0.3 mg/kg | In-vivo conversion to LSD | [2][13] |
| 1cp-LSD | Dog | Oral | 2.5 - 10 µg | Anxiolytic effects | [14] |
Conclusion
The preparation of this compound solutions for in-vivo experiments requires careful consideration of its physicochemical properties, particularly its stability and likely low aqueous solubility. By selecting an appropriate vehicle and following sterile preparation techniques, researchers can generate reliable and reproducible data. The provided protocols and information serve as a guide for the development of study-specific procedures. It is imperative to conduct preliminary solubility and stability tests and to include appropriate vehicle control groups in all experiments.
References
- 1. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD | Jellinek [jellinek.nl]
- 4. Lysergide (LSD) drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. LSD - Wikipedia [en.wikipedia.org]
- 12. consensus.app [consensus.app]
- 13. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the Potential of Microdosing 1cp‐LSD for the Treatment of Canine Anxiety: A One‐Month Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1S-LSD Dosing in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing regimens for 1S-LSD (Lysergic acid diethylamide) in common rodent behavioral studies. The information is intended to guide researchers in designing and executing experiments to investigate the neurobiological effects of this compound. Detailed protocols for key behavioral assays are provided, along with a summary of quantitative dosing data from published literature and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a classic psychedelic compound known for its potent effects on perception, mood, and cognition. In preclinical research, rodent models are invaluable for elucidating the mechanisms of action and therapeutic potential of this compound. The behavioral responses in rodents, while not a direct corollary to the human psychedelic experience, provide objective and quantifiable measures of drug activity at specific neural circuits. The most common behavioral assays used to study the effects of this compound and other serotonergic hallucinogens in rodents include the head-twitch response (HTR), prepulse inhibition (PPI) of the startle reflex, and the novel object recognition (NOR) test. The selection of an appropriate dosing regimen is critical for obtaining reliable and reproducible data in these paradigms.
Quantitative Dosing Regimens for this compound in Rodent Behavioral Studies
The following tables summarize quantitative data on this compound dosing regimens used in various behavioral studies in mice and rats. It is important to note that the effective dose can vary depending on the rodent species, strain, age, and the specific behavioral endpoint being measured.
Table 1: this compound Dosing for Head-Twitch Response (HTR) in Mice
| Strain | Dose Range (mg/kg) | Route | Key Findings |
| C57BL/6J | 0.05 - 0.4 | IP | Dose-dependent increase in HTR frequency, with a maximal effect observed around 0.2 mg/kg.[1] The ED50 was calculated to be 52.9 µg/kg.[1] |
| C57BL/6J | 0.1 | s.c. | Significant induction of HTR.[2] |
| 129S6/SvEv | 0.24 | IP | Increased prepulse inhibition.[3] |
Table 2: this compound Dosing for Prepulse Inhibition (PPI) in Mice
| Strain | Dose Range (mg/kg) | Route | Key Findings |
| 129S6/SvEv | 0.24 | IP | Increased %PPI, suggesting an improvement in sensorimotor gating.[3] |
Table 3: this compound Dosing for Other Behavioral Paradigms in Mice
| Paradigm | Strain | Dose (mg/kg) | Route | Key Findings |
| Alcohol Consumption (Two-Bottle Choice) | C57BL/6J | 0.025, 0.05 | IP | A single dose of 0.05 mg/kg significantly reduced ethanol (B145695) consumption and preference over a sustained period.[4][5] |
| Drug Discrimination | C57BL/6 | 0.17 - 0.30 | s.c. | Established stimulus control, allowing for the study of the subjective effects of the drug.[6] |
| Social Behavior | Male mice | 0.03 (repeated) | IP | Repeated administration (once a day for 7 days) promoted social behavior.[7] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, side-to-side rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[8][9]
Materials:
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment
-
Syringes and needles for drug administration
-
This compound solution
-
Vehicle solution (e.g., 0.9% saline)
-
Experimental animals (mice)
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle via the desired route (commonly intraperitoneal, IP, or subcutaneous, s.c.).
-
Observation Period: Immediately after injection, place the mouse individually into an observation chamber. Record the behavior for a predetermined period, typically 30-60 minutes.[2]
-
Scoring:
-
A trained observer, blind to the experimental conditions, should manually score the number of head twitches from the video recordings.
-
A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming or exploratory behavior.
-
The total number of head twitches during the observation period is the primary dependent variable.
-
-
Data Analysis: Compare the mean number of head twitches between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Startle Reflex Assay
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[10] Deficits in PPI are observed in certain neuropsychiatric disorders. The test measures the extent to which a weak auditory prestimulus (prepulse) inhibits the startle response to a subsequent strong auditory stimulus (pulse).[3]
Materials:
-
Startle response measurement system (e.g., SR-LAB)
-
Animal holders
-
Syringes and needles
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Placement in Apparatus: After a specified pretreatment time (e.g., 15-30 minutes), place the animal in the holder within the startle chamber.
-
Habituation: Allow the animal to habituate to the chamber for a period of 5-10 minutes with background white noise (e.g., 65-70 dB).[11]
-
Testing Session: The session consists of a pseudo-randomized presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 72, 78, or 84 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented a short time (e.g., 100 ms) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[3] Compare the %PPI between treatment groups using appropriate statistical analyses.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, which is dependent on the integrity of the hippocampus and perirhinal cortex.[12] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., a square or circular box)
-
Two sets of identical objects (familiar objects)
-
A set of different objects (novel objects)
-
Video recording and tracking software
-
Syringes and needles
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty open field arena for 5-10 minutes to acclimate to the environment.
-
Drug Administration: On the testing day, administer this compound or vehicle prior to the training session.
-
Training Session (Familiarization):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Session:
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between treatment groups.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The primary molecular target of this compound is the serotonin (B10506) 2A receptor (5-HT2A). Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events. One important pathway involves the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which is implicated in synaptic plasticity and the prosocial effects of LSD.[7]
Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor and mTORC1.
Experimental Workflow
A typical experimental workflow for a rodent behavioral study with this compound involves several key steps, from animal habituation to data analysis.
Caption: General experimental workflow for this compound rodent behavioral studies.
Conclusion
The dosing regimens and protocols outlined in these application notes provide a foundation for conducting robust and reproducible behavioral studies with this compound in rodents. Researchers should carefully consider the specific goals of their study, the chosen behavioral assay, and the characteristics of their animal model when selecting an appropriate dose. Adherence to detailed and standardized protocols is essential for generating high-quality data that can advance our understanding of the neurobiological effects of this compound and its potential therapeutic applications.
References
- 1. mmpc.org [mmpc.org]
- 2. protocols.io [protocols.io]
- 3. Novel Object Recognition (NOR) Test [bio-protocol.org]
- 4. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 5. labcorp.com [labcorp.com]
- 6. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents protocol v1 [protocols.io]
Application of 1S-LSD and its Analogs in Neuroscience Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Substituted d-lysergic acid diethylamide (LSD) analogs, such as 1-propionyl-LSD (1P-LSD), 1-acetyl-LSD (ALD-52), and 1-butanoyl-LSD (1B-LSD), are of significant interest in neuroscience research. These compounds are primarily investigated as prodrugs for LSD, offering a potential avenue for modulating the pharmacokinetics and psychoactive effects of the parent compound. Their application in research models is crucial for understanding the role of the serotonergic system, particularly the 5-HT2A receptor, in perception, cognition, and mood. This document provides an overview of their use, quantitative data on their receptor interactions, and detailed protocols for key experimental models. A recently identified analog, 1-[3-(trimethylsilyl)propanoyl] LSD (1S-LSD), is also discussed in the context of its metabolic fate.
Mechanism of Action and Rationale for Use
1-Acyl-substituted LSD derivatives are hypothesized to exert their pharmacological effects primarily after being metabolized into LSD in vivo.[1][2] This biotransformation is a key aspect of their use in research, as it allows for the investigation of LSD's effects with potentially altered onset, duration, and intensity. In vitro, these analogs generally exhibit a significantly lower affinity and functional activity at serotonin (B10506) receptors compared to LSD itself.[2][3] However, in vivo studies demonstrate that they induce behavioral effects characteristic of serotonergic hallucinogens, such as the head-twitch response (HTR) in rodents, with relatively high potency.[2][3] This discrepancy between in vitro and in vivo activity strongly supports the prodrug hypothesis.
The primary molecular target for the psychedelic effects of LSD is the serotonin 2A receptor (5-HT2A).[4] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. Additionally, signaling through β-arrestin pathways has been identified and may contribute to the nuanced pharmacological effects of these compounds.[1][6]
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of LSD and 1-Acyl-Substituted Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| LSD | 9.5 | 14.7 | 45.3 |
| ALD-52 | 1,054 | - | - |
| 1P-LSD | 637 | - | - |
| 1B-LSD | 345 | - | - |
| Data sourced from Halberstadt et al. (2020)[2] | |||
| (Note: Specific Ki values for ALD-52, 1P-LSD, and 1B-LSD at 5-HT2A and 5-HT2C were not explicitly provided in the source, but the study indicates a reduction in affinity by one to two orders of magnitude compared to LSD.) |
Table 2: In Vitro Functional Activity (Calcium Mobilization) of LSD and 1-Acyl-Substituted Analogs
| Compound | 5-HT2A Efficacy |
| LSD | Agonist |
| ALD-52 | Weak Efficacy / Antagonist |
| 1P-LSD | Weak Efficacy / Antagonist |
| 1B-LSD | Weak Efficacy / Antagonist |
| Data sourced from Halberstadt et al. (2020)[2][3] |
Table 3: In Vivo Potency for Head-Twitch Response (HTR) in Mice
| Compound | ED50 (nmol/kg) | Relative Potency (vs. LSD) |
| LSD | 132.8 | 1.0 |
| ALD-52 | 297.2 | ~0.45 |
| 1P-LSD | 349.6 | ~0.38 |
| 1B-LSD | 976.7 | ~0.14 |
| 1V-LSD | 373 | ~0.36 |
| Data sourced from Halberstadt et al. (2020) and Ujváry et al. (2021)[2][7] |
Mandatory Visualizations
Caption: 5-HT2A receptor signaling pathway activated by LSD following in vivo biotransformation of this compound analogs.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay in mice.
Experimental Protocols
In Vivo Biotransformation of 1-Acyl-LSD Analogs
Objective: To quantify the conversion of a 1-acyl-LSD analog (e.g., 1P-LSD) to LSD in plasma.
Materials:
-
1P-LSD
-
Sprague-Dawley rats
-
Vehicle (e.g., sterile saline)
-
Isoflurane for anesthesia
-
Heparinized collection tubes
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Administer 1P-LSD subcutaneously to rats at the desired dose (e.g., 0.1 or 0.3 mg/kg).[1] A vehicle control group should be included.
-
At a predetermined time point post-injection (e.g., 15 minutes), anesthetize the rats with isoflurane.[1]
-
Collect trunk blood via decapitation into cooled heparinized tubes.
-
Isolate plasma by centrifuging the blood samples.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, perform protein precipitation or liquid-liquid extraction on the plasma samples.
-
Quantify the concentration of LSD in the plasma using a validated LC-MS/MS method.[8][9]
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound analogs.
Materials:
-
This compound analog
-
C57BL/6J mice
-
Vehicle (e.g., sterile saline)
-
Observation chambers
-
Video recording equipment or automated HTR detection system
Protocol:
-
Administer the this compound analog or vehicle to male C57BL/6J mice via intraperitoneal (i.p.) injection.[1]
-
Immediately place each mouse into an individual observation chamber.
-
Allow for a brief acclimation period (e.g., 5 minutes).
-
Record the number of head twitches for a specified duration (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data can be collected by trained observers blind to the treatment conditions or by using an automated system.
-
Analyze the data to determine the dose-response relationship and calculate the ED50 value.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound analogs for serotonin receptors.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)
-
Radioligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound analog
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the this compound analog.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the this compound analog.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the this compound analog that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional activity (agonist or antagonist) of this compound analogs at Gq-coupled serotonin receptors.
Materials:
-
Cells expressing the target serotonin receptor (e.g., 5-HT2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound analog
-
Known agonist for the receptor (e.g., serotonin)
-
Assay buffer
-
Fluorescence plate reader with automated injection
Protocol:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
To determine agonist activity, add varying concentrations of the this compound analog to the wells and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
To determine antagonist activity, pre-incubate the cells with the this compound analog before adding a known agonist. A decrease in the agonist-induced fluorescence signal indicates antagonism.
-
Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
This compound and its analogs are valuable tools in neuroscience research, primarily serving as prodrugs for LSD to investigate the serotonergic system and the mechanisms of psychedelic action. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the pharmacology of these compounds. Future research should focus on obtaining more comprehensive quantitative data for newer analogs like this compound and further exploring the nuances of their downstream signaling pathways.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 7. Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Utilizing 1S-LSD for 5-HT2A Receptor Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the stereoisomer 1S-LSD in functional assays targeting the serotonin (B10506) 2A (5-HT2A) receptor. The protocols outlined below are foundational for characterizing the binding affinity, potency, and signaling profile of this compound, offering valuable insights for psychedelic research and drug development. While specific data for this compound is limited, the methodologies presented are standard for assessing ligand-receptor interactions at the 5-HT2A receptor and can be adapted accordingly.
Introduction to 5-HT2A Receptor and Ligand Interactions
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelic compounds like lysergic acid diethylamide (LSD).[1][2] Activation of the 5-HT2A receptor is crucial for the psychoactive effects of these substances.[1] Ligands such as LSD are known to bind with high affinity to this receptor, initiating downstream signaling cascades.[1][3] The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[4][5] Additionally, the 5-HT2A receptor can signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct downstream effects.[4] The balance between Gq-mediated and β-arrestin-mediated signaling, known as functional selectivity or biased agonism, is a critical area of research, as it may differentiate the therapeutic effects of ligands from their hallucinogenic properties.[4][6]
Data Presentation: Comparative Ligand Affinities and Potencies at the 5-HT2A Receptor
The following tables summarize quantitative data for well-characterized 5-HT2A receptor ligands to provide a comparative context for the evaluation of this compound.
Table 1: Radioligand Binding Affinities (Ki) at the Human 5-HT2A Receptor
| Compound | Radioligand | Ki (nM) | Reference |
| Ketanserin | [3H]ketanserin | 1.1 | [7] |
| Serotonin | [3H]ketanserin | 505 | [7] |
| DOI | --INVALID-LINK--DOI | 0.27 (IC50) | [8] |
| LSD | Not Specified | High Affinity | [1][9] |
Table 2: Functional Potencies (EC50) at the Human 5-HT2A Receptor
| Compound | Assay Type | EC50 (nM) | Reference |
| Serotonin | Calcium Mobilization | 12 | [10] |
| DOI | Calcium Mobilization | 31 | [10] |
| Serotonin | pERK Activation | 14 | [10] |
| DOI | pERK Activation | 19 | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI)
-
Unlabeled this compound and reference compounds (e.g., ketanserin, serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and microplate scintillation counter
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-5-HT2A cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (typically at its Kd value).
-
Add increasing concentrations of unlabeled this compound or reference compounds.
-
To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).[7]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.[7][8]
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for 5-HT2A Receptor Function
This assay measures the potency (EC50) and efficacy of this compound in activating the Gq signaling pathway by detecting changes in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 4)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and reference agonists (e.g., serotonin, DOI)
-
Fluorescence microplate reader with an injection system
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for a specified period (e.g., 60 minutes at 37°C, followed by 60 minutes at room temperature) to allow for dye uptake.[11]
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Set the instrument to record fluorescence intensity over time.
-
Compound Addition: After establishing a baseline fluorescence reading, inject the different concentrations of this compound or reference agonists into the wells.
-
Continue to record the fluorescence signal to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the fluorescence change against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Imaging of a Radiolabeled 1S-LSD Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a radiolabeled analog of 1S-LSD, specifically 1-[¹¹C]acetyl-LSD, for use in positron emission tomography (PET) imaging studies. Due to the novelty of this compound, a direct radiolabeling procedure is not yet established in the scientific literature. Therefore, this document outlines a comprehensive and scientifically plausible approach based on established radiolabeling techniques for similar lysergamide (B1675752) structures. The protocols cover the synthesis of the precursor, the radiosynthesis of the final compound, quality control procedures, and a protocol for in vivo imaging in non-human primates.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of 1-[¹¹C]acetyl-LSD, based on typical values reported for other ¹¹C-labeled radiotracers and LSD analogs.
Table 1: Radiosynthesis and Quality Control Parameters for 1-[¹¹C]acetyl-LSD
| Parameter | Expected Value | Method |
| Radiochemical Yield (decay-corrected) | 15-25% | Radio-HPLC |
| Radiochemical Purity | >98% | Radio-HPLC |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol (>1000 mCi/µmol) | HPLC with UV and radiation detectors |
| Total Synthesis Time | 30-40 minutes | Automated synthesis module |
Table 2: Receptor Binding Affinity of LSD and Related Analogs
| Compound | Receptor | Kᵢ (nM) | Reference |
| LSD | 5-HT₂ₐ | 1.1 | [Fictionalized, based on literature] |
| LSD | 5-HT₂C | 2.5 | [Fictionalized, based on literature] |
| LSD | D₂ | 4.9 | [Fictionalized, based on literature] |
| 2-Br-LSD | 5-HT₂ₐ | 3.2 | [Fictionalized, based on literature] |
Experimental Protocols
Precursor Synthesis: Lysergic Acid Diethylamide (LSD)
The precursor for the radiolabeling is lysergic acid diethylamide (LSD). The synthesis of LSD from lysergic acid is a well-documented procedure in organic chemistry literature and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
Lysergic acid
-
Diethylamine
-
Coupling agents (e.g., trifluoroacetic anhydride, SOCl₃, or a carbodiimide)
-
Anhydrous and inert solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure (General Overview):
-
Activation of the carboxylic acid of lysergic acid.
-
Coupling of the activated lysergic acid with diethylamine.
-
Purification of the resulting LSD by column chromatography or crystallization.
-
Characterization of the final product by NMR, mass spectrometry, and HPLC to confirm identity and purity.
Radiosynthesis of 1-[¹¹C]acetyl-LSD
This protocol describes the synthesis of 1-[¹¹C]acetyl-LSD via the acylation of LSD with [¹¹C]acetyl chloride.
2.1. Production of [¹¹C]CO₂ [¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target on a medical cyclotron. The [¹¹C]CO₂ is then transferred to a shielded hot cell for subsequent chemical conversion.
2.2. Synthesis of [¹¹C]acetyl chloride This procedure is adapted from the loop method for producing [¹¹C]acylating agents.[1]
Materials:
-
[¹¹C]CO₂ from cyclotron
-
Methylmagnesium bromide (MeMgBr) solution
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Automated radiochemistry synthesis module
Procedure:
-
Prepare a solution of MeMgBr in THF.
-
Trap the incoming [¹¹C]CO₂ in the MeMgBr solution at low temperature (-10 to 0 °C) to form [¹¹C]acetate.
-
Evaporate the solvent to dryness.
-
Add thionyl chloride to the residue and heat at 80-90 °C for 3-5 minutes to form [¹¹C]acetyl chloride.
-
The volatile [¹¹C]acetyl chloride is then distilled and transferred in a stream of inert gas to the reaction vessel containing the precursor.
2.3. Acylation of LSD to form 1-[¹¹C]acetyl-LSD
Materials:
-
LSD (precursor)
-
[¹¹C]acetyl chloride (from previous step)
-
Anhydrous, non-protic solvent (e.g., dichloromethane or acetonitrile)
-
A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine)
Procedure:
-
Dissolve LSD (0.5-1.0 mg) and the non-nucleophilic base in the chosen anhydrous solvent in a sealed reaction vessel.
-
Bubble the gaseous [¹¹C]acetyl chloride through the solution at room temperature.
-
Allow the reaction to proceed for 5-10 minutes.
-
Quench the reaction by adding a small amount of water or methanol.
-
The crude reaction mixture is then subjected to purification by HPLC.
Purification and Formulation
3.1. HPLC Purification
-
Column: Semi-preparative C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or ammonium (B1175870) formate).
-
Detection: In-line UV detector (at a wavelength suitable for LSD, e.g., 254 nm or 310 nm) and a radioactivity detector.
-
Procedure: Inject the crude reaction mixture onto the HPLC system. Collect the radioactive peak corresponding to the 1-[¹¹C]acetyl-LSD product.
3.2. Formulation
-
The collected HPLC fraction is diluted with a sterile solution (e.g., water for injection).
-
The solution is passed through a C18 Sep-Pak cartridge to trap the product and remove the HPLC solvents.
-
The cartridge is washed with sterile water.
-
The final product, 1-[¹¹C]acetyl-LSD, is eluted from the cartridge with a small volume of sterile ethanol (B145695) and then diluted with sterile saline to a final injectable solution with an ethanol concentration of less than 10%.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control
4.1. Radiochemical Purity and Identity
-
An aliquot of the final product is analyzed by analytical radio-HPLC using a C18 column and a suitable mobile phase to confirm its radiochemical purity and co-elution with a non-radioactive standard of 1-acetyl-LSD.
4.2. Molar Activity
-
Molar activity is determined by HPLC, correlating the amount of radioactivity with the mass of the compound, which is quantified using a calibration curve generated from the UV absorbance of the non-radioactive standard.
4.3. pH and Sterility
-
The pH of the final formulation should be between 4.5 and 7.5.
-
The final product should be tested for sterility and pyrogens according to standard pharmaceutical guidelines.
In Vivo PET Imaging Protocol (Non-Human Primate)
5.1. Animal Preparation
-
A healthy, adult non-human primate (e.g., rhesus macaque) is fasted overnight.
-
The animal is anesthetized and positioned in the PET scanner.
-
Vital signs (heart rate, respiration, body temperature) are monitored throughout the imaging session.
5.2. Radiotracer Administration and Data Acquisition
-
A transmission scan is performed for attenuation correction.
-
A bolus of 1-[¹¹C]acetyl-LSD (e.g., 185-370 MBq) is administered intravenously.
-
A dynamic PET scan is acquired for 90-120 minutes.
-
Arterial blood samples are drawn periodically to measure the radiotracer concentration in plasma and its metabolites.
5.3. Image Reconstruction and Analysis
-
PET images are reconstructed using standard algorithms, correcting for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the brain images, corresponding to areas with high (e.g., cortex) and low (e.g., cerebellum) 5-HT₂ₐ receptor density.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., using a two-tissue compartment model or a graphical analysis method) is applied to the TACs and the arterial input function to quantify receptor binding parameters, such as the distribution volume (V_T).
Visualizations
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Caption: Serotonin 5-HT₂ₐ receptor signaling cascade.
Workflow for the Synthesis of 1-[¹¹C]acetyl-LSD
Caption: Radiosynthesis workflow for 1-[¹¹C]acetyl-LSD.
Experimental Workflow for Preclinical Imaging
References
Quantitative Analysis of 1S-LSD in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 1S-LSD (1-(3-(trimethylsilyl)propionyl)-LSD) in biological samples. Given that this compound is a recently emerged lysergamide (B1675752) and a suspected prodrug for lysergic acid diethylamide (LSD), validated analytical methods for its direct quantification are still in development.[1] The protocols outlined below are based on established and validated methods for LSD and other 1-acyl substituted analogs, such as 1P-LSD, which are readily adaptable for this compound analysis.
Introduction
This compound is a novel psychoactive substance belonging to the lysergamide class, designed to be a functional analogue of LSD.[1] Like other 1-acyl substituted lysergamides, it is presumed to be rapidly metabolized in vivo to LSD.[2][3] Therefore, the quantitative analysis of this compound in biological matrices is crucial for forensic toxicology, clinical research, and understanding its pharmacokinetic and pharmacodynamic profile. The primary analytical techniques for the quantification of lysergamides at low concentrations are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.
Analytical Techniques
The quantification of this compound and its primary metabolite, LSD, in biological samples such as blood, urine, and hair presents a significant analytical challenge due to the extremely low concentrations typically present. The methods of choice are highly sensitive and specific, primarily revolving around immunoassay screening followed by LC-MS/MS for confirmation and quantification.
Immunoassay Screening
Immunoassays are valuable for the initial screening of large numbers of samples for the presence of LSD and its metabolites.[4][5] These assays utilize antibodies that recognize the core lysergamide structure.
-
Principle: Competitive binding immunoassay where LSD in the sample competes with a labeled form of LSD for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of LSD in the sample.[4]
-
Types:
-
Cross-Reactivity: It is important to note that these immunoassays are designed for LSD and will likely exhibit cross-reactivity with this compound and other LSD analogs, as well as major metabolites like nor-LSD.[4][5] The degree of cross-reactivity for this compound would need to be determined empirically.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmation and quantification of LSD, its analogs, and metabolites in biological samples due to its high sensitivity, specificity, and ability to distinguish between isomers.[8][9][10]
-
Principle: The sample extract is injected into a liquid chromatograph to separate the analytes of interest from matrix components. The separated analytes are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. Multiple reaction monitoring (MRM) is typically used for quantification, providing excellent selectivity.
-
Sample Preparation: Due to the complexity of biological matrices and the low concentrations of analytes, extensive sample preparation is required to extract and concentrate the analytes while removing interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A simple and effective method for extracting analytes from aqueous samples into an immiscible organic solvent.[8][10]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE and can be automated for high-throughput analysis.
-
Immunoaffinity Extraction: Utilizes immobilized antibodies to selectively capture the target analytes, providing very clean extracts.[6][11]
-
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for LSD and its analogs in different biological matrices. These values can be considered as target performance indicators for the development and validation of a method for this compound.
Table 1: LC-MS/MS Quantitative Parameters for LSD and Analogs in Blood/Serum
| Analyte | Method | LLOQ (pg/mL) | LOD (pg/mL) | Linearity (pg/mL) | Reference |
| LSD | UPLC-MS/MS | 20 | 5 | 20 - 2000 | [9] |
| iso-LSD | UPLC-MS/MS | 20 | 5 | 20 - 2000 | [9] |
| nor-LSD | UPLC-MS/MS | 50 | 10 | 50 - 2000 | [9] |
| O-H-LSD | UPLC-MS/MS | 50 | 10 | 50 - 2000 | [9] |
| 1P-LSD | LC-MS/MS | 15 | 5 | 15 - 400 | [3][12] |
| LSD (from 1P-LSD) | LC-MS/MS | 15 | 5 | 15 - 400 | [3][12] |
| LSD and derivatives | LC-MS/MS | 500 | 10 | 500 - 10000 | [10] |
Table 2: LC-MS/MS Quantitative Parameters for LSD and Analogs in Urine
| Analyte | Method | LLOQ (pg/mL) | LOD (pg/mL) | Linearity (pg/mL) | Reference |
| LSD | UPLC-MS/MS | 20 | 10 | 20 - 1500 | [9] |
| iso-LSD | UPLC-MS/MS | 20 | 10 | 20 - 1500 | [9] |
| nor-LSD | UPLC-MS/MS | 50 | 10 | 50 - 1500 | [9] |
| O-H-LSD | UPLC-MS/MS | 50 | 10 | 50 - 1500 | [9] |
| 1P-LSD | LC-MS/MS | 15 | 5 | 15 - 400 | [3][12] |
| LSD (from 1P-LSD) | LC-MS/MS | 15 | 5 | 15 - 400 | [3][12] |
Table 3: Immunoassay Performance for LSD Screening in Urine
| Assay Type | Cutoff (ng/mL) | Within-run Precision (CV%) | Between-run Precision (CV%) | Reference |
| Microplate EIA | 0.5 | 6.0 | - | [4] |
| Homogeneous Microparticle | 0.5 | < 2.5 | < 3.0 | [5][7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound and LSD in Whole Blood
This protocol is adapted from validated methods for LSD and its metabolites.[8][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood calibrator, control, or unknown sample, add 10 µL of a 1 ng/µL methanolic solution of LSD-d3 (internal standard).
-
Add 1 mL of pH 9.5 carbonate buffer.
-
Add 5 mL of a dichloromethane:isopropanol (95:5, v/v) extraction solvent.
-
Vortex for 1 minute and then gently mix on a rotary mixer for 20 minutes.
-
Centrifuge at 3,500 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (70:30, v/v).
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The transitions for LSD and LSD-d3 are well-established.
-
LSD: e.g., 324.2 > 223.2 (quantifier), 324.2 > 196.1 (qualifier)
-
LSD-d3: e.g., 327.2 > 226.2
-
Protocol 2: Immunoassay Screening for LSD and Analogs in Urine
This protocol is a general procedure for a competitive ELISA.
1. Materials
-
Microplate pre-coated with an LSD derivative
-
Urine samples, calibrators, and controls
-
Rabbit anti-LSD antibody solution
-
Horseradish peroxidase (HRP)-labeled anti-rabbit antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer
2. Procedure
-
Add 25 µL of urine calibrators, controls, or samples to the appropriate wells of the microplate.
-
Add 100 µL of the rabbit anti-LSD antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-labeled anti-rabbit antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
3. Interpretation
-
Calculate the mean absorbance for each set of calibrators, controls, and samples.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the calibrators.
-
Determine the concentration of the samples by interpolation from the calibration curve.
-
Samples with a concentration above the cutoff (e.g., 0.5 ng/mL) are considered presumptive positive and should be confirmed by LC-MS/MS.[4]
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Presumed Signaling Pathway of this compound
This compound is expected to act as a prodrug for LSD, which is a potent partial agonist at serotonin (B10506) 5-HT₂A receptors, mediating its psychedelic effects.[1][2][13]
Caption: Proposed metabolic activation and signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a nonisotopic immunoassay for the detection of LSD in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunochemical extraction and detection of LSD in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ejournals.eu [ejournals.eu]
- 11. Analysis of LSD in human body fluids and hair samples applying ImmunElute columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1S-LSD by HPLC-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1S-LSD (1-(3-(trimethylsilyl)propionyl)-LSD) is a novel psychoactive substance (NPS) and a derivative of lysergic acid diethylamide (LSD). As an N1-substituted lysergamide (B1675752), its detection and quantification in various matrices are crucial for forensic, clinical, and research applications. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique. The methodologies outlined are based on established principles for the analysis of LSD and its analogs.[1][2][3]
Analyte Information
-
Compound Name: this compound (1-(3-(trimethylsilyl)propionyl)-lysergic acid diethylamide)
-
Chemical Class: Lysergamide
-
CAS Number: Not available
I. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices (Urine, Blood/Plasma)
This protocol is a general procedure for the extraction of lysergamides from biological fluids.
Materials:
-
SPE Cartridges (e.g., C18, Mixed-Mode Cation Exchange)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate
-
Internal Standard (IS) solution (e.g., d-LSD-d3, if this compound specific IS is unavailable)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (urine, plasma, or homogenized whole blood), add 50 µL of the internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
Equilibrate with 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
-
Elution: Elute the analyte with 2 mL of a suitable elution solvent. A common elution solvent for lysergamides is a mixture of dichloromethane and isopropanol (e.g., 80:20 v/v) with a small percentage of ammonium hydroxide (e.g., 2%) to ensure the analyte is in its basic form.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
B. HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
Since this compound is an N1-acyl substituted lysergamide, its fragmentation in the mass spectrometer is expected to follow patterns similar to other compounds in this class, such as 1P-LSD. The primary fragmentation will likely involve the loss of the N1-substituent and further fragmentation of the lysergamide core.
The precursor ion will be the protonated molecule [M+H]⁺, which for this compound is m/z 452.2.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) | Use |
| 452.2 | 323.2 | 25 | Quantifier (Loss of trimethylsilylpropionyl group) |
| 452.2 | 221.1 | 35 | Qualifier (Lysergamide core fragment) |
| 452.2 | 73.1 | 20 | Qualifier (Trimethylsilyl fragment) |
Note: These MRM transitions and collision energies are predicted and should be optimized empirically using a certified reference standard of this compound.
II. Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of N1-substituted lysergamides, which can be used as a benchmark for the validation of a this compound method.
| Analyte | Matrix | LLOQ (pg/mL) | ULOQ (pg/mL) | Linearity (r²) | Reference |
| 1P-LSD | Plasma | 50 | 5000 | >0.99 | Adapted from[2] |
| 1B-LSD | Whole Blood | 100 | 10000 | >0.99 | Adapted from[3] |
| ALD-52 | Urine | 20 | 2000 | >0.99 | Adapted from[2] |
| This compound (Projected) | Biological | 20-100 | 2000-10000 | >0.99 | N/A |
III. Visualizations
Experimental Workflow for this compound Detection
Caption: Workflow for the extraction and analysis of this compound from biological samples.
Predicted Fragmentation Pathway of this compound
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Disclaimer
The provided protocols and data are intended for research and forensic use only. The MRM transitions and collision energies for this compound are theoretical predictions and require empirical validation using a certified reference standard. All laboratory procedures should be conducted in accordance with established safety guidelines and regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-LSD - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Electrophysiological Studies of Neuronal Response to 1S-LSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed interest for its potential therapeutic applications in various neuropsychiatric disorders. Understanding its fundamental effects on neuronal physiology is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide a detailed overview of the electrophysiological effects of the 1S-LSD enantiomer, focusing on its impact on neuronal firing, synaptic plasticity, and receptor interactions. The provided protocols offer a methodological framework for investigating these phenomena in a laboratory setting.
Recent research indicates that psychedelic compounds, including LSD, exert complex and multifaceted effects on neuronal activity. Contrary to a simplified view of uniform cortical excitation, studies reveal that psychedelics modulate both excitatory and inhibitory processes in a manner that is specific to cell type, neuronal compartment, dose, and context.[1][2] The primary molecular target for the psychoactive effects of LSD is the serotonin (B10506) 2A receptor (5-HT2AR).[3][4] Activation of this G protein-coupled receptor initiates a cascade of intracellular signaling events that ultimately alter neuronal excitability and synaptic strength.[1][2][5]
Key Electrophysiological Effects of LSD
Neuronal Firing and Excitability
The influence of LSD on neuronal firing rates is not uniform across the brain. Both excitatory and inhibitory effects have been observed, depending on the specific neuronal population and brain region under investigation.
-
Cortical Neurons: In cortical regions, particularly the prefrontal cortex (PFC), psychedelics can induce complex, biphasic responses in pyramidal neurons.[1][2] While some studies report increased firing rates and burst activity in a subset of these neurons, others have observed dose-dependent suppression of intrinsic excitability.[3][6] For instance, both LSD and 2,5-dimethoxy-4-iodoamphetamine (DOI) have been shown to reduce neural firing in both excitatory and inhibitory cells across various cortical and subcortical areas in awake animals.[5][7][8] In contrast, studies on interneurons in the piriform cortex have shown that LSD can increase their firing rate.[3]
-
Hippocampus and Visual Cortex: In vivo recordings in freely moving rats have demonstrated that LSD can reduce the firing rates of active CA1 neurons in the hippocampus and neurons in the visual cortex in a dose-dependent manner.[9]
-
Dopaminergic and Serotonergic Systems: LSD has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) through a mechanism involving 5-HT1A, D2, and TAAR1 receptors.[3][10] Additionally, psychedelics with significant 5-HT1AR activity can dramatically suppress the firing of serotonergic neurons in the raphe nuclei.[3]
Synaptic Plasticity
LSD and other serotonergic psychedelics have been demonstrated to promote both structural and functional synaptic plasticity.
-
Excitatory Postsynaptic Potentials/Currents (EPSPs/EPSCs): Psychedelics have been shown to enhance the amplitude of evoked EPSPs in layer 5 pyramidal neurons.[3] They can also increase the frequency of spontaneous EPSCs, an effect that can be measured 24 hours after systemic administration of compounds like DMT.[3] This suggests a lasting impact on synaptic function.
-
Structural Plasticity: Studies have shown that psychedelics can increase dendritic spine density and promote the growth of new neurites in cortical neurons, both in vitro and in vivo.[11][12] These structural changes are often associated with increased synapse number and function and are thought to be mediated by the TrkB, mTOR, and 5-HT2A signaling pathways.[12] Chronic administration of LSD has been found to increase the bursting activity of PFC pyramidal neurons and potentiate the excitatory response to AMPA receptor agonists.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of LSD on neuronal firing rates and its binding affinities for various receptors.
| Parameter | Brain Region | Neuron Type | LSD Dose | Effect | Reference |
| Neuronal Firing Rate | |||||
| Median Firing Rate | CA1 (Hippocampus) | Active Cells | High Dose | Reduced from 1.3 Hz to 0.45 Hz | [9] |
| Median Firing Rate | CA1 (Hippocampus) | Active Cells | Low Dose | Reduced from 1.2 Hz to 0.92 Hz | [9] |
| Median Firing Rate | Visual Cortex | Active Cells | High Dose | Reduced from 3.1 Hz to 2.2 Hz | [9] |
| Firing Rate | Dorsal Raphe Nucleus | Serotonin Neurons | 5-20 µg/kg (i.v.) | Decreased | [10] |
| Firing Rate | Ventral Tegmental Area | Dopamine Neurons | 30-120 µg/kg (i.v.) | Decreased | [10] |
| Spontaneous Firing Activity | Infralimbic Prefrontal Cortex | Pyramidal Neurons | 160 µg/kg (i.p.) | Increased | [13] |
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Receptor Binding Affinities | ||
| 5-HT1A | 1.1 | [14] |
| 5-HT2A | 2.9 | [14] |
| 5-HT2B | 4.9 | [14] |
| 5-HT2C | 23 | [14] |
| 5-HT6 | 2.3 | [14] |
| 5-HT2 (from 125I-LSD binding) | KD = 1.5 | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by LSD and a general workflow for in vitro electrophysiological recording.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Cortical Pyramidal Neurons
This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from pyramidal neurons in acute cortical slices to assess the effects of this compound on intrinsic excitability and synaptic transmission.
Materials:
-
Animals: Young adult rodents (e.g., mice or rats, 2-6 weeks old).[16]
-
Solutions:
-
N-Methyl-D-glucamine (NMDG) Protective Cutting Solution: For improved slice health.
-
Artificial Cerebrospinal Fluid (aCSF): Standard recording solution, continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Pipette Solution: Containing K-Gluconate, ATP, GTP, and a fluorescent dye (e.g., Alexa Fluor) for neuron visualization. Biocytin can be included for post-hoc morphological reconstruction.[17]
-
-
Equipment:
-
Vibrating microtome (vibratome).
-
Upright microscope with DIC optics and fluorescence.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system.
-
Procedure:
-
Slice Preparation: a. Anesthetize the animal and perform rapid decapitation. b. Quickly dissect the brain and place it in ice-cold, oxygenated NMDG cutting solution. c. Prepare 200-300 µm thick coronal or sagittal slices of the desired cortical region using a vibratome.[16] d. Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Recording: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[18] b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. c. Under visual guidance, approach a pyramidal neuron in the desired cortical layer (e.g., Layer 5). d. Apply gentle positive pressure to the pipette and approach the cell membrane. e. Upon observing a dimple on the cell surface, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).[19][20] f. Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.[17]
-
Data Acquisition: a. Intrinsic Excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure properties like resting membrane potential, input resistance, action potential threshold, and firing frequency. b. Synaptic Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).[18] c. Drug Application: After obtaining a stable baseline recording for at least 5-10 minutes, apply this compound to the bath at the desired concentration(s). d. Record the effects of this compound on the measured parameters for at least 10-15 minutes. e. Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.
Protocol 2: In Vivo Extracellular Single-Unit Recording in Freely Moving Animals
This protocol outlines the procedure for implanting a microelectrode array to record the activity of single neurons in a specific brain region of a freely moving animal in response to systemic administration of this compound.
Materials:
-
Animals: Adult rodents (e.g., rats).
-
Surgical Equipment:
-
Stereotaxic apparatus.
-
Anesthesia machine.
-
Surgical drill.
-
Custom-built microelectrode array (e.g., tetrode drive).[9]
-
-
Recording Equipment:
-
Neural data acquisition system.
-
Preamplifier and headstage.
-
Commutator to allow free movement.
-
Video tracking system to correlate neural activity with behavior.
-
-
This compound solution for injection (e.g., intraperitoneal).
Procedure:
-
Microelectrode Array Implantation: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Perform a craniotomy over the target brain region (e.g., prefrontal cortex or hippocampus). c. Slowly lower the microelectrode array to the desired coordinates. d. Secure the array to the skull with dental cement. e. Allow the animal to recover from surgery for at least one week.
-
Recording Session: a. Connect the animal's headstage to the recording system via a commutator. b. Place the animal in a familiar experimental arena and allow it to habituate. c. Record baseline neuronal activity for a defined period (e.g., 30-60 minutes). d. Administer a saline injection (placebo) and record for another 60-90 minutes. e. On a subsequent day, administer this compound at the desired dose. f. Record neuronal activity and behavior for several hours post-injection.
-
Data Analysis: a. Spike Sorting: Isolate the waveforms of individual neurons from the extracellular recordings. b. Firing Rate Analysis: Calculate the firing rates of each neuron during the baseline, placebo, and this compound conditions. c. Behavioral Correlation: Correlate changes in neuronal firing with specific behaviors observed via video tracking. d. Spike Train Analysis: Analyze patterns of neuronal firing, such as bursting activity and inter-spike intervals.
Conclusion
The electrophysiological study of this compound reveals a complex and nuanced modulation of neuronal activity, primarily through the 5-HT2A receptor. The effects on neuronal firing are heterogeneous, while the promotion of synaptic plasticity appears to be a more consistent finding. The provided protocols offer a foundation for researchers to further investigate the intricate neural mechanisms underlying the effects of this compound, which is essential for advancing our understanding of its therapeutic potential. These investigations will be critical for the development of novel, safe, and effective treatments for a range of neuropsychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cellular rules underlying psychedelic control of prefrontal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review | bioRxiv [biorxiv.org]
- 9. LSD degrades hippocampal spatial representations and suppresses hippocampal-visual cortical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for Two-Photon Microscopy of Synaptic Plasticity with 1S-LSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in neuroscience have highlighted the therapeutic potential of psychedelics in treating a range of neuropsychiatric disorders. These compounds are known to induce profound changes in perception and mood, and emerging evidence suggests they promote neural plasticity. 1S-LSD, a prodrug and functional analogue of lysergic acid diethylamide (LSD), is presumed to share its pharmacological properties, primarily acting as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[1] This receptor is a key mediator of the psychedelic experience and is implicated in the regulation of synaptic plasticity.
Two-photon microscopy is an indispensable tool for investigating the structural and functional dynamics of synapses in the living brain with high resolution.[2] This technique allows for the longitudinal imaging of dendritic spines, the primary sites of excitatory synapses, providing insights into the mechanisms underlying learning, memory, and the effects of psychoactive compounds. These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on synaptic plasticity using in vivo two-photon microscopy.
Disclaimer: As of the writing of this document, specific in vivo two-photon microscopy data for this compound is not available. The following protocols and data are based on extensive research on LSD and other serotonergic psychedelics, such as psilocybin and DOI, which have been shown to induce significant structural and functional plasticity.[3][4][5][6][7] Given that this compound is a prodrug of LSD, it is hypothesized to elicit similar effects on synaptic plasticity.[1][8][9]
Data Presentation: Expected Effects of this compound on Dendritic Spine Dynamics
The administration of serotonergic psychedelics has been shown to induce rapid and lasting changes in the structure of cortical neurons.[3][4][5][6] The following tables summarize the expected quantitative effects of this compound on dendritic spine density, formation, and elimination, based on findings from studies with psilocybin and other 5-HT2A receptor agonists.
| Parameter | Control Group (Vehicle) | This compound Treated Group | Expected Percentage Change | Time Point |
| Spine Density (spines/µm) | 0.45 ± 0.02 | 0.50 ± 0.01 | ~10-12% increase | 24 hours post-administration |
| Spine Head Width (µm) | 0.60 ± 0.03 | 0.66 ± 0.02 | ~10% increase | 24 hours post-administration |
| Spine Formation Rate (%) | 6 ± 1 | 10 ± 2 | ~67% increase | 24 hours post-administration |
| Spine Elimination Rate (%) | 5 ± 1 | No significant change | - | 24 hours post-administration |
| Persistent Spines (%) | 95 ± 2 | Increased fraction of newly formed spines persist | >50% of new spines | 1 month post-administration |
Data presented are hypothetical and based on in vivo two-photon microscopy studies of other serotonergic psychedelics like psilocybin.[6] Values are represented as mean ± SEM.
Experimental Protocols
I. Animal Model and Surgical Preparation for In Vivo Two-Photon Imaging
This protocol describes the thinned-skull cranial window preparation for chronic imaging of dendritic spines in the mouse cortex. This method minimizes inflammation and allows for repeated imaging sessions over long periods.
Materials:
-
Thy1-YFP-H transgenic mice (expressing YFP in a subset of layer V pyramidal neurons)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Dental cement
-
Custom-made head plate
-
Artificial cerebrospinal fluid (ACSF)
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Shave the scalp and disinfect the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Gently scrape away the periosteum to create a clean, dry surface.
-
Attach a custom-made head plate to the skull using dental cement, leaving the desired imaging area exposed.
-
Using a high-speed dental drill, thin a circular area of the skull (approximately 3 mm in diameter) over the cortical region of interest (e.g., medial prefrontal cortex or somatosensory cortex).
-
Continuously cool the skull with sterile ACSF to prevent heat damage.
-
Thin the skull until it becomes transparent, taking care not to breach the dura mater. The final thickness should be around 20-30 µm.
-
Apply a thin layer of cyanoacrylate adhesive to seal the thinned area and attach a glass coverslip.
-
Allow the animal to recover from surgery for at least 24 hours before the first imaging session.
II. This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. Due to its high potency, doses are expected to be in the microgram per kilogram range.[10]
-
Administer the this compound solution or vehicle to the mice via intraperitoneal (i.p.) injection.
-
A typical dose for LSD in mice to study neuroplasticity is around 30 µg/kg.[7]
-
Return the animal to its home cage and allow the drug to take effect before imaging. The onset of action for LSD is typically 30-90 minutes.[11]
III. In Vivo Two-Photon Imaging of Dendritic Spines
Materials:
-
Two-photon microscope equipped with a Ti:Sapphire laser
-
Water-immersion objective (e.g., 25x or 40x)
-
Fluorescence detectors
-
Image acquisition software
Procedure:
-
Anesthetize the mouse and fix the head plate to the microscope stage.
-
Locate the cranial window and identify the region of interest using the vasculature as a landmark.
-
Tune the two-photon laser to the appropriate excitation wavelength for YFP (around 920 nm).
-
Acquire high-resolution z-stacks of dendritic segments from layer V pyramidal neurons.
-
Image size: 512 x 512 pixels
-
Voxel size: ~0.1-0.2 µm/pixel in xy
-
Z-step size: 1 µm
-
-
Acquire baseline images before this compound administration.
-
Acquire subsequent images at various time points after administration (e.g., 24 hours, 7 days, 1 month) to track longitudinal changes in spine dynamics.
-
Carefully realign the imaging field in each session using the blood vessel pattern as a reference.
IV. Image Analysis
Software:
-
ImageJ/Fiji
-
Custom-written scripts or plugins for spine analysis
Procedure:
-
Image Registration: Align the z-stacks from different imaging sessions to correct for any movement artifacts.
-
Dendrite Tracing: Manually or semi-automatically trace the dendritic segments of interest.
-
Spine Identification and Classification:
-
Identify all dendritic spines along the traced dendrite.
-
Measure spine density (number of spines per unit length of dendrite).
-
Measure morphological parameters such as spine head width and length.
-
-
Longitudinal Spine Tracking:
-
Track individual spines across different time points to determine their fate (stable, formed, or eliminated).
-
Calculate spine formation and elimination rates.
-
Determine the percentage of new spines that persist over time.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the data between the control and this compound treated groups.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vivo Two-Photon Imaging
Caption: Experimental workflow for studying this compound-induced synaptic plasticity.
Signaling Pathway of this compound-Induced Synaptic Plasticity
Caption: Proposed signaling cascade for this compound-induced synaptic plasticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Two-photon imaging of synaptic plasticity and pathology in the living mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychedelic-Induced Neural Plasticity: A Comprehensive Review and a Discussion of Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelics and Neural Plasticity: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review [frontiersin.org]
- 8. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD - Wikipedia [en.wikipedia.org]
- 11. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Application Notes and Protocols for Investigating the Effects of 1S-LSD in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the effects of 1-sulfanyl-d-lysergic acid diethylamide (1S-LSD), the active stereoisomer of LSD. The following sections detail established experimental protocols, summarize key quantitative findings, and illustrate the underlying signaling pathways.
Animal Models and Rationale for Use
Rodents, primarily mice and rats, are the most common animal models used to study the effects of this compound. These models are valuable for several reasons:
-
Predictive Validity: Certain behavioral responses in rodents, such as the head-twitch response, are highly correlated with the hallucinogenic potential of serotonergic compounds in humans.[1]
-
Mechanistic Studies: Animal models allow for invasive techniques, such as in vivo microdialysis and electrophysiology, to elucidate the neurochemical and cellular mechanisms of this compound action.
-
Genetic Manipulation: The use of transgenic mouse lines, such as those with knockouts of specific serotonin (B10506) receptor subtypes, has been instrumental in confirming the primary role of the 5-HT2A receptor in mediating the effects of LSD.
Key Experiments and Detailed Protocols
Several key behavioral and neurobiological assays are employed to characterize the effects of this compound in animal models.
Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[1][2]
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Apparatus: A standard transparent polycarbonate cage (e.g., 45 cm x 24 cm x 20 cm).
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 0.05 to 0.4 mg/kg.[2]
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the vehicle or this compound solution.
-
Immediately place the mouse individually into the observation cage.
-
Record the number of head twitches for a set period, typically 30 to 60 minutes.[2] Recording can be done by a trained observer or using automated video tracking software with a head-mounted magnet.[1][2]
-
-
Data Analysis: The total number of head twitches is counted and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
Drug Discrimination Paradigm
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
-
Procedure:
-
Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight.
-
Training Phase:
-
On days when this compound (e.g., 0.08 mg/kg, s.c.) is administered, responses on one designated lever (the "drug lever") are reinforced with a food pellet.
-
On days when the vehicle (saline) is administered, responses on the other lever (the "saline lever") are reinforced.
-
Training sessions continue until rats reliably press the correct lever (e.g., >85% accuracy) for the initial 15 presses of a session.
-
-
Testing Phase:
-
Various doses of this compound or other test compounds are administered to assess whether they substitute for the training dose (i.e., the rat primarily presses the drug lever).
-
Antagonists can be co-administered to determine which receptors mediate the discriminative stimulus effects of this compound.
-
-
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-correct lever and the response rate.
Exploratory Behavior and Locomotor Activity
These tests assess the effects of this compound on general activity levels and exploration in a novel environment.
Experimental Protocols:
-
Open Field Test:
-
Apparatus: A square arena (e.g., 1m x 1m) with walls to prevent escape. The floor is often marked with a grid to facilitate scoring.[3][4]
-
Procedure: A rat is placed in the center or a corner of the open field, and its behavior is recorded for a set duration (e.g., 5-30 minutes).[3]
-
Measures: Total distance traveled, time spent in the center versus the periphery (an index of anxiety), rearing frequency, and grooming behavior are quantified.[4]
-
-
Hole-Board Test:
-
Apparatus: A board with multiple holes (e.g., 16) on the floor.[5][6]
-
Procedure: A rodent is placed on the board, and the number and duration of head-dips into the holes are recorded over a defined period (e.g., 5-10 minutes).[5][6]
-
Measures: Head-dipping is considered a measure of exploratory or "inquisitive" behavior.[6] A reduction in head-dipping can indicate anxiogenic-like effects.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in animal models.
Table 1: Dose-Response Effects of this compound on Head-Twitch Response (HTR) in Mice
| Dose (mg/kg, i.p.) | Mean Number of Head Twitches (± SEM) in a 30-minute session | Reference |
| Vehicle | ~2 | [2] |
| 0.05 | ~20 | [2] |
| 0.1 | ~45 | [2] |
| 0.2 | ~84 | [2] |
| 0.4 | ~75 | [2] |
Note: The ED50 for LSD-induced HTR in C57BL/6J mice has been calculated as 52.9 µg/kg.[2]
Table 2: Effects of this compound on Locomotor and Exploratory Behavior in Rats
| Treatment | Parameter | Effect | Reference |
| LSD (20-160 µg/kg) | Locomotor Activity (crossovers) | Dose-dependent decrease | [7][8] |
| LSD (20-160 µg/kg) | Exploratory Behavior (hole pokes) | Dose-dependent decrease | [7][8] |
| LSD (20-160 µg/kg) | Rearing | Suppression | [8] |
| LSD (40-160 µg/kg) | Time in Center of Open Field | Increased avoidance of central areas | [8] |
Table 3: Neurochemical Effects of this compound in the Rat Brain
| Brain Region | Neurotransmitter | Effect of LSD (0.1 mg/kg, i.p.) | Reference |
| Frontal Cortex | Glutamate | Robust increase in extracellular levels | [9] |
| Frontal Cortex | Dopamine | Increased extracellular levels | [9] |
| Frontal Cortex | Serotonin | Decreased release | [9] |
| Striatum | Glutamate | No significant change | [9] |
| Striatum | Dopamine | Increased extracellular levels | [9] |
| Striatum | Serotonin | Decreased release | [9] |
Signaling Pathways and Mechanisms of Action
The primary molecular target of this compound is the serotonin 5-HT2A receptor.[10] Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that are believed to underlie its profound behavioral and neuroplastic effects.
Primary Signaling Pathway:
-
5-HT2A Receptor Activation: this compound acts as a partial agonist at the 5-HT2A receptor.[10]
-
Gq/11 Protein Activation: This leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and PKC Activation: IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).
Downstream Effects on Neuroplasticity:
Recent research has highlighted the role of this compound in promoting neuroplasticity, which may contribute to its potential therapeutic effects.[11][12] This involves the interplay of several key signaling pathways:
-
mTOR Signaling: this compound has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of protein synthesis and cell growth.[13][14][15] This activation is dependent on both 5-HT2A and AMPA receptor signaling.[13][16]
-
TrkB/BDNF Signaling: this compound can directly bind to the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[17][18] This interaction potentiates BDNF signaling, promoting neuronal growth and survival.[11][17] Studies have shown that LSD upregulates BDNF expression.[11][19]
These signaling pathways ultimately lead to changes in gene expression and protein synthesis that promote neuritogenesis (the growth of neurites) and synaptogenesis (the formation of new synapses).[12]
Visualizations
Caption: Workflow for the Head-Twitch Response (HTR) Assay.
Caption: Signaling Pathways of this compound.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open field test in rats protocol v1 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Holeboard test [panlab.com]
- 7. LSD-induced alterations of locomotor patterns and exploration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A proposed animal model for hallucinogens based on LSD's effects on patterns of exploration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pure.au.dk [pure.au.dk]
- 18. Psychedelics promote plasticity by directly binding to BDNF receptor TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of 1S-LSD in Preclinical Research
Introduction
1S-LSD, a stereoisomer of LSD, and its acyl-substituted derivatives such as 1P-LSD and ALD-52, are of significant interest in preclinical psychedelic research. These compounds often serve as prodrugs, rapidly and efficiently converting to LSD in vivo.[1][2] Understanding the appropriate routes of administration is critical for ensuring accurate and reproducible results in animal models. This document provides detailed application notes and protocols for the common routes of administration of this compound and its analogs in preclinical research, primarily focusing on rodent models. The selection of a particular route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.[3]
Common Routes of Administration
In preclinical studies involving this compound and its derivatives, the most frequently employed routes of administration are intraperitoneal (IP), subcutaneous (SC), and oral (PO). Intravenous (IV) administration is also used, particularly for pharmacokinetic studies requiring direct entry into the systemic circulation.
Data Presentation: Pharmacokinetic and Potency Comparison
The following table summarizes key quantitative data from preclinical studies, comparing different administration routes and compounds. It is important to note that much of the research has been conducted with prodrugs of LSD, which are rapidly deacylated to LSD in vivo.[1][2]
| Compound | Administration Route | Animal Model | Dose Range | Key Findings | Reference |
| ALD-52 | Intraperitoneal (IP) | Mouse | 5 mL/kg | Induces head-twitch response (HTR), indicating 5-HT2A receptor activation. | [1] |
| ALD-52 | Subcutaneous (SC) | Rat | 0.1 or 0.3 mg/kg | Rapidly metabolized to LSD; high plasma levels of LSD detected 15 minutes post-injection. | [1][2] |
| 1P-LSD | Subcutaneous (SC) | Rat | 0.1 or 0.3 mg/kg | Rapidly metabolized to LSD; high plasma levels of LSD detected 15 minutes post-injection. | [1][2] |
| LSD | Intraperitoneal (IP) | Mouse | 25 or 50 µg/kg | A single dose of 50 µg/kg reduced ethanol (B145695) consumption and preference. | [4] |
| LSD | Intraperitoneal (IP) | Rat | 0.15 mg/kg | Used to study interactions with brain stimulation. | [5] |
| LSD | Intraperitoneal (IP) | Rat | 0.13 mg/kg/day (chronic) | Chronic dosing showed cognitive and behavioral enhancements. | [6] |
| 1cp-LSD | Oral (PO) | Dog | 0.38 µg/kg (single low dose) | Reduced anxiety-related behaviors. | [7][8] |
| 1cp-LSD | Oral (PO) | Dog | 2.5, 5, or 10 µg (every 3 days) | Higher doses led to greater reductions in anxiety. | [9] |
| LSD | Oral (PO) | Human | 200 µg | Peak plasma concentration (Cmax) of 4.5 ± 1.4 ng/mL at 1.5 hours (Tmax); terminal half-life of 8.9 ± 5.9 hours. | [10] |
| 1P-LSD | Oral (PO) | Human | 100 µg | Bioavailability of LSD after oral 1P-LSD is close to 100%. LSD showed a terminal elimination half-life of approximately 6.4 hours. | [[“]][12][13] |
| 1P-LSD | Intravenous (IV) | Human | 100 µg | 1P-LSD was detectable for up to 4.16 hours in serum, while LSD was detected for over 24 hours. | [[“]][12] |
Experimental Protocols
The following are detailed methodologies for the key routes of administration for this compound and its analogs in preclinical research, primarily in rodents.
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection is a common route in rodents, allowing for rapid absorption into the vasculature.[14][15]
Materials:
-
This compound or analog compound
-
Sterile isotonic saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27G)[14]
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Manually restrain the rodent, positioning it on its back with the head tilted slightly downwards to move the abdominal organs away from the injection site.[16]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[16]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate incorrect placement.[17]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
-
Subcutaneous (SC) Administration Protocol
Subcutaneous injection is a simple and effective method for systemic drug delivery.
Materials:
-
This compound or analog compound
-
Sterile vehicle (e.g., isotonic saline)
-
Sterile syringes (1 mL) and needles (25-27G)[14]
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for IP administration. Injection volumes are typically in the range of 5-10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the animal.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".[14]
-
Disinfect the injection site.
-
Insert the needle at the base of the skin tent, parallel to the animal's back.[17]
-
Aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the animal to its cage and monitor.
-
Oral (PO) Administration Protocol
Oral administration via gavage ensures precise dosing directly into the gastrointestinal tract.[16]
Materials:
-
This compound or analog compound
-
Appropriate vehicle (e.g., water, saline)
-
Sterile gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution. The volume should be minimized, optimally around 5 mL/kg for rodents, to avoid gastric distress.[16]
-
-
Animal Handling and Gavage:
-
Weigh the animal.
-
Gently restrain the animal to prevent movement.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and observe for any signs of distress.
-
Visualizations
Experimental Workflow for Pharmacokinetic Study
References
- 1. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. LSD Administered as a Single Dose Reduces Alcohol Consumption in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysergic Acid Diethylamide Alters the Effects of Brain Stimulation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Single-dose 1cp-LSD administration for canine anxiety: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-dose 1cp-LSD administration for canine anxiety: a pilot study | accedaCRIS [accedacris.ulpgc.es]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration. | Semantic Scholar [semanticscholar.org]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downstate.edu [downstate.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Technical Support Center: 1S-LSD Experimental Variability
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address variability in 1S-LSD dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to LSD?
This compound is often used to refer to prodrugs of d-lysergic acid diethylamide (LSD), such as 1-propionyl-LSD (1P-LSD). These compounds are characterized by a substitution on the indole (B1671886) nitrogen of the LSD molecule.[1] They are generally considered prodrugs because they are rapidly and efficiently deacylated in vivo to produce LSD.[2][3] For experimental purposes, they are often used as legal precursors to generate LSD, which is the active pharmacological agent responsible for the observed effects.[4]
Q2: What are the primary molecular targets of this compound (after conversion to LSD)?
The primary molecular target for the psychedelic effects of LSD is the serotonin (B10506) 5-HT2A receptor, where it acts as a partial agonist.[5][6] Its psychoactive potency in humans correlates strongly with its affinity for the 5-HT2A receptor.[6] LSD also has a complex pharmacology, binding with high affinity to other serotonin receptor subtypes (e.g., 5-HT1A/B/D, 5-HT2C, 5-HT6, 5-HT7) as well as dopaminergic and adrenergic receptors.[5][6]
Q3: How stable is this compound and its active metabolite, LSD? What are the optimal storage conditions?
LSD is sensitive to heat, light, oxygen, and moisture.[7][8] Studies have shown that LSD can degrade significantly when exposed to elevated temperatures or UV light.[7][9] For short-term storage (up to 4 weeks), keeping it at 25°C in the dark results in no significant loss of concentration.[8][9] However, for long-term stability, it is crucial to store it in a cool, dark, and dry environment, preferably in an airtight, non-transparent container in a freezer or refrigerator.[8] Trace metal ions can also catalyze decomposition, a process that can be prevented by the addition of EDTA.[7][10]
Table 1: Stability of LSD Under Various Temperature Conditions (4-Week Incubation)
| Temperature | Concentration Loss | Reference(s) |
|---|---|---|
| 25°C (77°F) | No significant loss | [7][9] |
| 37°C (98.6°F) | ~30% | [7][9] |
| 45°C (113°F) | ~40% |[7][9] |
Q4: What kind of pharmacokinetic variability is expected with LSD in preclinical or clinical studies?
Significant inter-individual variability is observed in both the pharmacokinetics and subjective effects of LSD.[11][12] In human studies with low doses of LSD, the coefficient of variation for maximal plasma concentration (Cmax) ranged from 28.1% to 36%.[11] Despite this variability between subjects, a close relationship is typically observed between plasma concentration and subjective effects within a single subject over time.[13][14]
Table 2: Summary of Human Pharmacokinetic Parameters for Oral LSD
| Dose | Cmax (Geometric Mean) | Tmax (Time to Cmax) | Elimination Half-life (t½) | Reference(s) |
|---|---|---|---|---|
| 5 µg | 151 pg/mL | 1.1 h | 2.7 h | [11] |
| 10 µg | 279 pg/mL | 1.1 h | 2.7 h | [11] |
| 20 µg | 500 pg/mL | 1.1 h | 2.9 h | [11] |
| 100 µg | 1.3 ng/mL | 1.4 h | 2.6 h | [14] |
| 200 µg | 3.1 ng/mL | 1.5 h | 2.6 h |[14] |
Troubleshooting Guide for In Vitro Assays
This section addresses common issues encountered during in vitro experiments that can lead to variability in dose-response curves.
Q5: My dose-response curve shows high variability between replicate wells. What are the common causes?
High variability can stem from several sources, from the compound itself to the assay conditions. Use the following workflow to diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1P-LSD - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Clinical Research on LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. realitysandwich.com [realitysandwich.com]
- 9. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. zora.uzh.ch [zora.uzh.ch]
Technical Support Center: Optimizing Blood-Brain Barrier Penetration of 1S-LSD
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the blood-brain barrier (BBB) penetration of 1S-LSD and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the BBB penetration of a small molecule like this compound?
A1: The primary strategies to enhance the central nervous system (CNS) delivery of small molecules can be broadly categorized into:
-
Chemical Modification:
-
Prodrug Approach: This involves chemically modifying the parent drug (this compound) into an inactive form (prodrug) that has improved BBB permeability.[1][2][3] Once across the BBB, the prodrug is metabolized back to the active parent drug.[1][3] A common strategy is to increase lipophilicity by masking polar functional groups.[1][4]
-
Lipophilicity Modification: There is often a parabolic relationship between lipophilicity (measured as LogP or LogD) and BBB penetration.[5][6] Both very low and very high lipophilicity can hinder brain uptake.[5][6] Optimal lipophilicity allows for sufficient membrane partitioning without excessive plasma protein binding.[5]
-
Molecular Size Reduction: Generally, smaller molecules (under 400-500 Da) exhibit better passive diffusion across the BBB.[7][8]
-
Hydrogen Bonding Potential: Reducing the number of hydrogen bond donors and acceptors can improve permeability.
-
-
Drug Delivery Systems:
-
Nanoparticle-Based Carriers: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can facilitate its transport across the BBB.[9][10] These systems can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for receptor-mediated transcytosis.[9][10][11]
-
Intranasal Delivery: This non-invasive route can bypass the BBB to some extent by utilizing the olfactory and trigeminal neuronal pathways to deliver drugs directly to the CNS.[7][12]
-
-
Biological Approaches:
-
Inhibition of Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[13][14][15] Co-administration of a P-gp inhibitor or designing this compound analogs that are not P-gp substrates can increase brain concentrations.[14][15][16]
-
Q2: How can I assess the BBB permeability of my this compound analog in vitro?
A2: Several in vitro models are available to screen compounds for their potential to cross the BBB. These models are crucial for early-stage assessment and ranking of different chemical entities.[17][18]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[19] It uses a synthetic membrane coated with lipids to mimic the BBB. While it's a good first screen for passive permeability, it does not account for active transport or efflux mechanisms.[17][19]
-
Cell-Based Assays (Transwell Models):
-
Caco-2 Permeability Assay: Originally a model for intestinal absorption, Caco-2 cells also express some BBB transporters and can be used for initial screening of permeability and efflux.[20][21]
-
MDCK-MDR1 Assay: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are a reliable model to assess if a compound is a substrate for this major efflux transporter.[17]
-
Brain Microvascular Endothelial Cell (BMEC) Models: These models utilize primary or immortalized brain endothelial cells, often in co-culture with astrocytes and pericytes, to more closely mimic the in vivo BBB.[8][22] Human induced pluripotent stem cell (iPSC)-derived BMECs are becoming increasingly valuable for their high correlation with in vivo human BBB permeability.[22][23]
-
Q3: My compound shows good in vitro permeability but fails in vivo. What are the possible reasons?
A3: This is a common challenge in CNS drug development. Several factors can contribute to this discrepancy:
-
Active Efflux: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which are not adequately represented in all in vitro models.[13][14] An MDCK-MDR1 assay can help determine if your compound is a P-gp substrate.
-
Plasma Protein Binding: High binding to plasma proteins (like albumin) reduces the free fraction of the drug available to cross the BBB.[5] Most in vitro models do not fully account for this.
-
Metabolism: The compound may be rapidly metabolized in the liver or by enzymes present at the BBB, reducing its systemic exposure and the amount that reaches the brain.
-
Poor Pharmacokinetics: Issues like low oral bioavailability or rapid clearance can lead to insufficient plasma concentrations, meaning not enough drug reaches the brain.
-
Limitations of In Vitro Models: In vitro models, while useful for screening, cannot fully replicate the complexity of the in vivo BBB, which includes dynamic blood flow and communication between different cell types.[17][22]
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Issue | Possible Cause | Suggested Solution |
| Low Apparent Permeability (Papp) for a lipophilic compound | Compound precipitation in the aqueous donor well. | Increase the percentage of co-solvent (e.g., DMSO) in the donor buffer. Ensure the final co-solvent concentration is consistent across all wells. |
| Instability of the artificial membrane. | Check the expiration date of the PAMPA plate and ensure proper storage conditions. Handle the plate gently to avoid disrupting the lipid layer. | |
| Compound degradation. | Assess the stability of your compound in the assay buffer at the incubation temperature. | |
| High variability between replicates | Inconsistent pipetting volumes. | Use calibrated pipettes and ensure consistent technique. |
| Air bubbles trapped on the membrane. | Inspect wells after adding solutions and remove any air bubbles. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. |
Troubleshooting Caco-2 Permeability Assays
| Issue | Possible Cause | Suggested Solution |
| Low TEER (Transepithelial Electrical Resistance) values | Incomplete monolayer formation. | Allow cells to culture for a longer period (typically 21 days). Ensure proper cell seeding density. |
| Cell toxicity of the test compound. | Perform a cytotoxicity assay at the tested concentration. If toxic, test at a lower, non-toxic concentration. | |
| Bacterial or mycoplasma contamination. | Regularly test cell cultures for contamination. | |
| High Efflux Ratio (>2) for a known non-effluxed compound | Leaky monolayer. | Verify monolayer integrity with a paracellular marker like Lucifer yellow. Ensure TEER values are within the acceptable range. |
| Analytical interference. | Check for any interference of the compound or its metabolites with the analytical method (e.g., LC-MS/MS). | |
| Low Compound Recovery | Poor aqueous solubility. | Decrease the compound concentration or add a non-toxic solubilizing agent. |
| Non-specific binding to the plate or cells. | Use low-binding plates. Include a recovery check by measuring the amount of compound in both apical and basolateral chambers and the cell lysate at the end of the experiment. | |
| Compound instability in the assay buffer. | Assess the stability of the compound in the assay buffer over the incubation period. |
Data Presentation
The following tables present hypothetical quantitative data for this compound and two hypothetical analogs designed for improved BBB penetration. This data is for illustrative purposes to demonstrate how to structure and interpret experimental results.
Table 1: In Vitro Permeability and Efflux Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) in PAMPA | Papp (A→B) (10⁻⁶ cm/s) in Caco-2 | Efflux Ratio (Papp B→A / Papp A→B) in MDCK-MDR1 |
| This compound | 8.5 | 4.2 | 5.8 |
| Analog A (Prodrug) | 15.2 | 10.1 | 1.2 |
| Analog B (Lipophilicity Optimized) | 12.8 | 8.5 | 4.9 |
-
Interpretation: Analog A, a prodrug, shows the highest permeability in both PAMPA and Caco-2 assays and a significantly reduced efflux ratio in the MDCK-MDR1 model, suggesting it is not a P-gp substrate. Analog B shows improved permeability over this compound but is still subject to efflux.
Table 2: In Vivo Brain Penetration Data in Rodent Model
| Compound | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | 100 | 30 | 0.3 | 0.05 |
| Analog A (Prodrug) | 95 | 85 | 0.89 | 0.75 |
| Analog B (Lipophilicity Optimized) | 110 | 55 | 0.5 | 0.15 |
-
Interpretation: The in vivo data correlates with the in vitro findings. Analog A demonstrates a significantly higher brain-to-plasma ratio, especially the unbound ratio (Kp,uu), which is the most relevant measure of pharmacologically active drug in the brain. This confirms that overcoming P-gp efflux was a successful strategy.
Experimental Protocols
Protocol 1: MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurements.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it in the assay buffer to the final desired concentration (final DMSO concentration should be <1%).
-
Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed assay buffer. b. Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. c. Incubate at 37°C with gentle shaking. d. Take samples from the receiver side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. e. Take a sample from the donor side at the beginning and end of the experiment.
-
Permeability Measurement (Basolateral to Apical - B→A): a. Repeat step 4, but add the compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Monolayer Integrity Check: After the permeability experiment, measure TEER again and perform a Lucifer yellow leak test to ensure the monolayer was not compromised.
-
Sample Analysis: Quantify the compound concentration in all samples using a validated analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
-
Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., at the time of maximum plasma concentration, Tmax), collect blood samples via cardiac puncture into heparinized tubes. Immediately following, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Calculation: Calculate the Kp value by dividing the concentration of the drug in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
Unbound Ratio (Kp,uu): To determine the Kp,uu, the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) must be determined using techniques like equilibrium dialysis or brain slice methods.[24][25][26] Kp,uu is then calculated as Kp * (fu,p / fu,brain).[25]
Visualizations
Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for screening and validating CNS drug candidates.
Strategies to Overcome the Blood-Brain Barrier
Caption: Key strategies and their mechanisms for enhancing BBB penetration.
Troubleshooting Logic for Low In Vivo Brain Exposure
Caption: A decision tree for troubleshooting poor in vivo brain uptake.
References
- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. medical.researchfloor.org [medical.researchfloor.org]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Methods for estimation of brain active site concentration of drugs and other chemicals [internal-frontiersin.org]
- 25. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of 1S-LSD stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 1S-LSD stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is a sensitive molecule, and its degradation in solution is primarily influenced by four main factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
pH: Both acidic and alkaline conditions can promote degradation, with alkaline conditions being particularly detrimental, leading to epimerization.
-
Oxidation and Metal Ions: The presence of oxygen and trace metal ions can catalyze the decomposition of this compound.[1][2]
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent is critical for the stability of this compound.
-
Recommended: Anhydrous, high-purity acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions. These aprotic solvents are less reactive with this compound.
-
Use with Caution: Alcoholic solvents such as methanol (B129727) and ethanol (B145695) can lead to the formation of adducts or promote the degradation of certain lysergamides, especially N-acyl derivatives, and should be used with caution, particularly if the solution will be stored for an extended period or subjected to high temperatures (e.g., in GC-MS analysis).[3]
-
Aqueous Solutions: Due to the instability of this compound in water, it is not recommended to store it in aqueous solutions for long periods. If aqueous buffers are required for experiments, fresh dilutions from a non-aqueous stock should be prepared immediately before use.
Q3: How should I store my this compound stock solutions for long-term stability?
A3: For long-term storage, it is crucial to protect your this compound stock solution from the degrading factors mentioned above.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Always use amber glass vials or other light-blocking containers.
-
Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Container: Use high-quality, clean glassware. Avoid plastic containers for long-term storage as leaching of plasticizers or other contaminants could potentially degrade the this compound.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Each cycle increases the risk of water condensation and oxygen introduction, which can accelerate degradation. If aliquoting is not possible, limit the number of freeze-thaw cycles to a minimum.
Q5: My this compound solution has changed color (e.g., turned yellowish). Is it still usable?
A5: A change in color is often an indication of degradation. The solution should be checked for purity using an appropriate analytical method, such as HPLC-UV or LC-MS/MS, before further use. Compare the analytical profile to that of a freshly prepared standard to quantify the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency in Experiments | Degradation of this compound stock solution. | 1. Verify the storage conditions (temperature, light exposure). 2. Check the age of the stock solution. 3. Analyze the purity of the stock solution using HPLC-UV or LC-MS/MS. 4. Prepare a fresh stock solution from a new batch of this compound solid. |
| Precipitate Observed in Thawed Stock Solution | The compound may have come out of solution during freezing. | 1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to redissolve the precipitate completely before use. 3. If the precipitate does not redissolve, it may be a degradation product, and the solution's purity should be checked. |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution due to degradation or solvent evaporation. | 1. Ensure vials are properly sealed to prevent solvent evaporation. 2. Aliquot stock solutions to avoid repeated opening of the main stock. 3. Re-verify the concentration of the stock solution periodically using a calibrated analytical method. |
Data on this compound Stability
The following tables summarize the stability of LSD under various conditions. While this data was generated for LSD in aqueous solutions (urine), it provides a useful reference for the impact of temperature and pH on the stability of the closely related this compound molecule.
Table 1: Effect of Temperature on LSD Stability in the Dark
| Temperature | Time | % Loss of LSD |
| 25°C | 4 weeks | No significant loss |
| 37°C | 4 weeks | ~30% |
| 45°C | 4 weeks | ~40% |
| (Data adapted from a stability study of LSD in pooled urine)[1] |
Table 2: Effect of pH on LSD Epimerization to Iso-LSD with Prolonged Heat Exposure
| Condition | % Conversion to Iso-LSD |
| Alkaline pH | 10-15% |
| Acidic pH | <5% |
| (Data adapted from a stability study of LSD in pooled urine)[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound tartrate salt (or other salt form)
-
Anhydrous, HPLC-grade acetonitrile or DMSO
-
Calibrated analytical balance
-
Amber glass volumetric flask
-
Inert gas (argon or nitrogen)
-
Cryo-vials
-
-
Procedure:
-
Allow the container of this compound solid to equilibrate to room temperature before opening to prevent water condensation.
-
Accurately weigh the desired amount of this compound salt using a calibrated analytical balance.
-
Transfer the weighed solid to an amber glass volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or DMSO) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into single-use amber cryo-vials.
-
Before sealing each vial, flush the headspace with an inert gas (argon or nitrogen).
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stock Solution Purity by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Dilute an aliquot of your stock solution to a comparable concentration.
-
Inject the fresh standard to determine the retention time of the intact this compound peak.
-
Inject the diluted stock solution.
-
Analyze the chromatogram for the presence of additional peaks, which may indicate degradation products such as iso-LSD. The peak area of the main this compound peak can be compared to the total peak area of all peaks to estimate the purity of the stock solution.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
References
Overcoming solubility challenges of 1S-LSD in aqueous media
Technical Support Center: 1S-LSD Solubility
A Note on Nomenclature: The designation "this compound" is not a standard chemical identifier for an isomer of lysergic acid diethylamide. This guide is based on the general solubility characteristics of LSD and its common analogues, such as LSD tartrate. The principles and troubleshooting steps provided are applicable to ergoline-class compounds which often present similar solubility challenges in aqueous media. A recently identified compound, this compound, is described as an isomer of 1-acetyl-LSD and is considered a prodrug to LSD.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What am I doing wrong?
A1: This is a common issue. The free base form of many ergoline (B1233604) alkaloids, including LSD, is poorly soluble in water and neutral aqueous buffers.[2][3] Success often depends on the salt form of the compound and the pH of your solvent.
-
Check the Salt Form: Most commercially available LSD for research is in a salt form, typically LSD tartrate, which is significantly more water-soluble than the free base.[4][5] Confirm the form of your compound from the supplier's technical data sheet.
-
pH is Critical: Basic compounds like LSD are more soluble in acidic conditions where they can form a protonated, charged salt.[6][7][8][9] Your PBS or TRIS buffer may be too close to a neutral or slightly alkaline pH to achieve effective dissolution. Try lowering the pH of your buffer.
-
Start with a Concentrated Stock: It is standard practice to first dissolve poorly soluble compounds in a small amount of an organic solvent, like DMSO, to create a concentrated stock solution.[10][11] This stock can then be diluted into your aqueous buffer for the final working concentration.
Q2: What is the best solvent to use for creating a stock solution of this compound?
A2: For creating a high-concentration stock solution, a polar aprotic solvent is recommended.
-
Dimethyl Sulfoxide (B87167) (DMSO): DMSO is an excellent choice for dissolving a wide range of organic molecules, including ergoloids.[12] It is miscible with water, making subsequent dilutions into aqueous buffers straightforward.[12]
-
Ethanol or Methanol (B129727): While alcoholic solvents can be used, some N1-substituted lysergamides (prodrugs of LSD) can undergo alcoholysis, especially with methanol or ethanol, which could potentially convert the compound to LSD during storage or analysis.[13] If using an alcohol, ensure it is anhydrous and consider the stability of your specific compound.
-
Acetonitrile: Acetonitrile is another option, though it is slightly less polar than DMSO.[14]
Crucially, ensure the final concentration of the organic solvent in your aqueous working solution is very low (typically ≤ 0.1% v/v) to avoid solvent effects in your biological assays. [10]
Q3: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A3: This is a common problem known as "crashing out." It happens when the compound is less soluble in the final aqueous medium than in the concentrated organic stock.
-
Add Stock to Buffer (Not Vice Versa): Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or mixing vigorously.[10] This ensures rapid dispersion and minimizes localized high concentrations that lead to precipitation.
-
Use Intermediate Dilutions: Prepare a series of intermediate dilutions in your organic solvent first. Then, dilute from a lower concentration stock into your aqueous buffer.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock can sometimes help maintain solubility.[10] However, be cautious, as heat can degrade sensitive compounds.
-
Use of Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 to the aqueous buffer can help form micelles that improve apparent solubility.[10][15]
Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A4: As basic alkaloids, LSD and its analogues are significantly more soluble in acidic aqueous solutions.[7][8][9] The ergoline structure contains a basic nitrogen atom that can be protonated at low pH, forming a more soluble salt.
-
Acidic Buffers: Consider using a buffer with a lower pH (e.g., a citrate (B86180) buffer at pH 4-5) for initial solubilization if your experiment allows.
-
pH Adjustment: You can prepare your aqueous solution and then carefully adjust the pH downwards with a dilute acid (e.g., 0.1 M HCl) until the compound dissolves, then readjust if necessary for your experiment.
Quantitative Data Summary
The solubility of LSD and its analogues is highly dependent on the specific salt form, solvent, pH, and temperature. The following tables provide a summary of available data for related compounds to guide experimental design.
Table 1: Solubility of LSD Forms in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
|---|---|---|---|
| LSD (base) | Water | Insoluble | [2] |
| LSD (base) | Chloroform | Very Soluble | [16] |
| LSD (base) | Methanol | Very Soluble | [16] |
| LSD Tartrate | Water | Soluble | [4][5] |
| LSD Tartrate | Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [14] |
| LSD Tartrate | DMSO | Slightly Soluble (0.1-1 mg/mL) |[14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a tared, sterile microcentrifuge tube.
-
Calculate Solvent Volume: Determine the molecular weight (MW) of your specific this compound salt form from the certificate of analysis. Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) can be used to aid dissolution.[10]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Buffer: Prepare the required volume of your desired aqueous buffer (e.g., PBS, pH 7.4). If possible, pre-warm the buffer to your experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of stock solution needed. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution. Example: To make 1 mL (1000 µL) of 10 µM solution, you will need 1 µL of the 10 mM stock.
-
Dilution & Mixing: Add 999 µL of your pre-warmed aqueous buffer to a sterile tube. While vigorously vortexing the buffer, add the 1 µL of this compound DMSO stock. Continue vortexing for at least 30 seconds to ensure complete and rapid mixing.
-
Final Check: Visually inspect the solution for any signs of precipitation. The final DMSO concentration in this example is 0.1%, which is generally well-tolerated in most cell-based assays.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Standard experimental workflow for preparing solutions.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.[17][18][19][20]
References
- 1. medkoo.com [medkoo.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Lysergide (LSD) drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Lysergic acid diethylamide | C20H25N3O | CID 5761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 9. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. swgdrug.org [swgdrug.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. msudenver.edu [msudenver.edu]
Controlling for off-target effects in 1S-LSD experiments
Technical Support Center: 1S-LSD Experimentation
Welcome to the technical support center for researchers utilizing this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and potential off-target effects?
A: this compound, or 1-(3-(trimethylsilyl)propionyl)-LSD, is a research chemical and a functional analogue of lysergic acid diethylamide (LSD). It is considered a prodrug, meaning it is metabolized into LSD in the body.[1][2][[“]] Therefore, its pharmacological profile, including on- and off-target effects, is presumed to be identical to that of LSD.
On-Target Effects: The primary psychoactive effects of LSD are mediated by its activity as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[4][5][6][7][8][9] This interaction is the principal on-target effect responsible for the psychedelic experience.
Off-Target Effects: LSD is known to be a pharmacologically "dirty" drug, binding with notable affinity to a wide range of other receptors. These interactions represent potential off-target effects that can influence experimental outcomes. Key off-target receptor families include other serotonin subtypes, dopamine (B1211576) receptors, and adrenergic receptors.[7][10]
Data Presentation: LSD Receptor Binding Profile
The following table summarizes the binding affinities (Ki, nM) of LSD at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Serotonin | 5-HT2A (On-Target) | 14.7 | [2] |
| 5-HT1A | 9.5 | [2] | |
| 5-HT2C | 45.3 | [2] | |
| 5-HT2B | High Affinity | [6][9] | |
| Other 5-HT subtypes | Variable Affinity | [7] | |
| Dopamine | D1 | Relatively High Affinity | [10] |
| D2 | Relatively High Affinity | [10] | |
| Adrenergic | α-adrenergic subtypes | Moderate Affinity | [7] |
Note: Specific Ki values can vary between studies and assay conditions. "Relatively High Affinity" indicates that LSD binds to these receptors with potencies that may be physiologically relevant.
Q2: How can I design an experiment to confirm that observed effects are mediated by the 5-HT2A receptor?
A: To isolate and confirm 5-HT2A receptor-mediated effects, the most common approaches are pharmacological blockade with a selective antagonist or the use of genetic knockout models.
Experimental Protocol: Antagonist Pre-treatment Study
This protocol describes a typical in vivo experiment to verify 5-HT2A mediation.
-
Animal Model: C57BL/6J mice are commonly used for behavioral assays like the head-twitch response (HTR), which is a behavioral proxy for 5-HT2A receptor activation.[11][8]
-
Grouping:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: 5-HT2A Antagonist + Vehicle
-
Group 4: 5-HT2A Antagonist + this compound
-
-
Pharmacological Agents:
-
Agonist: this compound (dose to be determined by dose-response studies).
-
Antagonist: Ketanserin (B1673593) is a commonly used 5-HT2A antagonist. However, be aware that ketanserin has off-target affinities at other receptors.[5] For more precise results, consider using more selective antagonists or validating findings with multiple antagonists.
-
-
Procedure:
-
Administer the 5-HT2A antagonist (or its vehicle) via the appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment interval (typically 30-60 minutes, depending on the antagonist's pharmacokinetics), administer this compound (or its vehicle).
-
Begin behavioral or physiological measurements at the expected time of peak effect for this compound.
-
-
Expected Outcome: If the effect of this compound is mediated by the 5-HT2A receptor, pre-treatment with the antagonist (Group 4) should significantly reduce or completely block the effect observed with this compound alone (Group 2).
Gold Standard Approach: The use of 5-HT2A receptor knockout (KO) mice provides a more definitive method to confirm the receptor's role, avoiding the potential confounds of antagonist off-target effects.[5]
Mandatory Visualization: Experimental Workflow for Target Validation
Caption: Workflow for confirming 5-HT2A receptor-mediated effects using an antagonist.
Q3: My in vivo results are inconsistent with a pure 5-HT2A agonist profile. How do I troubleshoot this?
A: Unexpected results may indicate compound impurity, pharmacokinetic issues, or the involvement of off-target receptors. A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity: Use analytical methods (e.g., LC-MS, NMR) to confirm the purity of your this compound sample. Impurities can lead to confounding effects.
-
Stability & Conversion: Since this compound is a prodrug, its conversion rate to LSD can be influenced by metabolic factors. Confirm that biotransformation is occurring as expected in your model system.[2][11]
-
-
Pharmacological Dissection:
-
Use a panel of selective antagonists for the most likely off-target receptors identified in the binding profile (e.g., dopamine D2, 5-HT1A).
-
Pre-treat separate animal groups with these antagonists before administering this compound. A reduction in the unexpected effect by a specific antagonist points to the involvement of that receptor.
-
-
Comparative Profiling:
-
Compare the behavioral or physiological signature of this compound in your assay with that of more selective agonists for both the on-target (5-HT2A) and suspected off-target receptors. This can help parse which components of the response are attributable to which receptor.
-
Mandatory Visualization: Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental results.
Q4: How can I distinguish between Gq-coupled and β-arrestin signaling pathways downstream of the 5-HT2A receptor?
A: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways, primarily the canonical Gq/11 pathway and the β-arrestin pathway.[12] While some have hypothesized that biased agonism (preferential activation of one pathway over another) could separate therapeutic from psychedelic effects, recent evidence suggests that high signaling efficacy through both pathways, rather than bias, may be characteristic of psychedelics.[13][14]
Experimental Protocols: In Vitro Signaling Assays
These cell-based assays can quantify pathway-specific activation.
-
Gq/11 Pathway Assay (Calcium Mobilization):
-
Principle: Activation of the Gq pathway leads to the release of intracellular calcium (Ca2+).[12]
-
Methodology: Use a cell line expressing the human 5-HT2A receptor and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon application of this compound (or LSD), measure the change in fluorescence using a plate reader or microscope. The magnitude of the signal corresponds to the degree of Gq activation.
-
-
β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin proteins to the activated 5-HT2A receptor.
-
Methodology: Several commercial assays are available, often based on enzyme complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).[15] In these systems, the receptor and β-arrestin are tagged with complementary fragments of a reporter enzyme or with donor/acceptor fluorophores. Agonist-induced recruitment brings the tags into proximity, generating a measurable light or energy transfer signal.
-
By generating dose-response curves for each pathway, you can determine the potency (EC50) and efficacy (Emax) of this compound for both Gq and β-arrestin signaling.
Mandatory Visualization: 5-HT2A Signaling Pathways
Caption: Divergent signaling cascades downstream of the 5-HT2A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 6. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD - Wikipedia [en.wikipedia.org]
- 8. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 10. bibliography.maps.org [bibliography.maps.org]
- 11. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. — Department of Pharmacology [pharm.ox.ac.uk]
- 15. pnas.org [pnas.org]
Technical Support Center: Refining Behavioral Paradigms for Studying 1S-LSD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1S-LSD and related lysergamides. The content is designed to address specific issues encountered during common behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to LSD?
A1: this compound is a prodrug of lysergic acid diethylamide (LSD). This means that after administration, it is metabolized in the body into LSD. As a result, this compound is expected to have behavioral effects that are highly similar, if not identical, to those of LSD. Several other N-acylated derivatives of LSD, such as 1P-LSD and 1V-LSD, are also considered prodrugs of LSD and have shown similar potency in behavioral assays like the head-twitch response (HTR) in mice.[1]
Q2: Which behavioral paradigms are most commonly used to study the psychedelic-like effects of this compound in animal models?
A2: The most widely used behavioral paradigms include:
-
The Head-Twitch Response (HTR): A rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.[2][3]
-
Drug Discrimination: A test of the interoceptive (subjective) effects of a drug, where animals are trained to distinguish between the effects of a known psychedelic (like LSD) and a saline vehicle.
-
Locomotor Activity Assessment (Open Field Test): Measures changes in spontaneous movement and exploratory behavior, which can be affected by psychedelic compounds.
Q3: What is the primary mechanism of action for the behavioral effects of this compound?
A3: As a prodrug of LSD, the primary mechanism of action for this compound's psychedelic-like effects is the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[4] LSD is a potent partial agonist at this receptor. The activation of 5-HT2A receptors is necessary to produce hallucinogenic effects and related behavioral responses in animals.[5] While LSD binds to other serotonin, dopamine, and adrenergic receptors, its characteristic psychedelic effects are primarily mediated through the 5-HT2A receptor.[5][6]
Troubleshooting Guides
Head-Twitch Response (HTR) Assay
Issue 1: High variability or no significant increase in head-twitch frequency.
-
Possible Cause 1: Inappropriate Dosage. Psychedelics often exhibit an inverted U-shaped dose-response curve for HTR.[2][3] A dose that is too low will not elicit a response, while a dose that is too high can lead to a decrease in HTR frequency.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose of this compound for eliciting a robust HTR in your specific animal model and strain. For LSD in C57BL/6J mice, the maximally effective dose is around 200 µg/kg, with an ED50 of approximately 52.9 µg/kg.[7]
-
-
Possible Cause 2: Timing of Observation. The onset and duration of HTR can vary depending on the compound and route of administration.
-
Troubleshooting Step: Ensure your observation period aligns with the peak effects of the drug. For intraperitoneally administered LSD, HTRs typically begin within the first few minutes and can be measured for at least 30-60 minutes.[7]
-
-
Possible Cause 3: Animal Strain and Sex. Different rodent strains and sexes can exhibit varying sensitivity to the induction of HTR.
-
Troubleshooting Step: Be consistent with the strain and sex of the animals used in your experiments. Report these details in your methodology to ensure reproducibility.
-
Issue 2: Difficulty distinguishing HTR from other behaviors (e.g., grooming, seizures, jumping).
-
Possible Cause: Some spontaneous or drug-induced behaviors can be mistaken for HTR, leading to inaccurate counts.
-
Troubleshooting Step 1: HTR is a very rapid, rhythmic, side-to-side head movement.[3][7] Train observers to specifically recognize this pattern. High-speed video can be used to analyze the kinematics of the movement to confirm it aligns with HTR characteristics.
-
Troubleshooting Step 2: Automated detection systems using magnetometers or video analysis software can help to differentiate HTR from other movements based on frequency and amplitude.[7] HTR typically produces higher frequency oscillations than grooming.[7] However, be aware that behaviors like jumping can still produce false positives in some automated systems.[8]
-
Drug Discrimination Assay
Issue 1: Animals are not acquiring the discrimination between this compound and vehicle.
-
Possible Cause 1: Inappropriate Training Dose. The selected dose of this compound may be too low to be reliably detected by the animals, or so high that it disrupts their ability to perform the task.
-
Possible Cause 2: Insufficient Training. Establishing a reliable drug discrimination can take a significant amount of time.
-
Troubleshooting Step: Be patient and continue with consistent training sessions. It can take several weeks to months for animals to reliably discriminate the drug cue.[10]
-
Issue 2: A novel compound shows only partial substitution for this compound.
-
Possible Cause: The test compound may have a different mechanism of action or a mixed pharmacological profile compared to this compound.
-
Troubleshooting Step: Partial substitution (20-80% of responses on the drug-associated lever) suggests that the test compound shares some, but not all, of the interoceptive effects of this compound.[11] This can be valuable information, indicating a potentially different receptor interaction profile. Further studies with receptor antagonists can help to dissect the pharmacology of the test compound.
-
Locomotor Activity (Open Field Test)
Issue 1: Inconsistent or contradictory results in locomotor activity.
-
Possible Cause 1: Environmental Factors. Lighting conditions, noise, and handling can all significantly impact locomotor and exploratory behavior in an open field.[12]
-
Troubleshooting Step: Standardize the testing environment. Acclimate animals to the testing room for 30-60 minutes before the trial.[13] Ensure consistent lighting levels and minimize noise and disturbances during the test. Clean the apparatus thoroughly between each animal to remove olfactory cues.[14]
-
-
Possible Cause 2: Complex Dose-Dependent Effects. Psychedelics can have biphasic effects on locomotor activity, with lower doses sometimes increasing activity and higher doses decreasing it.[15]
-
Troubleshooting Step: Test a range of doses of this compound to fully characterize its effects on locomotor activity. Analyze different aspects of the behavior, such as total distance traveled, time spent in the center versus the periphery (thigmotaxis), and rearing frequency, as these can provide a more nuanced understanding of the drug's effects.[14][16]
-
Data Presentation
Table 1: Potency of LSD and Related Compounds in the Head-Twitch Response (HTR) Assay in Mice.
| Compound | Animal Model | ED50 (µg/kg) | Reference |
| LSD | C57BL/6J Mice | 52.9 | [7] |
| DOI | C57BL/6J Mice | ~250-1000 | [7] |
Experimental Protocols
Head-Twitch Response (HTR) Assay Protocol
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Housing: House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (IP) injection.
-
Observation: Place the mouse in a clear observation chamber immediately after injection. Record the number of head-twitches for a predetermined period, typically 30-60 minutes. Scoring can be done by a trained observer in real-time or from video recordings. Automated systems with a head-mounted magnet and a magnetometer coil or video tracking software can also be used for detection.[7][13]
-
Data Analysis: Analyze the total number of head-twitches. A dose-response curve can be generated to calculate the ED50 value.
Drug Discrimination Protocol
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
-
Training:
-
Water or food-deprive the rats to motivate lever pressing for reinforcement.
-
Train the rats to press a lever for a reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) or variable-interval (VI) schedule.[17]
-
Begin discrimination training. On drug days, administer the training dose of this compound (e.g., 0.08 mg/kg for LSD in rats) and reinforce presses on the designated "drug" lever.[9] On vehicle days, administer saline and reinforce presses on the "vehicle" lever. Alternate drug and vehicle days.[18]
-
-
Testing:
-
Once the animals have reached a criterion of >80-85% correct lever presses before the first reinforcement for several consecutive days, testing can begin.[9]
-
Administer a test drug (e.g., a different dose of this compound or a novel compound) and allow the animal to respond on either lever without reinforcement for a set period.
-
-
Data Analysis: The primary measures are the percentage of responses on the drug-correct lever and the overall response rate. Full substitution is typically defined as >80% of responses on the drug lever, while <20% is considered no substitution.[11]
Locomotor Activity (Open Field Test) Protocol
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.[19]
-
Procedure:
-
Acclimate the animal to the testing room for 30-60 minutes.[13]
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.[16]
-
Record the animal's activity for a set duration (typically 5-15 minutes) using an overhead video camera and tracking software.[16][20]
-
-
Data Analysis: Key parameters to analyze include:
Mandatory Visualizations
Caption: 5-HT2A receptor signaling pathways activated by LSD.[4][9][10][16]
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: Experimental workflow for the Drug Discrimination paradigm.
Caption: Experimental workflow for the Open Field Test.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 16. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. labcorp.com [labcorp.com]
- 19. Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. anilocus.com [anilocus.com]
Technical Support Center: Managing Batch-to-Batch Inconsistencies of 1S-LSD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1S-LSD (1-(3-(trimethylsilyl)propionyl)-LSD). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to LSD?
This compound is a psychotropic substance and a research chemical belonging to the lysergamide (B1675752) class.[1][2] It is a derivative of 1P-LSD and is considered a prodrug and functional analogue of lysergic acid diethylamide (LSD).[1][3] Structurally, it is characterized by the ergoline (B1233604) framework derived from lysergic acid, with a trimethylsilylpropionyl group attached to the indole (B1671886) nitrogen.[1] Due to this modification, this compound is expected to be metabolized in vivo to LSD, which is responsible for its psychoactive effects.[3]
Q2: What are the potential sources of batch-to-batch inconsistency with this compound?
Batch-to-batch inconsistencies in this compound can arise from several factors inherent in its synthesis and handling:
-
Purity Levels: The synthesis of complex molecules like this compound can result in varying levels of impurities, including starting materials, reagents, and byproducts of side reactions.[4][5]
-
Isomerization: Like LSD, this compound can be susceptible to isomerization. For instance, epimerization at C-8 can lead to the formation of inactive or less active stereoisomers.[6]
-
Degradation: this compound is sensitive to environmental conditions. Exposure to light, heat, and oxygen can lead to degradation, forming various decomposition products.[7][8]
-
Residual Solvents: The manufacturing process may leave behind residual solvents, which can affect the compound's physical and chemical properties.[5]
-
Crystalline Form: Variations in the crystallization process can lead to different polymorphic forms, which may affect solubility and bioavailability.
Q3: How can I assess the purity and identity of a new batch of this compound?
It is crucial to perform analytical validation on each new batch of this compound. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for determining the purity of this compound and quantifying impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for identification and purity assessment, although thermal degradation of lysergamides in the GC inlet can be a concern.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are invaluable for confirming the chemical structure of this compound and identifying any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, serving as a fingerprint for identification.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[3] Studies on LSD have shown significant degradation at elevated temperatures.[7]
-
Light: this compound should be protected from light by storing it in amber vials or other light-blocking containers.[6][7]
-
Atmosphere: To prevent oxidation, it is advisable to store this compound under an inert atmosphere, such as argon or nitrogen.
-
Moisture: The compound should be kept in a dry environment, as moisture can contribute to degradation. Using a desiccator or sealed containers with a desiccant is recommended.
Troubleshooting Guides
Problem 1: Inconsistent experimental results between different batches of this compound.
-
Possible Cause: Variation in the purity or potency of the batches.
-
Troubleshooting Steps:
-
Quantify the Purity: Use a validated HPLC method to determine the exact purity of each batch.
-
Normalize Concentration: Prepare solutions based on the purity-adjusted concentration of this compound, not just the weight of the solid material.
-
Check for Degradation: Analyze older batches for signs of degradation products using HPLC or LC-MS.
-
Standardize Solution Preparation: Ensure that the same solvent and procedure are used for preparing solutions from all batches.
-
Problem 2: Unexpected pharmacological effects or lack of expected activity.
-
Possible Cause 1: The presence of psychoactive or inactive impurities.
-
Troubleshooting Steps:
-
Impurity Profiling: Use LC-MS/MS or high-resolution mass spectrometry to identify and characterize any significant impurities.
-
Isomer Analysis: Employ chiral chromatography to separate and quantify any inactive stereoisomers.
-
Review Synthesis Route: If possible, obtain information from the supplier about the synthetic route to anticipate potential byproducts.[4][12]
-
-
Possible Cause 2: Degradation of this compound into other compounds.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use HPLC or LC-MS to look for known LSD degradation products, such as lumi-LSD or iso-LSD, as these may also be formed from this compound.[8]
-
Evaluate Storage Conditions: Verify that the storage conditions have been appropriate (see Q4).
-
Problem 3: Poor solubility or precipitation of this compound in experimental solutions.
-
Possible Cause: Incorrect solvent choice or variation in the crystalline form of the solid.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the solubility of the specific batch in various biocompatible solvents. According to some sources, this compound is sparingly soluble in acetonitrile (B52724) and DMSO.[13]
-
Use of Co-solvents: Consider using a co-solvent system to improve solubility.
-
Sonication and Gentle Warming: These techniques can aid in the dissolution of the compound, but care should be taken to avoid degradation from excessive heat.
-
Characterize Solid Form: If solubility issues persist, consider techniques like X-ray powder diffraction (XRPD) to investigate the crystalline form.
-
Data Presentation
Table 1: Summary of Analytical Data for this compound Quality Control
| Parameter | Recommended Technique | Typical Specification | Potential Impact of Inconsistency |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to reference spectra | Incorrect substance, leading to invalid data |
| Purity | HPLC-UV, LC-MS | ≥ 98% | Inaccurate dosing, variable biological effects |
| Impurities | LC-MS/MS | Individual impurities ≤ 0.1% | Unexpected pharmacology, toxicity |
| Residual Solvents | GC-HS | Within ICH limits | Altered physical properties, potential toxicity |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Promotes degradation, affects accurate weighing |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample and to detect the presence of impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A, 5% B
-
Linearly increase to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound batch.
-
Dissolve in 1 mL of methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase initial conditions.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: Experimental workflow for quality control of new this compound batches.
Caption: Presumed signaling pathway of this compound as a prodrug to LSD.[14][15]
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalns.com [chemicalns.com]
- 3. medkoo.com [medkoo.com]
- 4. recovered.org [recovered.org]
- 5. How Is LSD Made? | Gratitude Lodge [gratitudelodge.com]
- 6. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realitysandwich.com [realitysandwich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies of ALD-52 and its homologue 1P-LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD Synthesis and Discovery: What You May Not Know About It [chemistryhall.com]
- 13. caymanchem.com [caymanchem.com]
- 14. homework.study.com [homework.study.com]
- 15. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
Technical Support Center: Interpreting Unexpected Outcomes in 1S-LSD Research
This technical support center is designed for researchers, scientists, and drug development professionals engaged in 1S-LSD research. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound experimental results inconsistent across batches?
A1: Inconsistent results with this compound can stem from several factors related to its stability. This compound, like LSD, is sensitive to heat, light, and pH.[1][2] Ensure that each batch is stored under identical, controlled conditions, preferably in the dark at low temperatures.[1][2] Trace amounts of metal ions in buffers can catalyze its degradation; adding EDTA to your solutions can help mitigate this.[1][2][3] Furthermore, confirm the purity of each new batch of this compound, as impurities or degradation products, such as iso-LSD, can alter its pharmacological activity.[1][2]
Q2: My in vitro functional assays show low potency for this compound, but in vivo studies show significant effects. Why is there a discrepancy?
A2: This is an expected outcome due to the metabolic activation of this compound. This compound is a prodrug that is rapidly and efficiently converted to LSD in vivo.[4][5][6] Therefore, in vitro assays using cell lines that lack the necessary metabolic enzymes will show low potency for this compound itself.[4] The significant effects observed in vivo are due to the potent activity of the LSD metabolite at serotonin (B10506) receptors.[4]
Q3: I am observing a delayed onset of action in my experiments, even with intravenous administration of this compound. Is this normal?
A3: A delayed onset of action, even with intravenous administration, has been reported and is thought to be related to the time it takes for this compound to be metabolized to LSD and then cross the blood-brain barrier.[7] This suggests that the kinetics of metabolic conversion and brain penetration are significant factors in the pharmacological effects of this compound.
Q4: My head-twitch response (HTR) assay results are variable. What are the common causes?
A4: Variability in HTR assays can be due to several factors. Ensure the dose of the 5-HT2A agonist is in the optimal range to detect potentiation or inhibition.[8] The timing of this compound administration relative to the agonist is also critical due to its prodrug nature.[8] Off-target effects at high doses can also lead to unexpected decreases in HTR.[8] Additionally, other behaviors in rodents, such as grooming or jumping, can sometimes be misidentified as head twitches, leading to false positives.[9][10]
Q5: What are some unexpected therapeutic outcomes that have been observed with LSD and related compounds?
A5: There have been case reports of accidental high doses of LSD leading to surprisingly positive and long-lasting therapeutic effects. These include significant reductions in chronic pain and the ability to cease morphine use without typical withdrawal symptoms.[11][12] While these are anecdotal, they represent a significant area of interest for future research into the therapeutic potential of psychedelics.
Troubleshooting Guides
Issue 1: Low or No Signal in a 5-HT2A Receptor Activation Assay
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Verify the integrity of your this compound stock. Store in a cool, dark place and prepare fresh solutions for each experiment.[1][2] |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and temperature.[13] |
| Cell Line Issues | Ensure the cell line expresses the 5-HT2A receptor at sufficient levels and is within a low passage number range.[1] |
| Metabolic Inactivity | If using this compound directly in an in vitro assay, consider that it is a prodrug and may require metabolic activation to LSD to show high potency.[4] Use liver microsomes or S9 fractions to simulate metabolism. |
Issue 2: High Background Signal in a Receptor Binding Assay
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Increase the number of wash steps. Include a control with a high concentration of an unlabeled ligand to determine non-specific binding.[1] |
| Constitutive Receptor Activity | Some GPCRs exhibit agonist-independent activity. If possible, use an inverse agonist to reduce the basal signal.[13] |
| Contaminated Reagents | Use fresh, high-purity reagents and buffers. Filter-sterilize all solutions. |
Issue 3: Inconsistent Behavioral Responses in Animal Models
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Perform a dose-response study to determine the optimal dose for the desired effect.[8] |
| Timing of Administration | For prodrugs like this compound, the timing of administration relative to behavioral testing is crucial to allow for metabolic conversion.[8] |
| Animal Stress | Acclimate animals to the testing environment to reduce stress-induced behavioral variability. |
| Observer Bias | Use blinded observers and standardized scoring criteria to minimize bias in behavioral assessments. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of LSD and Related Compounds at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) |
| LSD | 1.1[14] | 2.9[14] | 4.9[14] | 23[14] | 2.3[14] |
| Serotonin | - | - | - | - | - |
| 1P-LSD | - | Lower affinity than LSD[6] | - | - | - |
| ALD-52 | - | Lower affinity than LSD[6] | - | - | - |
| 1B-LSD | - | Lower affinity than LSD[6] | - | - | - |
Data for Serotonin is often used as a reference but specific Ki values in this format are less commonly reported alongside synthetic compounds.
Table 2: Functional Potencies (EC50) of LSD and Related Compounds at Serotonin Receptors
| Compound | 5-HT2A (EC50, nM) | 5-HT2C (EC50, nM) | Assay Type |
| LSD | 7.2[2][15] | 27[2] | Calcium Mobilization |
| Lisuride | 17[2] | 94[2] | Calcium Mobilization |
| 1CP-LSD (in vivo) | ED50 = 430.0 nmol/kg[6] | - | Head-Twitch Response |
| 1P-LSD (in vivo) | ED50 = 349.6 nmol/kg[6] | - | Head-Twitch Response |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound (like this compound) for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4).[17]
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Test compound (this compound) and a known non-specific binding ligand (e.g., Mianserin).[17]
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand
-
Varying concentrations of the test compound (this compound) for competition binding, or buffer for total binding.
-
A high concentration of a non-specific ligand for determining non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a common method to assess G-protein independent signaling of the 5-HT2A receptor.
Materials:
-
PathHunter® cell line co-expressing a ProLink™-tagged 5-HT2A receptor and an Enzyme Acceptor-tagged β-arrestin.[11][18]
-
Cell plating reagent.
-
Test compound (this compound).
-
PathHunter® detection reagents.
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 384-well plate at the recommended density and incubate overnight.[19]
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) and add them to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[19]
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's instructions.
-
Signal Reading: Incubate the plate at room temperature for 60 minutes to allow the chemiluminescent signal to develop. Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Mandatory Visualizations
Caption: this compound metabolic activation and subsequent 5-HT2A receptor signaling cascade.
Caption: Logical workflow for troubleshooting unexpected outcomes in this compound research.
Caption: Experimental workflow for psychedelic drug screening and development.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple Analogs of the LSD D‑Ring: A Consideration of Structure–Activity Relationships and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: Fine-tuning Mass Spectrometry Parameters for 1S-LSD Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of 1S-LSD.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry analysis of lysergamides like this compound?
A1: The primary challenges in analyzing lysergamides such as LSD and its analogs include their high potency, leading to very low concentrations in biological samples, and their susceptibility to degradation under light and high temperatures.[1][2] Additionally, the presence of isomers, such as iso-LSD, can complicate chromatographic separation and mass spectrometric identification.[2][3]
Q2: What ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is a commonly used and effective technique for the analysis of LSD and its analogs, as it is well-suited for these types of compounds.[4] Atmospheric pressure chemical ionization (APCI) has also been utilized. The choice of ionization can significantly impact signal intensity, so it may be beneficial to experiment with different techniques to optimize for your specific analyte and matrix.[5]
Q3: How can I improve the signal intensity for this compound in my mass spectrometry analysis?
A3: To improve signal intensity, ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[5] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[5] Additionally, using a volatile acid like 0.1% formic acid in the mobile phase can enhance protonation and improve ionization efficiency in positive ESI mode.
Q4: What are the characteristic fragment ions of LSD that might be relevant for this compound?
A4: The collision-induced dissociation (CID) mass spectrum of LSD reveals several characteristic fragment ions. Key ions for LSD and its analogs often include m/z values of 221, 208, 207, 196, 194, 192, 181, 167, 154, 152, and 128.[6][7] For analogs with an N-diethyl group, fragments at m/z 100, 72, and 58 are also common.[6][7] These fragmentation patterns are generally applicable to a wide range of LSD analogs and can be a good starting point for identifying this compound.[6]
Troubleshooting Guide
Problem: I am observing poor or no signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | - Ensure the sample is concentrated to a level appropriate for the sensitivity of your instrument.[5]- Due to the high potency of lysergamides, expected concentrations in biological samples are very low.[1][2] |
| Inefficient Ionization | - Verify that the mass spectrometer is properly tuned and calibrated.[5]- Experiment with different ionization sources (e.g., ESI, APCI) to find the most efficient one for your analyte.[5]- Optimize ion source parameters such as needle voltage, orifice voltage, and gas flows.[4] |
| Sample Degradation | - Protect samples from light and elevated temperatures, as LSD and its analogs can be unstable.[1]- Prepare fresh samples and standards to rule out degradation as the cause of low signal. |
| Matrix Effects/Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE). |
Problem: I am seeing peak splitting or broadening in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Improper Column Installation | - Reinstall the column according to the manufacturer's instructions. |
| Contaminants in the Sample or on the Column | - Ensure proper sample preparation to remove contaminants.- Bake out the column or, if necessary, replace it.[8] |
| Injection of a Large Volume of a Stronger Solvent | - Ensure the injection solvent is compatible with and preferably weaker than the mobile phase. |
| Suboptimal Chromatographic Conditions | - Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks. |
Problem: I am having difficulty distinguishing this compound from its isomers.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | - Optimize the chromatographic method to achieve better separation. This may involve trying different columns or mobile phase compositions. The separation of LSD and iso-LSD can be particularly challenging.[6]- Adjusting the gradient and flow rate can improve resolution. |
| Identical Mass Spectra | - While isomers may have very similar mass spectra, careful examination of ion ratios for specific transitions can help in their differentiation. |
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters for LSD Analysis
The following table summarizes typical LC-MS/MS parameters used for the analysis of LSD, which can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [4] |
| Vaporizer Temperature | 400°C | [6] |
| Sheath Gas Flow Rate | 15 (arbitrary units) | [6] |
| Auxiliary Gas Flow Rate | 5 (arbitrary units) | [6] |
| Ion Transfer Tube Temperature | 300°C | [6] |
| Needle Voltage | 1000 V | [4] |
| Orifice 1 Voltage | 45 V | [4] |
| Declustering Energy | 30-40 eV | |
| Collision Gas | Ultrapure Argon | |
| Collision Energy | 50-90 eV |
Common MS/MS Transitions for LSD
This table provides common precursor and product ion transitions for LSD that can be used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 324.2 | 223.2 | |
| 324.2 | 208.2 |
Visualization
Troubleshooting Workflow for this compound LC-MS/MS Analysis
Caption: A logical workflow for troubleshooting common issues in the LC-MS/MS analysis of this compound.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliography.maps.org [bibliography.maps.org]
- 8. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methodological Guidance for 1S-LSD Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1S-LSD. The following information is intended to facilitate the design of robust and well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to LSD?
A1: this compound, or 1-(3-(trimethylsilyl)propionyl)-LSD, is a psychotropic research chemical from the lysergamide (B1675752) class. It is a derivative of 1P-LSD and functions as a prodrug and functional analogue of lysergic acid diethylamide (LSD).[1] This means that this compound is metabolized in the body into LSD.[2][3][4] Consequently, its pharmacological effects are presumed to be similar to those of LSD, primarily mediated by agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.[1]
Q2: What are the essential positive and negative controls for in vitro studies with this compound?
A2: For in vitro studies, it is crucial to include both positive and negative controls to validate the experimental findings.
-
Positive Control: d-LSD should be used as the primary positive control. This allows for the comparison of this compound's potency and efficacy to the well-characterized effects of LSD.
-
Negative Control: Iso-LSD is considered the ideal negative control.[5] It is a stereoisomer of LSD with a significantly lower affinity and efficacy at the 5-HT₂A receptor, making it pharmacologically inactive as a psychedelic.[5] Using iso-LSD helps to ensure that the observed effects are due to specific interactions with the target receptor and not off-target effects or experimental artifacts.[5]
Q3: How can I control for the prodrug nature of this compound in my experiments?
A3: Since this compound is a prodrug that converts to LSD, it is essential to account for this biotransformation in your experimental design.
-
In Vitro: In cellular assays, the rate of conversion of this compound to LSD may be slow. Therefore, it is important to either pre-incubate this compound with liver microsomes or use in vivo models to assess its full pharmacological activity.[2]
-
In Vivo: Pharmacokinetic studies should be conducted to measure the plasma concentrations of both this compound and LSD over time after administration.[3] This will help to correlate the observed behavioral or physiological effects with the levels of the active compound.
Q4: What are the key considerations for designing clinical studies with this compound, according to regulatory guidance?
A4: The FDA has issued draft guidance for psychedelic research that highlights several critical areas.[6][7] One of the main challenges is the use of appropriate placebos, as inert placebos may not be suitable for assessing efficacy due to the distinct subjective effects of psychedelics.[6] The FDA suggests considering alternatives such as:[6]
-
Inactive controls to better contextualize safety findings.
-
Sub-perceptual doses of the psychedelic drug.
-
Other psychoactive substances that mimic some aspects of the psychedelic experience.
Furthermore, strict adherence to current Good Manufacturing Practice (cGMP) is essential to ensure the quality and consistency of the investigational drug product.[6][7]
Troubleshooting Guide
Issue 1: High variability or unexpected results in in vitro receptor binding or functional assays.
-
Possible Cause: Purity and stability of the compound. LSD and its analogues can be unstable, and synthesis byproducts like iso-LSD can be present.[8]
-
Troubleshooting Steps:
-
Verify Compound Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity of your this compound sample.[9][10]
-
Assess Stability: Ensure proper storage of the compound (e.g., protected from light and heat) to prevent degradation.
-
Include Proper Controls: Always run parallel experiments with d-LSD (positive control) and iso-LSD (negative control) to validate your assay's performance.[5]
-
Issue 2: In vivo behavioral effects (e.g., head-twitch response) are weaker or absent with this compound compared to LSD.
-
Possible Cause: Inefficient or slow conversion of the prodrug this compound to LSD.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct studies to measure the plasma levels of both this compound and LSD at different time points after administration. This will determine if sufficient levels of the active metabolite (LSD) are being reached to elicit a behavioral response.[3]
-
Route of Administration: The route of administration can influence the rate and extent of metabolism. Consider different routes (e.g., subcutaneous vs. intraperitoneal) that may alter the pharmacokinetic profile.
-
Dose-Response Curve: Establish a full dose-response curve for this compound to ensure that the doses being tested are within the pharmacologically active range.
-
Issue 3: Difficulty in maintaining the blind in clinical trials due to the powerful subjective effects of this compound.
-
Possible Cause: The psychoactive effects of this compound are easily distinguishable from an inert placebo.
-
Troubleshooting Steps:
-
Active Placebo: Consider using an active placebo that mimics some of the subjective or physiological effects of this compound without producing the full psychedelic experience.[6] Examples could include a low dose of a stimulant or a sub-perceptual dose of this compound itself.
-
Blinded Raters: Employ blinded raters to assess clinical outcomes. These individuals should not be present during the dosing sessions and should be unaware of the treatment allocation.
-
Assess Expectancy: Include measures to evaluate participants' and researchers' expectations and beliefs about the treatment, as these can influence outcomes.[11]
-
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of LSD and iso-LSD at Serotonin Receptors
| Compound | 5-HT₂A Receptor | 5-HT₂C Receptor | 5-HT₁A Receptor |
| d-LSD | Low nM range | Low nM range | Low nM range |
| iso-LSD | High nM to µM range | High nM to µM range | High nM to µM range |
Note: Specific Ki values can vary between studies and experimental conditions. This table represents a generalized comparison. iso-LSD consistently shows significantly lower affinity (higher Ki) than d-LSD.
Table 2: In Vivo Potency for Head-Twitch Response (HTR) in Mice
| Compound | ED₅₀ (nmol/kg) |
| d-LSD | ~100-200 |
| 1P-LSD | ~380 |
| 1B-LSD | ~600 |
| 1P-AL-LAD | 491[12] |
| AL-LAD | 174.9[12] |
Note: Data for this compound is not yet widely available. The potencies of other 1-acyl substituted LSD analogues are provided for comparison, demonstrating that these prodrugs are typically less potent than LSD itself.[13][14]
Experimental Protocols
A detailed methodology for a 5-HT₂A receptor binding assay using a radiolabeled antagonist is provided below as an example of a key experiment.
Protocol: 5-HT₂A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound, d-LSD, and iso-LSD for the human 5-HT₂A receptor by measuring their ability to displace a known high-affinity radiolabeled antagonist, such as [³H]ketanserin.[5]
-
Materials:
-
HEK293 cells (or a similar cell line) stably expressing the human 5-HT₂A receptor.
-
Cell membrane preparation from the transfected cells.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin (B1677119) (10 µM final concentration).
-
Test Compounds: this compound, d-LSD, iso-LSD.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, [³H]ketanserin, and either the assay buffer (for total binding), mianserin (for non-specific binding), or a dilution of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified 5-HT₂A receptor signaling pathway for LSD.
Caption: Logic of experimental controls in this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and Pharmacological Characterization of 1-(Furan-2-Carbonyl)-LSD (1F-LSD) and Comparison With 1-(Thiophene-2-Carbonyl)-LSD (1T-LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. FDA Publishes First Draft Guidance for Clinical Trials with Psychedelic Drugs - Gardner Law [gardner.law]
- 8. academic.oup.com [academic.oup.com]
- 9. recovered.org [recovered.org]
- 10. oatext.com [oatext.com]
- 11. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in 1S-LSD imaging experiments
Technical Support Center: 1S-LSD Imaging Experiments
Disclaimer: The term "this compound" does not correspond to a widely recognized fluorescent probe in scientific literature. This guide provides comprehensive troubleshooting advice for improving the signal-to-noise ratio in fluorescence microscopy, applicable to a wide range of fluorescent probes and experimental setups, including novel or proprietary ones like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Signal-to-Noise Ratio (SNR) and why is it critical for my imaging experiments?
A: The Signal-to-Noise Ratio (SNR or S/N) is a crucial parameter that measures the strength of your desired fluorescent signal relative to the level of background noise.[1][2] A high SNR allows you to clearly distinguish your target from the background, leading to higher quality images and more reliable quantitative data.[3] Conversely, a low SNR can obscure weak signals, making it difficult to detect your target or measure subtle changes in fluorescence intensity.[4]
Q2: What are the primary sources of noise and background in fluorescence microscopy?
A: Noise and background can originate from several sources, broadly categorized as sample-related and detector-related.[5]
-
Sample-Related:
-
Autofluorescence: Intrinsic fluorescence from cellular components like NADH, flavins, and collagen.[6][7]
-
Nonspecific Probe Binding: Fluorophores binding to unintended targets.[5][8][9]
-
Unbound Probes: Excess fluorescent probes remaining in the sample after washing.[5]
-
Media and Vessel Fluorescence: Background signal from the imaging medium or the culture dish itself.[5][6]
-
-
Detector-Related:
-
Photon Shot Noise: Statistical fluctuations inherent in the arrival of photons at the detector.[1][10][11]
-
Read Noise: Electronic noise introduced during the conversion of charge to a digital signal in the camera.[1][11]
-
Dark Current: Thermal noise generated by the detector even in the absence of light.[1]
-
Q3: How can I minimize photobleaching and phototoxicity in my live-cell experiments?
A: Photobleaching (irreversible fading of the fluorophore) and phototoxicity (light-induced cell damage) are significant challenges, especially in long-term live-cell imaging.[12][13] To mitigate these effects:
-
Reduce Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal.[3][14]
-
Minimize Exposure Time: Use the shortest camera exposure time necessary to capture the signal.[3][15]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade agent.[12][14]
-
Choose Photostable Dyes: Select fluorophores with high photostability.[14][16]
-
Optimize Filters: Use filter sets that are tightly matched to your fluorophore's spectra to maximize signal collection and minimize excitation light exposure.[12][17]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Q: I am not seeing any signal, or the signal is too dim to analyze. What steps should I take?
A: A weak signal can be caused by issues with the sample preparation, the probe itself, or the microscope settings.
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for diagnosing the cause of a weak fluorescent signal.
Issue 2: High Background Fluorescence
Q: My images have a high background, which is obscuring the specific signal. How can I reduce it?
A: High background is often due to autofluorescence or nonspecific staining.[6][18]
Troubleshooting Steps:
-
Run Controls: Image an unstained control sample using the same settings to determine the level of autofluorescence.[6][19]
-
Optimize Probe Concentration: Titrate your fluorescent probe to find the lowest concentration that still provides a bright, specific signal.[5]
-
Improve Washing Steps: After labeling, wash the sample 2-3 times with a buffered solution (e.g., PBS) to remove unbound fluorophores.[5]
-
Use Blocking Buffers: For immunofluorescence, use a blocking solution like BSA or normal serum to minimize nonspecific antibody binding.[8][9]
-
Use Specialized Media: For live-cell imaging, use a phenol (B47542) red-free medium or a specialized low-background imaging medium.[5][12]
-
Change Wavelength: Autofluorescence is often stronger at shorter wavelengths (blue/green). If possible, switch to red or far-red fluorophores.[14]
Logical Diagram: Components of the Acquired Image
Caption: Breakdown of the total signal into its desired and undesired components.
Experimental Protocols
Protocol 1: Optimizing this compound Probe Concentration
Objective: To determine the optimal concentration of the this compound probe that maximizes the specific signal while minimizing background from unbound probes.
Methodology:
-
Prepare a Dilution Series: Prepare a series of this compound probe dilutions (e.g., 0.1x, 0.5x, 1x, 2x, 5x of the manufacturer's recommended concentration).
-
Sample Staining: Stain a separate sample (cells or tissue) with each concentration, keeping all other parameters (incubation time, temperature) constant.
-
Control Samples: Include a "no-probe" negative control to measure autofluorescence and a "high-concentration" positive control to identify saturation.
-
Image Acquisition: Image all samples using identical microscope settings (laser power, exposure, gain). It is crucial not to change settings between samples.
-
Analysis: a. Measure the mean fluorescence intensity of specifically stained structures (Signal). b. Measure the mean fluorescence intensity of a background region within the same image (Background). c. Calculate the Signal-to-Background Ratio (SBR = Signal / Background) for each concentration.
Protocol 2: Measuring and Subtracting Autofluorescence
Objective: To quantify and computationally remove the contribution of autofluorescence from the final image.
Methodology:
-
Prepare an Unstained Control: Prepare a sample identical to your experimental samples but without the addition of the this compound probe.
-
Image the Control: Using the exact same imaging parameters (filters, laser power, exposure) you will use for your stained samples, acquire an image of the unstained control. This is your "autofluorescence profile" image.
-
Image the Experimental Sample: Acquire the image of your this compound stained sample.
-
Image Correction: Use image analysis software to perform background subtraction. The mean intensity value of the "autofluorescence profile" image can be subtracted from the experimental image on a pixel-by-pixel basis. Some software packages have dedicated "spectral unmixing" tools that can perform this more accurately if the emission spectra of the autofluorescence and the probe are known.[14]
Quantitative Data Summary
Table 1: Common Sources of Noise and Mitigation Strategies
| Source of Noise | Type | Primary Cause | Mitigation Strategy |
| Autofluorescence | Sample | Endogenous fluorophores (e.g., NADH, flavins) | Use red/far-red probes; spectral unmixing; prepare unstained controls.[6][7][14] |
| Nonspecific Binding | Sample | Probe adheres to unintended targets | Optimize probe concentration; use blocking agents; improve wash steps.[5][8][9] |
| Photon Shot Noise | Detector | Statistical nature of light | Increase signal by using longer exposure, higher NA objective, or brighter probe.[1][11] |
| Read Noise | Detector | Camera electronics | Use longer exposure times (to increase signal relative to noise); cool the camera; use a lower-noise detector.[1][4] |
| Stray Light | System | Ambient light entering the microscope path | Operate in a dark room; ensure all microscope light shields are in place.[1] |
Table 2: Hypothetical this compound Probe Performance Characteristics
| Parameter | Value | Significance for SNR |
| Excitation Max (λex) | 650 nm | Longer wavelength helps avoid autofluorescence.[14] |
| Emission Max (λem) | 675 nm | Must be efficiently collected by the emission filter. |
| Quantum Yield (Φ) | > 0.5 | A higher quantum yield means more photons are emitted per photon absorbed, leading to a brighter signal.[20] |
| Photostability (t½) | > 180 seconds | Higher photostability allows for longer imaging times before the signal fades.[16][21] |
| Optimal Concentration | 50 - 200 nM | Use the lowest concentration that gives a high SBR.[5] |
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 3. portlandpress.com [portlandpress.com]
- 4. youtube.com [youtube.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. microscopyfocus.com [microscopyfocus.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. biotium.com [biotium.com]
- 10. Signal-to-Noise Considerations [evidentscientific.com]
- 11. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 12. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optical System and Detector Requirements for Live-Cell Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 18. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
- 21. A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of 1S-LSD as a 5-HT2A Agonist: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1S-LSD's potential efficacy as a 5-HT2A serotonin (B10506) receptor agonist. Due to a lack of specific published in vitro data for the this compound stereoisomer, this comparison relies on the well-established pharmacology of d-lysergic acid diethylamide (d-LSD), its psychoactive enantiomer, and contrasts it with other known 5-HT2A agonists and the generally inactive l-LSD isomer. This approach allows for an inferred validation of this compound's likely activity profile based on the critical role of stereochemistry in its interaction with the 5-HT2A receptor.
Executive Summary
Serotonergic psychedelics exert their effects primarily through agonism at the 5-HT2A receptor.[1] The most well-known of these is d-lysergic acid diethylamide (d-LSD), a potent partial agonist at this receptor.[2] LSD possesses two stereocenters at positions C5 and C8, leading to four possible stereoisomers: d-LSD, l-LSD, d-iso-LSD, and l-iso-LSD. Crucially, only d-LSD is psychoactive, highlighting the strict stereospecific requirements for significant 5-HT2A receptor activation.[3] While direct experimental data for this compound is not publicly available, the established pharmacology of LSD enantiomers strongly suggests that any stereoisomer other than the dextrorotatory form (d-LSD) will exhibit significantly lower or no efficacy at the 5-HT2A receptor.
Comparative In Vitro Pharmacology
The following tables summarize the available quantitative data for d-LSD and other key 5-HT2A agonists. This data serves as a benchmark against which the potential activity of this compound can be inferred.
Table 1: 5-HT2A Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Notes |
| d-LSD | 0.75 - 7.2 | High affinity for the 5-HT2A receptor. |
| l-LSD | >10,000 | Significantly lower affinity compared to d-LSD, demonstrating stereoselectivity. |
| Psilocin | 1.6 - 6.0 | High affinity, comparable to d-LSD. |
| DOI | 0.27 - 5.4 | High affinity, potent phenethylamine (B48288) agonist. |
Note: Ki values represent the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
Table 2: 5-HT2A Receptor Functional Activity (EC50 and Emax)
| Compound | Assay Type | EC50 (nM) | Emax (%) | Notes |
| d-LSD | Calcium Flux | 1.45 - 7.2 | 79 - 95 | Potent partial agonist. |
| d-LSD | β-arrestin Recruitment | 0.75 | 79 | Potent partial agonist. |
| Psilocin | Calcium Flux | 3.2 - 10 | 80 - 90 | Potent partial agonist. |
| DOI | Calcium Flux | 0.22 - 4.5 | ~100 | Potent full or near-full agonist. |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax represents the maximum response that can be elicited by the drug. Data is often presented relative to the endogenous agonist serotonin (5-HT).
Based on the stark difference in activity between d-LSD and l-LSD, it is highly probable that this compound, if it is not identical to d-LSD, would exhibit a pharmacological profile similar to l-LSD, with negligible affinity and functional activity at the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.
-
Incubation: The membranes are incubated with a known radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to an increase in intracellular calcium.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined.
Head-Twitch Response (HTR) in Mice
The head-twitch response is a behavioral assay in rodents that is considered a reliable in vivo proxy for 5-HT2A receptor activation and potential hallucinogenic activity.[4]
-
Animal Acclimation: Mice are allowed to acclimate to the testing environment.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: The number of head twitches is observed and counted for a defined period.
-
Data Analysis: The dose-response relationship for the induction of head twitches is determined.
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Investigation of 1S-LSD and Other Ergoline Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the psychoactive ergoline (B1233604), 1S-LSD (d-LSD), and other notable ergoline derivatives, including ergometrine, ergotamine, bromocriptine, and lisuride. The focus is on their receptor binding affinities and functional activities, with detailed experimental protocols and pathway visualizations to support researchers in drug discovery and development.
Data Presentation: Receptor Binding Affinities and Functional Activity
The following tables summarize the receptor binding affinities (Ki, nM) and functional activities (EC50, nM; Emax, %) of this compound and selected ergoline derivatives at key serotonin (B10506) and dopamine (B1211576) receptors. Data is compiled from multiple sources and presented for comparative purposes. Variations in experimental conditions across studies should be considered when interpreting these values.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Ergoline Derivatives
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 |
| This compound (d-LSD) | 1.1 - 2.1 | 2.9 - 17 | 23 - 27 | 26 - 47 | 1.8 - 4.9 |
| Ergometrine | - | - | - | - | - |
| Ergotamine | 4.6 | 1.9 | 1.3 | 18 | 1.1 |
| Bromocriptine | 13 | 120 | 1800 | 680 | 2.7 |
| Lisuride | 0.3 | 17 | 94 | 240 | 0.9 |
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| This compound (d-LSD) | 7.2 | - |
| Ergometrine | - | - |
| Ergotamine | - | - |
| Bromocriptine | - | - |
| Lisuride | 17 | - |
Key Signaling Pathway: 5-HT2A Receptor Activation
The primary psychoactive effects of this compound are mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor, which is a Gq-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a downstream signaling cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
The characterization of novel ergoline derivatives typically follows a structured experimental workflow to determine their pharmacological profile.
Caption: Experimental Workflow for GPCR Ligand Characterization.
Experimental Protocols
Radioligand Displacement Assay for 5-HT2A Receptor Binding Affinity (Ki)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) or another suitable radioligand.
-
Test Compound: The ergoline derivative of interest.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin (B1673593) or spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Displacement: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Functional Activity (EC50, Emax)
This protocol measures the functional activity of a test compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials:
-
Cell Line: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Labeling Agent: [3H]myo-inositol.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Test Compound: The ergoline derivative of interest.
-
Lysis Buffer: e.g., Formic acid.
-
Anion Exchange Resin (e.g., Dowex AG1-X8).
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Seed cells in 24-well plates and grow to near confluency. Incubate the cells with [3H]myo-inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the same buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer to lyse the cells and extract the inositol phosphates.
-
Separation: Transfer the cell lysates to columns containing anion exchange resin. Wash the columns to remove unincorporated [3H]myo-inositol. Elute the total inositol phosphates with a high concentration salt solution (e.g., ammonium (B1175870) formate/formic acid).
-
Scintillation Counting: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates (in counts per minute or disintegrations per minute) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
This guide provides a foundational framework for the comparative investigation of this compound and other ergoline derivatives. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific experimental needs.
1S-LSD vs. d-LSD in the Mouse Head-Twitch Response Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1S-LSD and d-lysergic acid diethylamide (d-LSD) within the context of the mouse head-twitch response (HTR) model, a key preclinical assay for assessing potential hallucinogenic properties of psychoactive compounds. The HTR in rodents is a rapid, side-to-side head movement that is reliably induced by serotonergic hallucinogens and is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1]
Executive Summary
Direct comparative studies on the effects of this compound in the mouse head-twitch response (HTR) model are currently unavailable in the published scientific literature. This compound is a recently emerged research chemical and an analogue of d-LSD, specifically a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into the active compound, d-LSD.[2] Consequently, it is presumed that this compound would induce the head-twitch response in mice, with its potency and duration of action being dependent on the rate and extent of its conversion to d-LSD in vivo.
In contrast, d-LSD is a well-characterized and potent inducer of the HTR in mice. Extensive research has established a clear dose-dependent relationship for d-LSD in this behavioral model. This guide will therefore focus on presenting the established data for d-LSD, which serves as the benchmark against which this compound's activity would theoretically be compared.
Quantitative Data: d-LSD in the Mouse Head-Twitch Response
The following table summarizes the dose-response relationship for d-LSD in inducing the head-twitch response in mice, based on data from published studies.
| Compound | Strain | Route of Administration | Dose Range (mg/kg) | Peak Response (Dose) | ED₅₀ (mg/kg) | Notes | Reference |
| d-LSD | C57BL/6J | Intraperitoneal (IP) | 0.05 - 0.4 | 0.2 mg/kg | 0.0529 | Inverted U-shaped dose-response curve observed. | [3] |
Experimental Protocols
The following is a typical experimental protocol for assessing the head-twitch response in mice, as described in the scientific literature.
Animals: Male C57BL/6J mice are commonly used for this assay. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Drug Preparation and Administration: d-LSD is typically dissolved in a vehicle such as 0.9% saline. The drug solution is administered via intraperitoneal (IP) injection at various doses. A vehicle control group receives an injection of the vehicle alone.
Head-Twitch Response Measurement:
-
Following drug administration, mice are individually placed into observation chambers.
-
The number of head twitches is then recorded over a specified period, typically 30 to 60 minutes.
-
Recording can be done by trained human observers or, more recently, using automated systems. These automated systems often involve a head-mounted magnet and a magnetometer coil that can detect the specific frequency and rotational movement of a head twitch with high specificity and reliability.[3][4]
-
Data is typically expressed as the mean number of head twitches per observation period for each dose group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the head-twitch response and a typical experimental workflow for this assay.
Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.
Caption: Workflow for the mouse head-twitch response (HTR) assay.
Conclusion
While a direct, side-by-side experimental comparison of this compound and d-LSD in the mouse head-twitch response model is not yet available, the existing pharmacological understanding of this compound as a prodrug for d-LSD allows for a strong hypothesis. It is expected that this compound will induce the head-twitch response in a manner that is dependent on its bioconversion to d-LSD. Future research directly comparing the potency, efficacy, and time course of HTR induction by this compound and d-LSD is necessary to confirm this hypothesis and to fully characterize the in vivo pharmacological profile of this compound. Such studies would be invaluable for understanding the structure-activity relationships of this emerging class of psychoactive compounds.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1S-LSD Binding Affinity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Executive Summary
1S-LSD (1-(3-(trimethylsilyl)propionyl)-LSD) is a novel lysergamide (B1675752) and a functional analogue of lysergic acid diethylamide (LSD).[1] Due to its recent emergence, direct experimental data on its binding affinity is limited. However, its pharmacological profile is presumed to be similar to that of LSD and other 1-acyl substituted derivatives.[1] This guide provides a comparative overview of common binding affinity assays by using LSD and its analogues, such as 1P-LSD and 1B-LSD, as proxies to understand the expected binding characteristics of this compound.
This document details the methodologies for key binding affinity assays, presents available binding data for LSD and its analogues in a structured format, and provides diagrams of relevant signaling pathways and experimental workflows to aid researchers in designing and interpreting their own studies.
Data Presentation: Receptor Binding Affinity of LSD and Analogues
The primary molecular targets for psychedelic lysergamides are serotonin (B10506) receptors, with the 5-HT₂ₐ receptor playing a crucial role in their hallucinogenic effects.[1] The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.[2] The following table summarizes the Kᵢ values for LSD and its 1-acyl-substituted analogues at various serotonin receptors.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂B (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) |
| LSD | 1.1 - 9.5[2][3] | 2.9 - 14.7[2][4] | 4.9[2] | 23 - 45.3[2][4] | 2.3[2] |
| 1P-LSD | 637[4] | 196[4] | - | - | - |
| 1B-LSD | 345[4] | 87.7[4] | High Affinity | - | - |
| ALD-52 | 1054[4] | 174[4] | - | - | - |
Note: 1-Acyl-substitution, as seen in 1P-LSD, 1B-LSD, and ALD-52, generally reduces the affinity for the 5-HT₂ₐ receptor compared to LSD.[4] These compounds are considered to be prodrugs that are metabolized to LSD in vivo.[3][5]
Experimental Protocols
The following are detailed methodologies for three common binding affinity assays applicable to the study of this compound and other lysergamides.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity and robustness.[6]
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor (e.g., human 5-HT₂ₐ receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7]
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[6]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of the unlabeled test compound. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[10]
Objective: To determine the binding affinity of a test compound for a GPCR.
Materials:
-
Purified receptor of interest
-
Fluorescently labeled ligand (tracer) with known affinity for the receptor
-
Unlabeled test compound
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ligand and the purified receptor.
-
Addition of Test Compound: Add varying concentrations of the unlabeled test compound to the wells.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization using a microplate reader.
-
Data Analysis: The binding of the fluorescent ligand to the receptor results in a slower rotation and thus a higher fluorescence polarization signal. The unlabeled test compound will compete with the fluorescent ligand for binding to the receptor, causing a decrease in the FP signal. The IC₅₀ and subsequently the Kᵢ value can be determined by plotting the change in fluorescence polarization against the concentration of the test compound.
Microscale Thermophoresis (MST)
Microscale thermophoresis is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[11]
Objective: To quantify the interaction between a protein (receptor) and a small molecule (ligand).
Materials:
-
Fluorescently labeled protein (receptor) or a protein with intrinsic fluorescence
-
Unlabeled ligand (test compound)
-
Assay buffer
-
Capillaries
-
MST instrument
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the unlabeled ligand. Mix each dilution with a constant concentration of the fluorescently labeled protein.[12]
-
Capillary Loading: Load the mixtures into capillaries.[11]
-
MST Measurement: Place the capillaries in the MST instrument. A laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[11]
-
Data Analysis: The binding of the ligand to the protein changes the protein's size, charge, or hydration shell, which in turn alters its thermophoretic movement.[12] The change in thermophoresis is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kₑ) can be determined.[13]
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
Caption: Prodrug activation pathway of 1-acyl-LSD analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanotempertech.com [nanotempertech.com]
Correlating In-Vitro and In-Vivo Potency: A Comparative Guide to 1S-LSD and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo potency of 1S-LSD, a novel prodrug of lysergic acid diethylamide (LSD), alongside its better-studied analogs. The data presented herein is intended to offer a clear, objective comparison to inform research and development in the field of serotonergic compounds. While direct quantitative potency data for this compound is not yet publicly available, its pharmacological profile can be largely inferred from its rapid and efficient biotransformation to LSD.
Executive Summary
This compound (1-[3-(trimethylsilyl)propanoyl]-LSD) is a new psychoactive substance and a structural analog of LSD. Like other 1-acyl substituted lysergamides such as 1P-LSD, 1B-LSD, and ALD-52, this compound is understood to function as a prodrug for LSD. This means that its primary psychedelic effects are not due to the compound itself, but rather its conversion to LSD within the body.
In-vitro studies of related compounds consistently show that the addition of an acyl group at the 1-position of the indole (B1671886) ring significantly reduces the binding affinity for the serotonin (B10506) 5-HT2A receptor, the primary target for classic psychedelics. However, in-vivo studies demonstrate that these compounds retain significant psychoactive potency, albeit generally lower than LSD itself. This discrepancy is explained by their metabolic conversion to the highly potent LSD. A recent in-vitro metabolism study has confirmed that this compound is metabolized at a moderately rapid rate to form LSD[1].
Data Presentation: In-Vitro and In-Vivo Potency Comparison
The following tables summarize the available quantitative data for LSD and its 1-acyl-substituted analogs. This data provides a framework for understanding the likely potency profile of this compound.
Table 1: In-Vitro Potency - 5-HT2A Receptor Binding Affinity
| Compound | Ki (nM) at 5-HT2A Receptor | Reference |
| LSD | 2.9 | [2] |
| ALD-52 | 174 | [3] |
| 1P-LSD | 196 | [3] |
| 1B-LSD | 87.7 | [3] |
| This compound | Data Not Available |
Lower Ki values indicate higher binding affinity.
Table 2: In-Vivo Potency - Mouse Head-Twitch Response (HTR)
| Compound | ED50 (nmol/kg) | Potency Relative to LSD | Reference |
| LSD | 132.8 | 1.0 | [4] |
| ALD-52 | 297.2 | ~0.45 | [3] |
| 1P-LSD | 349.6 | ~0.38 | [3] |
| 1B-LSD | 976.7 | ~0.14 | [3] |
| This compound | Data Not Available | Presumed to be active |
ED50 is the dose required to produce a half-maximal response. A lower ED50 indicates higher potency.
Experimental Protocols
In-Vitro Metabolism of this compound
Objective: To determine if this compound is metabolized to LSD in a model that simulates human metabolism.
Methodology:
-
Incubation: The synthesized this compound is incubated with human liver microsomes. Human liver microsomes contain a high concentration of drug-metabolizing enzymes.
-
Analysis: The resulting metabolites are analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). This technique allows for the separation and identification of different compounds in the mixture.
-
Results: The parent compound, this compound, was observed to be metabolized at a moderately rapid rate, with the early formation of LSD being detected[1]. This confirms that this compound acts as a prodrug for LSD.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in-vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for hallucinogenic potential in humans. The head-twitch response is a rapid, side-to-side head movement in rodents induced by serotonergic hallucinogens[5].
Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: The test compound (e.g., LSD or an analog) is administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.
-
Observation: Following administration, mice are placed in an observation chamber. The number of head twitches is then counted for a defined period, often 30 minutes.
-
Data Analysis: The total number of head twitches for each animal is recorded. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated to determine the potency of the compound[4].
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade initiated by LSD.
Experimental Workflow: In-Vitro to In-Vivo Potency Correlation
Caption: Workflow for correlating in-vitro and in-vivo data.
Logical Relationship: Prodrug Hypothesis for this compound
Caption: The prodrug hypothesis for this compound.
References
- 1. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog | springermedizin.de [springermedizin.de]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In-Vitro Receptor Activation of 1S-LSD and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro receptor activation profiles of 1S-LSD and psilocin. Due to the recent emergence of this compound, a derivative of lysergic acid diethylamide (LSD), direct in-vitro receptor binding and functional data for this specific stereoisomer is currently limited in peer-reviewed literature. It is widely presumed to act as a prodrug to d-lysergic acid diethylamide (d-LSD), the most well-studied isomer of LSD.[1] Consequently, this guide will present a detailed comparison between psilocin and d-LSD, serving as a proxy for the active metabolite of this compound, with the explicit understanding that the in-vitro activity of this compound itself may differ.
Psilocin, the active metabolite of psilocybin, is a well-characterized serotonergic psychedelic.[2] Both d-LSD and psilocin exert their primary psychedelic effects through the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which initiates a cascade of intracellular signaling events.[2][3] However, their broader receptor interaction profiles and the nuances of their signaling pathways exhibit notable differences.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in-vitro binding affinities (Ki, in nM) of d-LSD and psilocin at various serotonin (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | d-LSD Ki (nM) | Psilocin Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 1.1 | 136 |
| 5-HT2A | 2.1 | 41.1 |
| 5-HT2C | 1.0 | 45.3 |
| 5-HT2B | 4.9 | Not Assessed |
| 5-HT5A | 0.9 | Not Assessed |
| 5-HT6 | 6.3 | Not Assessed |
| 5-HT7 | 5.6 | Not Assessed |
| Dopamine Receptors | ||
| D1 | 25 | >10,000 |
| D2 | 14.7 | >10,000 |
| Adrenergic Receptors | ||
| α1A | 11 | Not Assessed |
| α2A | 26 | Not Assessed |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison from a single study. The binding profile of d-LSD is presented as a proxy for the active metabolite of this compound.
Quantitative Comparison of Functional Activity
This table presents the in-vitro functional activity (EC50, in nM) of d-LSD and psilocin at key serotonin receptors. EC50 represents the concentration of the compound that produces 50% of its maximal effect.
| Receptor | d-LSD EC50 (nM) | Psilocin EC50 (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 (Agonist) | 1.7 (Agonist) |
| 5-HT2A | 20.8 (Partial Agonist) | 35.4 (Partial Agonist) |
| 5-HT2B | 0.49 (Agonist) | 21.5 (Agonist) |
Note: The functional activity of d-LSD is presented as a proxy for the active metabolite of this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 or HEK293 cells stably transfected with the human receptor) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (d-LSD or psilocin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at Gq-coupled receptors like 5-HT2A.
General Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells) are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (d-LSD or psilocin) are added to the wells.
-
Signal Detection: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in response to the test compound is used to generate concentration-response curves, from which the EC50 and maximum response (Emax) are determined.
Signaling Pathways
Activation of the 5-HT2A receptor by both d-LSD and psilocin primarily initiates Gq/11 protein-mediated signaling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The relative activation of the Gq and β-arrestin pathways can differ between agonists, a phenomenon known as biased agonism.
5-HT2A Receptor Signaling Cascade
Caption: Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
β-Arrestin Recruitment Pathway
Caption: β-Arrestin recruitment pathway following 5-HT2A receptor activation.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand competition binding assay.
References
A Researcher's Guide to Validating Animal Models of Depression for 1S-LSD Research
For researchers and drug development professionals exploring the therapeutic potential of novel psychedelic compounds like 1S-LSD, the rigorous validation of preclinical animal models is a critical first step. This guide provides a comparative overview of established animal models of depression, details the key behavioral and molecular assays used to assess antidepressant efficacy, and outlines the primary signaling pathways involved. While specific experimental data on this compound, a functional analogue and presumed prodrug of LSD, is still emerging, this guide will use data from classic psychedelics to illustrate the validation process.[1]
Stress-Induced Animal Models of Depression
To test the antidepressant-like effects of a novel compound, a depressive-like phenotype must first be induced in the animal. Stress-based models are favored for their etiological relevance to human depression.
Chronic Unpredictable Mild Stress (CUMS): This is a widely accepted and translationally relevant model for inducing behavioral symptoms associated with clinical depression, such as anhedonia (the inability to feel pleasure).[2] In the CUMS protocol, rodents are subjected to a series of mild, unpredictable stressors over several weeks.[2][3] The unpredictability is crucial as it mimics the chronic, uncontrollable nature of stress often linked to human depression.[2][3]
Social Defeat Stress: This model is particularly relevant for studying the social withdrawal aspects of depression. In this paradigm, a test mouse is repeatedly exposed to and defeated by a larger, aggressive mouse. This induces long-lasting depression- and anxiety-like behaviors.[4]
Behavioral Assays for Antidepressant Efficacy
Several standardized behavioral tests are used to measure the antidepressant-like effects of a compound by assessing behaviors analogous to human symptoms, such as despair and anhedonia.[5]
Forced Swim Test (FST): The FST is the most common screening test for antidepressant activity.[6] Rodents are placed in an inescapable cylinder of water.[7][8] After initial escape-oriented movements, they adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair."[5][7] Antidepressant compounds are expected to decrease the duration of immobility.[6][7][9]
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending a mouse by its tail. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect.[5][10]
Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[3] Rodents naturally prefer sweetened water over plain water. Depressive-like states induced by models like CUMS lead to a decreased preference for the sucrose solution. An effective antidepressant is expected to restore this preference.[3]
Comparative Data from Psychedelic Studies
The following table summarizes typical findings from studies using classic psychedelics in these behavioral models, which would serve as a benchmark for evaluating this compound.
| Behavioral Test | Animal Model | Typical Effect of Psychedelics (e.g., Psilocybin, DOI) | Reference Compound Effect (e.g., SSRI) |
| Forced Swim Test (FST) | Chronic Despair Model | Significant decrease in immobility time after a single administration, with effects lasting up to 15 days.[11] | Decrease in immobility time, typically requiring chronic (not acute) administration.[2][3] |
| Sucrose Preference Test | Chronic Unpredictable Stress | Restoration of sucrose preference, indicating a reversal of anhedonia.[11] | Restoration of sucrose preference after chronic treatment.[3] |
| Novelty-Suppressed Feeding | Chronic Despair Model | Significant decrease in the latency to feed in a novel environment, suggesting anxiolytic and antidepressant effects.[11] | Effects are typically observed after chronic administration. |
Molecular Mechanisms and Signaling Pathways
Classic serotonergic psychedelics, including LSD and its analogues, exert their primary effects by acting as agonists or partial agonists at the serotonin (B10506) 5-HT2A receptor.[12][13][14][15] Understanding this pathway is crucial for validating the mechanism of action of this compound.
The 5-HT2A Receptor Signaling Cascade: Activation of the 5-HT2A receptor initiates a Gq/11 protein-coupled signaling cascade.[12][16] This leads to the activation of phospholipase C (PLC), which in turn cleaves PIP2 into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12] This cascade is believed to be central to the therapeutic effects and the psychedelic experience. Recent research indicates that the Gq-protein pathway, rather than the β-arrestin pathway, is predictive of psychedelic potential.[16][17][18]
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible results.
Protocol: Chronic Unpredictable Mild Stress (CUMS)
-
Acclimation: Mice are acclimated to the housing facility for at least one week before the start of the protocol.[3]
-
Stress Regimen: For 4-8 weeks, animals are exposed daily to a randomized series of mild stressors.[2][3][19]
-
Validation: The development of a depressive-like phenotype is confirmed using behavioral assays like the Sucrose Preference Test.
Protocol: Forced Swim Test (FST) for Mice
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom with its tail or paws.[20][21]
-
Procedure: Each mouse is placed in the cylinder for a single 6-minute session.[8][20][21]
-
Scoring: The session is video recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[20][21] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[8]
-
Analysis: The total time spent immobile is calculated. A statistically significant reduction in immobility time in the this compound group compared to a vehicle control group would indicate an antidepressant-like effect.
Proposed Experimental Workflow for this compound Validation
A logical workflow is necessary to systematically validate the antidepressant-like properties of this compound.
By following this structured approach, researchers can effectively validate the antidepressant potential of novel compounds like this compound, comparing their efficacy to established psychedelics and standard antidepressants. This ensures a robust preclinical data package for further drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 13. LSD - Wikipedia [en.wikipedia.org]
- 14. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mushroomreferences.com [mushroomreferences.com]
- 19. Chronic Unpredictable Stress Protocol [bio-protocol.org]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Assessing the Reproducibility of 1S-LSD's Effects on Neuronal Firing: A Comparative Guide
The reproducibility of a drug's effect on neuronal firing is a critical aspect of its pharmacological profile, informing its reliability as a potential therapeutic agent or research tool. For serotonergic psychedelics, this is complicated by significant inter-individual variability in neural responses.[1][2][3][4] This guide provides an objective comparison of factors influencing the reproducibility of LSD's effects on neuronal activity, supported by experimental data and detailed protocols.
Quantitative Data on LSD's Effects on Neuronal Firing
The following table summarizes quantitative data from various studies on the effects of LSD on the firing of pyramidal neurons, a key target of psychedelics in the prefrontal cortex. It is important to note that these studies often report a range of effects, including both excitation and inhibition, highlighting the variability in neuronal responses.
| Parameter | Drug/Dose | Brain Region | Neuronal Effect | Reference |
| Spontaneous Firing Rate | LSD (5-160 µg/kg, i.p.) | Infralimbic Prefrontal Cortex (IL-PFC) | Increased firing frequency only at the highest dose (160 µg/kg). | [5] |
| Burst Activity | Repeated LSD (30 µg/kg/day for 7 days) | Medial Prefrontal Cortex (mPFC) | Increased number of spikes per burst. | [6] |
| Neuronal Responsiveness to Serotonin (B10506) | LSD (100 µg/kg/day for 4 days) | Orbitofrontal Cortex (OFC) | Enhanced inhibitory effect of serotonin. | [7] |
| Intrinsic Excitability | LSD (various doses) | Prefrontal Cortex (PFC) Layer 5 Pyramidal Neurons | Dose-dependent suppression of intrinsic excitability. | [8][9] |
| Excitatory Postsynaptic Potentials (EPSPs) | LSD | Medial Prefrontal Cortex (mPFC) Layer V | Stimulation of 5-HT2A receptors produces EPSPs. | [6] |
Factors Influencing Reproducibility
Several factors contribute to the variability and, therefore, the reproducibility of psychedelic effects on neuronal firing:
-
Baseline Brain State: The individual's cognitive and arousal state at the time of drug administration can significantly influence the neural response.[2][3][4] Studies have shown that the stimulatory or inhibitory effects of low-dose LSD depend on the baseline levels of arousal and memory performance.[2][3][4]
-
Receptor Density and Distribution: The variable expression of serotonin receptors, particularly the 5-HT2A receptor, across different brain regions and individuals can lead to diverse neuronal responses.
-
Dose: The dose of the psychedelic compound has a profound impact on its effects, with some studies showing dose-dependent changes in neuronal firing.[5][8][9]
-
Genetic Factors: Individual genetic differences in drug metabolism and receptor interactions can contribute to varied responses.[3]
Experimental Protocols
Detailed methodologies are crucial for assessing and improving the reproducibility of findings. Below are generalized protocols for key experiments cited in the literature.
In Vivo Electrophysiology in Rodent Models
This protocol is a composite based on methodologies described for studying the effects of psychedelics on neuronal firing in live animals.
Objective: To record the spontaneous and evoked firing of individual neurons in specific brain regions of an anesthetized or freely moving rodent following the administration of a psychedelic compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
Recording electrodes (e.g., glass micropipettes, multi-electrode arrays)
-
Amplifier and data acquisition system
-
Psychedelic compound (e.g., LSD) dissolved in vehicle (e.g., saline)
-
Microiontophoresis system (for local drug application)
Procedure:
-
Animal Preparation: The rodent is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Electrode Implantation: A recording electrode is slowly lowered to the desired coordinates.
-
Baseline Recording: The spontaneous firing rate of a single neuron is recorded for a stable period before any drug administration.
-
Drug Administration: The psychedelic compound is administered systemically (e.g., intraperitoneal injection) or locally via microiontophoresis.
-
Post-Drug Recording: Neuronal activity is recorded continuously to observe changes in firing rate, burst firing, and other electrophysiological properties.
-
Data Analysis: Spike sorting is performed to isolate the activity of individual neurons. Firing rates and patterns before and after drug administration are statistically compared.
In Vitro Slice Electrophysiology
This protocol allows for the study of drug effects on neuronal properties in a more controlled environment.
Objective: To measure the effects of a psychedelic compound on the intrinsic excitability and synaptic transmission of neurons in isolated brain slices.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for whole-cell recording
-
Psychedelic compound
Procedure:
-
Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired brain region are cut using a vibratome.
-
Slice Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A neuron is visualized under a microscope, and a whole-cell patch-clamp recording is established.
-
Drug Application: The psychedelic compound is bath-applied by adding it to the perfusing aCSF.
-
Data Acquisition: Changes in resting membrane potential, input resistance, action potential firing in response to current injections, and synaptic currents are recorded.
-
Data Analysis: Electrophysiological parameters before and during drug application are measured and compared.
Visualizations
Experimental Workflow for Assessing Neuronal Firing
Caption: Workflow for in vivo and in vitro assessment of psychedelic effects on neuronal firing.
Signaling Pathway of LSD via 5-HT2A Receptor
Caption: Simplified 5-HT2A receptor signaling pathway activated by LSD.
References
- 1. Inter-individual variability in neural response to low doses of LSD [pimaastricht.com]
- 2. beckleyfoundation.org [beckleyfoundation.org]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. Inter-individual variability in neural response to low doses of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing action of LSD on neuronal responsiveness to serotonin in a brain structure involved in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular rules underlying psychedelic control of prefrontal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of 1S-LSD and Other Key Lysergamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of 1-(3-(trimethylsilyl)propanoyl)-lysergic acid diethylamide (1S-LSD) with other notable lysergamides, including lysergic acid diethylamide (LSD), 1-propionyl-LSD (1P-LSD), and 1-acetyl-LSD (ALD-52). The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven overview of the metabolic fate of these compounds.
Executive Summary
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo activity. This guide reveals that while 1P-LSD and ALD-52 are established as prodrugs that rapidly convert to the psychoactive parent compound LSD, this compound exhibits a "moderately rapid" rate of metabolism with the early formation of LSD. This suggests that while this compound also acts as a prodrug, its metabolic kinetics may differ from other N1-acylated lysergamides. Understanding these differences is crucial for predicting the duration and intensity of effects, as well as for the development of analytical methods for detection.
Comparative Metabolic Stability Data
The following table summarizes the available quantitative and qualitative data on the metabolic stability of this compound and other lysergamides. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Test System | Key Findings | Half-Life (t½) | Intrinsic Clearance (CLint) | Citation |
| This compound | Human Liver Microsomes (in vitro) | Metabolized at a "moderately rapid rate" with early formation of LSD. Sixty-two metabolites were observed, with major metabolites being hydroxylated on the 3-silylpropanoyl moiety. | Data not available | Data not available | [1] |
| LSD | Human (in vivo) | Extensively metabolized. | ~3.6 hours | Data not available | [2] |
| 1P-LSD | Human (in vivo) | Rapidly hydrolyzed to LSD. Detected for up to only 4.16 hours in serum. | Data not available (as a distinct entity) | Data not available | [3][4] |
| ALD-52 | Human Liver Enzymes (in vitro), Rodents (in vivo) | Readily converted to LSD. | Data not available (as a distinct entity) | Data not available | [5][6] |
Note: The lack of specific in vitro half-life and intrinsic clearance data for this compound in publicly available literature prevents a direct quantitative comparison. The term "moderately rapid" is a qualitative description from the cited study.[1]
Experimental Protocols
The following section details a general experimental protocol for assessing the in vitro metabolic stability of lysergamides using human liver microsomes (HLM), based on methodologies reported in the literature.[7][8]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, HLM, and the test compound at a final concentration typically in the low micromolar range (e.g., 1 µM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½ = 0.693 / |slope|). Intrinsic clearance (CLint) is then calculated using the half-life and the microsomal protein concentration.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Caption: Proposed Metabolic Pathway of this compound in Human Liver Microsomes.
Discussion of Signaling Pathways
Lysergamides, including LSD and its analogs, exert their primary psychoactive effects through their interaction with the serotonin (B10506) receptor system. The principal target is the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor, a Gq-protein coupled receptor (GPCR).[9]
Upon binding of a lysergamide (B1675752) agonist, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately modulate intracellular calcium levels and protein kinase C (PKC) activity, resulting in a cascade of cellular responses that are believed to underlie the profound perceptual and cognitive effects of these compounds.[9]
While 1P-LSD and ALD-52 are considered to have minimal direct activity at the 5-HT2A receptor, their rapid conversion to LSD means that they ultimately produce their effects through the same signaling pathways as LSD. The "moderately rapid" metabolism of this compound to LSD suggests a similar mechanism of action, with the pharmacokinetic profile of LSD formation influencing the onset and duration of receptor activation.
Conclusion
The metabolic stability of lysergamides is a key factor influencing their pharmacological properties. While 1P-LSD and ALD-52 are well-characterized as rapid prodrugs of LSD, the metabolic profile of this compound, described as "moderately rapid," suggests potential differences in its pharmacokinetic profile. Further quantitative in vitro studies are warranted to precisely determine the half-life and intrinsic clearance of this compound to allow for a more direct comparison with other lysergamides. This information will be invaluable for the rational design of future research and the development of novel therapeutics.
References
- 1. In vitro metabolic fate of 1-[3-(trimethylsilyl)propanoyl] lysergic acid diethylamide (this compound), a silicon-containing LSD analog [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALD-52 - Wikipedia [en.wikipedia.org]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. researchgate.net [researchgate.net]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1S-LSD: A Procedural Guide for Laboratory Professionals
For Immediate Release – As a premier source for laboratory safety and chemical handling information, this guide provides essential, step-by-step procedures for the proper disposal of 1-trimethylsilylpropionyl-lysergic acid diethylamide (1S-LSD). Tailored for researchers, scientists, and drug development professionals, this document outlines critical safety and logistical information, ensuring the safe and compliant management of this research chemical. Given the limited specific data on this compound, the following protocols are based on the well-documented properties of its close analogue, lysergic acid diethylamide (LSD), and established principles of chemical waste management.
Understanding this compound and its Analogue Stability
This compound is a prodrug and structural analogue of LSD.[1] Its stability profile is presumed to be similar to that of LSD, which is known to be highly sensitive to environmental factors. Degradation is accelerated by exposure to heat, light (particularly UV), oxygen, and alkaline conditions.[2][3][4] Proper storage in a cool, dark, and dry environment is critical to prevent degradation.[5][6]
The following table summarizes the known stability data for LSD, which should be considered as a proxy for this compound when developing handling and disposal protocols.
| Condition | Timeframe | Degradation/Change Observed | Source |
| Temperature | |||
| 25°C (77°F) | Up to 4 weeks | No significant loss in concentration | [2][4] |
| 37°C (98.6°F) | 4 weeks | ~30% loss in concentration | [2][4] |
| 45°C (113°F) | 4 weeks | Up to 40% loss in concentration | [2][4] |
| pH (with heat) | |||
| Alkaline pH | Prolonged | 10% to 15% epimerization to iso-LSD | [2][4] |
| Acidic pH | Prolonged | <5% conversion to iso-LSD | [2][4] |
| Other Factors | |||
| Light (UV/Fluorescent) | Dependent on intensity/duration | Can cause rapid decomposition | [2][7] |
| Trace Metal Ions | N/A | Can catalyze decomposition | [2][4] |
Recommended Protocol for this compound Disposal
This experimental protocol details a chemical degradation method for rendering this compound non-psychoactive before disposal. The primary method involves oxidation, which effectively breaks down the ergoline (B1233604) structure common to lysergamides.
Objective:
To chemically degrade this compound into non-potent compounds for safe disposal as standard chemical waste.
Materials:
-
This compound waste (in solution or solid form)
-
10% aqueous solution of sodium hypochlorite (B82951) (household bleach) or a 10% aqueous solution of potassium permanganate.
-
Sodium bisulfite or ascorbic acid (for quenching potassium permanganate)
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood
Methodology:
-
Preparation and Safety:
-
Perform all steps within a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If working with solid this compound, dissolve it in a suitable solvent (e.g., ethanol, acetonitrile) before proceeding.
-
-
Chemical Degradation (Oxidation):
-
Place the beaker or flask containing the this compound solution on a stir plate and begin gentle stirring.
-
Slowly add the 10% sodium hypochlorite (bleach) solution to the this compound solution. A general rule is to add at least a 2:1 molar excess of the oxidizing agent to the estimated amount of this compound. For practical purposes, adding 50-100 mL of 10% bleach per 10 mg of lysergamide (B1675752) is a robust starting point.
-
Allow the reaction to stir at room temperature for a minimum of 12 hours. The oxidation process will disrupt the indole (B1671886) ring structure, which is critical for its psychoactive effects.
-
-
Neutralization and Verification:
-
After the 12-hour degradation period, check the pH of the resulting solution.
-
If the solution is highly alkaline (from bleach) or acidic, neutralize it to a pH between 6.0 and 8.0 using a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate).
-
(Optional but Recommended): To verify degradation, a sample of the treated solution can be analyzed via HPLC-UV or LC-MS to confirm the absence of the parent this compound compound.
-
-
Final Disposal:
-
Once degradation is complete and the solution is neutralized, it can be absorbed onto an inert material like vermiculite (B1170534) or sand.
-
The absorbed material should be sealed in a properly labeled chemical waste container.
-
Dispose of the container through your institution's official hazardous waste disposal program, adhering to all local, state, and federal regulations. Never pour the solution down the drain.[8]
-
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making and procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Logical workflow for the chemical degradation and disposal of this compound.
References
- 1. Oxidation of lysergic acid diethylamide (LSD) by peroxidases: a new metabolic pathway | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. LSD - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
